Product packaging for 3-Methylsulfolane(Cat. No.:CAS No. 872-93-5)

3-Methylsulfolane

Cat. No.: B1582511
CAS No.: 872-93-5
M. Wt: 134.2 g/mol
InChI Key: CMJLMPKFQPJDKP-UHFFFAOYSA-N
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Description

3-Methylsulfolane is a useful research compound. Its molecular formula is C5H10O2S and its molecular weight is 134.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77078. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2S B1582511 3-Methylsulfolane CAS No. 872-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylthiolane 1,1-dioxide
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InChI

InChI=1S/C5H10O2S/c1-5-2-3-8(6,7)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CMJLMPKFQPJDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40870789
Record name Thiophene, tetrahydro-3-methyl-, 1,1-dioxide
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Molecular Weight

134.20 g/mol
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CAS No.

872-93-5
Record name 3-Methylsulfolane
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Record name Thiophene, tetrahydro-3-methyl-, 1,1-dioxide
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Record name 3-Methylsulfolane
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Record name Thiophene, tetrahydro-3-methyl-, 1,1-dioxide
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Record name Thiophene, tetrahydro-3-methyl-, 1,1-dioxide
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Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Methylsulfolane from 3-Sulfolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing 3-methylsulfolane, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 3-sulfolene. The core of this synthesis involves a two-step process: the selective methylation of the 3-sulfolene ring followed by catalytic hydrogenation to yield the saturated sulfolane derivative.

Synthetic Strategy Overview

The primary route for the synthesis of this compound from 3-sulfolene is a sequential process involving:

  • α-Methylation of 3-Sulfolene: This step proceeds via the deprotonation of the acidic protons at the C2 and C5 positions of the 3-sulfolene ring using a strong base, followed by quenching the resulting carbanion with a methylating agent. This reaction typically yields 2-methyl-3-sulfolene, which may isomerize to the more thermodynamically stable 2-methyl-2-sulfolene.

  • Catalytic Hydrogenation: The resulting methyl-substituted sulfolene is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, affording the target molecule, this compound.

An alternative, though less specifically documented for 3-sulfolene itself, involves a direct catalytic α-methylation of sulfones using methanol as a sustainable C1 source.

Experimental Protocols

α-Methylation of 3-Sulfolene via Deprotonation-Alkylation

This protocol is based on established methods for the alkylation of 3-sulfolenes.[1]

Materials:

  • 3-Sulfolene

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Methylating agent (e.g., Methyl iodide (CH₃I))

  • Anhydrous N,N-Dimethylformamide (DMF) (if using NaH)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-sulfolene.

  • Dissolution: Anhydrous THF is added to dissolve the 3-sulfolene under a nitrogen atmosphere.

  • Deprotonation:

    • Using Sodium Hydride (NaH): A dispersion of NaH in mineral oil is added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete deprotonation. The use of a co-solvent like DMF can be beneficial.[1]

    • Using Lithium bis(trimethylsilyl)amide (LiHMDS): A solution of LiHMDS in THF is added dropwise to the 3-sulfolene solution, typically at a low temperature such as -78 °C.[1]

  • Methylation: The methylating agent (e.g., methyl iodide) is added dropwise to the reaction mixture at the same low temperature. The reaction is then allowed to stir for a period to ensure complete reaction.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent like diethyl ether or ethyl acetate.

  • Workup: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methyl-3-sulfolene.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Catalytic Hydrogenation of Methyl-3-Sulfolene

This protocol is a standard procedure for the reduction of the double bond in sulfolenes to yield sulfolanes.[2]

Materials:

  • Methyl-3-sulfolene (product from step 2.1)

  • Solvent (e.g., Ethanol or Methanol)

  • Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)

  • Hydrogen gas source

Procedure:

  • Reaction Setup: The methyl-3-sulfolene is dissolved in a suitable solvent in a hydrogenation vessel.

  • Catalyst Addition: The hydrogenation catalyst is carefully added to the solution.

  • Hydrogenation: The vessel is connected to a hydrogen gas source and pressurized. The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Filtration: The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound from 3-sulfolene. Please note that specific yields can vary depending on the exact conditions and scale of the reaction.

StepReactantsBase/CatalystSolventTemperatureTimeTypical Yield
α-Methylation 3-Sulfolene, Methyl IodideNaH or LiHMDSTHF/DMF-78 °C to 0 °C1-4 hours60-80%
Catalytic Hydrogenation 2-Methyl-3-sulfolene, H₂Pd/C or Raney NiEthanol/MethanolRoom Temperature4-24 hours>90%

Visualizing the Synthesis

Reaction Pathway

Reaction_Pathway Sulfolene 3-Sulfolene Carbanion Sulfolene Carbanion Sulfolene->Carbanion 1. Strong Base (e.g., NaH, LiHMDS) MethylSulfolene 2-Methyl-3-sulfolene Carbanion->MethylSulfolene 2. CH₃I Methylsulfolane This compound MethylSulfolene->Methylsulfolane H₂, Catalyst (e.g., Pd/C) Experimental_Workflow cluster_methylation α-Methylation cluster_hydrogenation Catalytic Hydrogenation start_methylation Dissolve 3-Sulfolene in Anhydrous THF deprotonation Add Strong Base (e.g., LiHMDS) at -78 °C start_methylation->deprotonation methylation Add Methyl Iodide deprotonation->methylation quench Quench with aq. NH₄Cl methylation->quench extract Extract with Organic Solvent quench->extract purify_methylation Purify by Column Chromatography extract->purify_methylation start_hydrogenation Dissolve 2-Methyl-3-sulfolene in Solvent purify_methylation->start_hydrogenation Isolated 2-Methyl-3-sulfolene add_catalyst Add Hydrogenation Catalyst (e.g., Pd/C) start_hydrogenation->add_catalyst hydrogenate Pressurize with H₂ and Stir add_catalyst->hydrogenate filter_catalyst Filter to Remove Catalyst hydrogenate->filter_catalyst purify_hydrogenation Purify by Distillation filter_catalyst->purify_hydrogenation final_product This compound purify_hydrogenation->final_product

References

In-Depth Technical Guide to the Physicochemical Properties of 3-Methylsulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylsulfolane, a derivative of sulfolane, is a polar aprotic solvent with a unique combination of properties that make it a valuable component in various chemical processes. Its high thermal stability, polarity, and resistance to oxidation have led to its use in applications ranging from extractive distillation in the petrochemical industry to a co-solvent in high-performance lithium-ion batteries. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its key applications.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data has been compiled from various chemical databases and suppliers.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂S[1][2]
Molecular Weight 134.20 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Density 1.20 g/mL at 20 °C[1]
Melting Point 0.5 °C[1]
Boiling Point 104 °C at 3 mmHg[1]
Flash Point 154.4 °C[1]
Refractive Index 1.4750 to 1.4790 at 20 °C[1]
Vapor Pressure 0.885 Pa at 25 °C[1]
Solubility and Partitioning Properties
PropertyValueReference(s)
Water Solubility 1000 g/L at 20 °C[1]
LogP (Octanol-Water Partition Coefficient) -0.4 at 20 °C[1]

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

While specific industrial synthesis routes are proprietary, a general laboratory-scale synthesis can be adapted from procedures for related sulfolane compounds. A common method involves the reaction of isoprene with sulfur dioxide to form 3-methyl-3-sulfolene, followed by hydrogenation to yield this compound.

Materials:

  • Isoprene

  • Sulfur dioxide (liquefied)

  • Raney nickel catalyst

  • Hydrogen gas

  • Suitable reaction vessel (e.g., Parr reactor)

  • Solvent (e.g., ethanol)

Procedure:

  • Cycloaddition: In a high-pressure reactor, cooled to a low temperature (e.g., -10 °C), a mixture of isoprene and an excess of liquefied sulfur dioxide is stirred. The reaction is allowed to proceed, and the temperature is gradually raised to room temperature. The progress of the reaction can be monitored by spectroscopic methods (e.g., NMR).

  • Isolation of 3-methyl-3-sulfolene: After the reaction is complete, the excess sulfur dioxide is carefully evaporated. The resulting crude 3-methyl-3-sulfolene can be purified by distillation under reduced pressure.

  • Hydrogenation: The purified 3-methyl-3-sulfolene is dissolved in a suitable solvent such as ethanol in a hydrogenation apparatus. A catalytic amount of Raney nickel is added.

  • The mixture is then subjected to hydrogenation with hydrogen gas at elevated pressure and temperature. The reaction progress is monitored by the uptake of hydrogen.

  • Work-up and Purification: Once the hydrogenation is complete, the catalyst is filtered off. The solvent is removed by distillation. The resulting crude this compound is then purified by vacuum distillation.[3] Further purification can be achieved by recrystallization from a suitable solvent like diethyl ether at low temperatures.[3]

Determination of Physicochemical Properties

The following are generalized protocols that can be adapted for the precise measurement of this compound's properties.

1. Density Measurement:

  • A calibrated pycnometer or a digital density meter is used.

  • The instrument is first calibrated with deionized water of a known temperature and density.

  • The sample of this compound is then introduced into the instrument, and the density is measured at a controlled temperature (e.g., 20 °C).

2. Boiling Point Determination (under vacuum):

  • A micro-boiling point apparatus or a distillation setup equipped with a vacuum pump and a manometer is used.

  • A small amount of this compound is placed in a distillation flask with a boiling chip.

  • The system is evacuated to the desired pressure (e.g., 3 mmHg).

  • The sample is heated slowly until a steady stream of condensate is observed on the thermometer bulb.

  • The temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point at that specific pressure.

3. Melting Point Determination:

  • A capillary melting point apparatus is utilized.

  • A small, dry sample of solidified this compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

4. Water Solubility Determination:

  • The shake-flask method is commonly employed.

  • An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

  • The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The mixture is then allowed to stand to separate the phases.

  • A sample of the aqueous phase is carefully removed and analyzed by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of dissolved this compound.

5. Vapor Pressure Measurement:

  • A static or dynamic method can be used.

  • In the static method, a sample of this compound is placed in a thermostatted container connected to a pressure sensor. The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

  • In the dynamic method, the boiling point of the liquid is measured at different controlled pressures.

6. Refractive Index Measurement:

  • A calibrated refractometer (e.g., an Abbe refractometer) is used.

  • A few drops of this compound are placed on the prism of the refractometer.

  • The measurement is taken at a controlled temperature (e.g., 20 °C) and a specific wavelength of light (typically the sodium D-line, 589 nm).

Applications and Visualizations

This compound's unique properties lend it to several key industrial applications. The following sections describe these applications and provide visualizations of the underlying processes.

Extractive Distillation

This compound is utilized as a solvent in extractive distillation to separate components with close boiling points, a common challenge in the petrochemical industry.[4] For example, it can be used to separate aromatic from aliphatic hydrocarbons. The solvent selectively increases the volatility of the aliphatic components, allowing them to be distilled off, while retaining the aromatic components.

Extractive_Distillation_Workflow Feed Feed (Aromatics + Aliphatics) ED_Column Extractive Distillation Column Feed->ED_Column Solvent Lean this compound Solvent Solvent->ED_Column Overhead Aliphatics (Vapor) ED_Column->Overhead Overhead Bottoms Rich Solvent (this compound + Aromatics) ED_Column->Bottoms Bottoms Recovery_Column Solvent Recovery Column Bottoms->Recovery_Column Aromatics Aromatics Product Recovery_Column->Aromatics Overhead Recycled_Solvent Lean this compound (Recycled) Recovery_Column->Recycled_Solvent Bottoms Recycled_Solvent->Solvent

Caption: Workflow of extractive distillation using this compound.

Lithium-Ion Battery Electrolytes

In the field of energy storage, this compound is explored as a co-solvent in electrolytes for lithium-ion batteries.[5][6] Its high dielectric constant, good thermal stability, and wide electrochemical window can enhance the safety and performance of batteries, particularly those operating at high voltages. It helps in the dissolution of lithium salts and can contribute to the formation of a stable solid-electrolyte interphase (SEI) on the anode.

Lithium_Ion_Battery_Electrolyte cluster_anode Anode (e.g., Graphite) Anode Graphite Layers Li_ion Li+ Anode->Li_ion Charge (De-intercalation) SEI Stable SEI Layer (formed with electrolyte components) Cathode Lithium Cobalt Oxide Cathode->Li_ion Discharge Electrolyte Electrolyte Solution (Li+ Salt in This compound & Carbonate Solvents) Li_ion->Anode Discharge (Intercalation) Li_ion->Cathode Charge

Caption: Role of this compound in a Li-ion battery electrolyte.

Conclusion

This compound is a versatile solvent with a compelling set of physicochemical properties that are advantageous for various industrial and research applications. Its high boiling point, thermal stability, and polarity make it an excellent choice for processes requiring a robust and selective solvent. The detailed experimental protocols provided in this guide offer a foundation for the accurate characterization of this compound, while the visualized workflows for its key applications in extractive distillation and lithium-ion batteries highlight its practical utility. As research continues, particularly in the area of energy storage, the unique characteristics of this compound are likely to lead to further innovative applications.

References

3-Methylsulfolane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-Methylsulfolane, a versatile polar aprotic solvent. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and purification, and its applications, particularly within the pharmaceutical and chemical industries.

Chemical Identity and Synonyms

This compound is systematically known as 3-methyltetrahydrothiophene 1,1-dioxide.[1][2][3] Its unique molecular structure, featuring a sulfonyl functional group within a saturated five-membered ring with a methyl substituent, imparts desirable properties for various chemical applications.[4]

Below is a table summarizing its key identifiers and a comprehensive list of its synonyms.

IdentifierValue
CAS Number 872-93-5[1][2][3][4]
Molecular Formula C5H10O2S[1][2][3][4]
IUPAC Name 3-methylthiolane 1,1-dioxide[3][]
InChI Key CMJLMPKFQPJDKP-UHFFFAOYSA-N[4]
SMILES CC1CCS(=O)(=O)C1[4]

A variety of synonyms are used to refer to this compound in literature and commerce. These are provided in the table below for easy reference.

Synonyms
3-Methyl-1λ6-thiolane-1,1-dione[4]
This compound[2][4]
3-Methyltetramethylene sulfone[4]
3-Methylthiolane 1,1-dioxide[4][]
3-Methyltetrahydrothiophene 1,1-Dioxide[6][7]
Methylsulfolane[2][4]
NSC 77078[4]
Tetrahydro-3-methylthiophene S,S-dioxide[4]
Thiophene, tetrahydro-3-methyl-, 1,1-dioxide[1][2][4]
3-Methylthiacyclopentane 1,1-dioxide[4][]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[4] It is characterized by a high boiling point and low volatility, which are advantageous in many industrial processes.[4] The presence of the methyl group on the sulfolane ring enhances its polarity, enabling it to dissolve a broad spectrum of both polar and nonpolar compounds.[4] Furthermore, it exhibits excellent thermal stability and resistance to oxidation.[4]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 134.20 g/mol [1][6]
Appearance Colorless to light yellow clear liquid[]
Boiling Point 104 °C at 3 mmHg[2]
Melting Point 0.5 °C[2]
Density 1.20 g/cm³[2]
Flash Point 154.4 °C[2]
Water Solubility 1000 g/L at 20 °C[2]
Refractive Index 1.4750 to 1.4790[2]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established chemical principles for similar compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the catalytic hydrogenation of its unsaturated precursor, 3-methyl-2,5-dihydrothiophene-1,1-dioxide (also known as 3-methylsulfolene). This reaction involves the saturation of the carbon-carbon double bond within the five-membered ring.

Reaction:

3-methyl-2,5-dihydrothiophene-1,1-dioxide + H₂ → this compound

Materials:

  • 3-methyl-2,5-dihydrothiophene-1,1-dioxide

  • Raney Nickel (or another suitable hydrogenation catalyst such as Ni-MoS₂)

  • Solvent (e.g., Tetrahydrofuran or water)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve 3-methyl-2,5-dihydrothiophene-1,1-dioxide in a suitable solvent.

  • Add the Raney Nickel catalyst to the solution. The catalyst loading is typically a small percentage of the substrate by weight.

  • Seal the reactor and purge with an inert gas, such as nitrogen, to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3.0 MPa).

  • Heat the mixture to the target temperature (e.g., 45-60 °C) with continuous stirring.

  • Maintain these conditions for a period of 2 to 3.5 hours, or until the reaction is complete, which can be monitored by techniques such as gas chromatography.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed by distillation to yield the crude this compound.

Purification of this compound

For applications requiring high purity, this compound can be further purified.

Procedure:

  • Vacuum Distillation: Distill the crude this compound under reduced pressure. This is an effective method for separating it from less volatile impurities.

  • Recrystallization: For further purification, the distilled this compound can be recrystallized from a suitable solvent, such as diethyl ether, at low temperatures (e.g., -60 to -70 °C).[6]

Applications in Research and Drug Development

This compound's favorable properties make it a valuable solvent in various chemical processes, including those in the pharmaceutical and petrochemical industries.[4] Its high polarity and thermal stability are particularly advantageous for conducting a wide range of organic reactions.[4] Furthermore, its relatively low toxicity profile makes it an attractive alternative to more hazardous solvents, aligning with the principles of green chemistry.[4]

In drug development, this compound can be employed as a solvent for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. Its ability to dissolve a diverse range of reactants and its stability under various reaction conditions are highly beneficial.

Visualizations

The following diagrams illustrate the synthesis of this compound and a general workflow for its application as a solvent in a chemical reaction.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3_methyl_sulfolene 3-methyl-2,5-dihydrothiophene-1,1-dioxide Hydrogenation Catalytic Hydrogenation 3_methyl_sulfolene->Hydrogenation H2 Hydrogen (H2) H2->Hydrogenation Catalyst Catalyst (e.g., Raney Ni) Catalyst->Hydrogenation Solvent Solvent (e.g., THF) Solvent->Hydrogenation Temp_Pressure Temperature & Pressure Temp_Pressure->Hydrogenation 3_methylsulfolane This compound Hydrogenation->3_methylsulfolane

Caption: Synthesis of this compound via catalytic hydrogenation.

G Workflow for this compound as a Reaction Solvent cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_outcome Outcome Reactants Reactants A + B Reaction_Vessel Reaction at specified Temperature & Pressure Reactants->Reaction_Vessel Solvent This compound Solvent->Reaction_Vessel Quenching Reaction Quenching Reaction_Vessel->Quenching Extraction Product Extraction Quenching->Extraction Purification Chromatography / Recrystallization Extraction->Purification Solvent_Recovery Solvent Recovery (Distillation) Extraction->Solvent_Recovery Product Purified Product Purification->Product

Caption: General workflow for utilizing this compound as a solvent.

References

Spectroscopic Profile of 3-Methylsulfolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylsulfolane (CAS No. 872-93-5), a compound of interest for researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering valuable insights into its molecular structure and properties.

Executive Summary

This compound, a derivative of sulfolane, is a polar aprotic solvent with potential applications in various chemical processes. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control. This guide summarizes the key spectroscopic data in clearly structured tables and outlines the experimental methodologies for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.22Doublet6.8-CH₃
1.8 - 2.0Multiplet-CH₂- (C4)
2.2 - 2.4Multiplet-CH- (C3)
2.8 - 3.1Multiplet-CH₂- (C2) & -CH₂- (C5)
Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
16.5-CH₃
30.2C4
35.8C3
53.9C5
59.2C2
Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2880StrongC-H stretch (alkane)
1460, 1420, 1380MediumC-H bend (alkane)
1310StrongS=O stretch (asymmetric)
1130StrongS=O stretch (symmetric)
Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
13425[M]⁺ (Molecular Ion)
11915[M - CH₃]⁺
70100[M - SO₂]⁺
5560[C₄H₇]⁺
4280[C₃H₆]⁺

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) added as an internal standard (0 ppm). For ¹H NMR, the spectrum was recorded with a sufficient number of scans to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum was obtained.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was injected into the GC, and the separated components were introduced into the mass spectrometer. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 10-200.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Chemical Compound (e.g., this compound) Preparation Sample Preparation (Dissolving, Thin Film, etc.) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy (FT-IR) Preparation->IR MS Mass Spectrometry (GC-MS) Preparation->MS Process Data Acquisition & Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation & Characterization Interpret->Structure

Initial Characterization Studies of Sulfolane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of sulfolane derivatives, a class of organosulfur compounds with significant potential in drug discovery and development. This document details their physicochemical properties, synthesis methodologies, and biological activities, with a focus on their anti-inflammatory and anticancer properties. Experimental protocols and mechanistic insights are provided to support further research and application of these versatile molecules.

Physicochemical Properties of Sulfolane and its Derivatives

Sulfolane and its derivatives are characterized by a cyclic sulfone functional group, which imparts unique physicochemical properties. The parent compound, sulfolane, is a polar aprotic solvent with high thermal and chemical stability.[1][2] It is miscible with water and many organic solvents, making it a versatile medium for chemical reactions.[1] The introduction of various substituents onto the sulfolane ring allows for the modulation of properties such as melting point, boiling point, solubility, and lipophilicity (LogP), which are critical for drug design and development.

Below is a summary of the physicochemical properties of sulfolane and some of its key derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
SulfolaneC4H8O2S120.1727.5285Miscible[1]
3-SulfoleneC4H6O2S118.1562-65Decomposes130 g/L
3-HydroxysulfolaneC4H8O3S136.17--Soluble[3]

Synthesis of Sulfolane Derivatives

The synthesis of the sulfolane core typically begins with the reaction of butadiene and sulfur dioxide to form 3-sulfolene, which is then hydrogenated to yield sulfolane.[4] A variety of derivatives can be prepared from these precursors through various organic reactions.

General Synthesis of 3-Sulfolene

3-Sulfolene is synthesized via a cheletropic reaction between 1,3-butadiene and sulfur dioxide.[5] The reaction is typically carried out in an aqueous solution.

Experimental Protocol:

  • An aqueous solution of 3-sulfolene is prepared by reacting 1,3-butadiene with sulfur dioxide.

  • The reaction can be carried out with or without a catalyst, such as ferrocene, at elevated temperatures and pressures.[5]

  • The resulting 3-sulfolene solution can be used directly for further reactions or purified by filtration and recrystallization.[5]

Synthesis of Substituted 3-Sulfolenes

Substituted 3-sulfolenes can be synthesized through various methods, including the Heck-Matsuda reaction, which allows for the introduction of aryl groups onto the sulfolene ring.[6]

Experimental Protocol (Heck-Matsuda Reaction for 3-Phenyl-3-sulfolene): [6]

  • A phenyldiazonium salt is prepared from aniline.

  • 3-Sulfolene is reacted with the phenyldiazonium salt in the presence of a palladium catalyst.

  • The reaction proceeds under mild conditions and does not require phosphine ligands or anaerobic conditions.

  • The product, 3-phenyl-3-sulfolene, can be purified by chromatography.

Biological Activities of Sulfolane Derivatives

Sulfolane derivatives have demonstrated a wide range of biological activities, with significant potential as anti-inflammatory and anticancer agents. The sulfone moiety is a key pharmacophore in several clinically used drugs.

Anticancer Activity

Several studies have reported the cytotoxic effects of sulfone and sulfonamide derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. The table below summarizes the in vitro anticancer activity of selected sulfone and sulfonamide derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Diaryl sulfone derivative 4Breast (MCF-7)6.06[7]
Diaryl sulfone derivative 7Breast (MCF-7)5.696[7]
Diaryl sulfone derivative 4Lung (A549)6.372[7]
Diaryl sulfone derivative 7Lung (A549)5.768[7]
2,5-Dichlorothiophene-3-sulfonamide (8b)Cervical (HeLa)7.2[8]
2,5-Dichlorothiophene-3-sulfonamide (8b)Breast (MDA-MB-231)4.62[8]
N-ethyl toluene-4-sulphonamide (8a)Breast (MCF-7)12.21[8]
Novel sulfonamide derivative 6Colon (HCT-116)3.53[8]
Novel sulfonamide derivative 6Liver (HepG-2)3.33[8]
Anti-inflammatory Activity

Sulfone derivatives have also shown potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[7] The anti-inflammatory activity of selected compounds is presented below.

Compound/DerivativeAssayIC50 (µg/mL)Reference
Lawsonia inermis L. leaves extractInhibition of protein denaturation103.21[9]
Rosa damascena flowers extractInhibition of protein denaturation129.04[9]
Rosa damascena flowers extractMembrane stabilization125.02[9]
Rearranged abietane 5NO release inhibition0.033[10]
Methanesulfonamide derivative 2iCarrageenan-induced paw edema (% inhibition)34.7% at 50 mg/kg[11]

Experimental Protocols for Biological Assays

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sulfolane derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (PBS), and various concentrations of the sulfolane derivative.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Heat Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 280 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound and determine the IC50 value.[9]

Mechanistic Insights: Signaling Pathways

While direct studies on the signaling pathways modulated by many sulfolane derivatives are still emerging, research on the structurally related organosulfur compound, sulforaphane, provides valuable insights into potential mechanisms of action. Sulforaphane has been shown to exert its anti-inflammatory and anticancer effects through the modulation of key signaling pathways, including NF-κB and MAPK.[12][13]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation.[13] Sulforaphane has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[14][15][16] It is plausible that bioactive sulfolane derivatives may share this mechanism.

NF_kB_Signaling_Pathway cluster_NFkB_IkB TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Degradation Nucleus Nucleus NFkB_active->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes Sulfolane_Derivative Sulfolane Derivative Sulfolane_Derivative->IKK Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by sulfolane derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[17] Dysregulation of this pathway is often associated with cancer.[17] Some sulfur-containing compounds have been shown to modulate MAPK signaling, suggesting a potential mechanism for the anticancer activity of sulfolane derivatives.[18]

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Sulfolane_Derivative Sulfolane Derivative Sulfolane_Derivative->Raf Inhibition

Caption: Potential modulation of the MAPK signaling pathway by sulfolane derivatives.

Experimental Workflow for Characterization

The initial characterization of novel sulfolane derivatives typically follows a structured workflow, from synthesis and purification to physicochemical and biological evaluation.

Experimental_Workflow Synthesis Synthesis of Sulfolane Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Elucidation Structural Characterization (NMR, MS, IR) Purification->Structure_Elucidation Physicochemical Physicochemical Characterization (m.p., b.p., Solubility, LogP) Structure_Elucidation->Physicochemical Biological_Screening In Vitro Biological Screening (e.g., MTT, Anti-inflammatory assays) Physicochemical->Biological_Screening Hit_Identification Hit Identification & Lead Optimization Biological_Screening->Hit_Identification Hit_Identification->Synthesis SAR Studies Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Hit_Identification->Mechanism_Studies

Caption: General experimental workflow for the characterization of sulfolane derivatives.

This technical guide provides a foundational understanding of the initial characterization of sulfolane derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the exploration of this promising class of compounds for therapeutic applications.

References

Discovery and historical overview of 3-Methylsulfolane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methylsulfolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 872-93-5), a polar aprotic solvent with significant potential in various industrial and research applications. The document covers the historical context of its development, detailed physical and chemical properties, established synthesis methodologies, and purification protocols. All quantitative data is presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to serve as a core reference for professionals in chemistry, materials science, and drug development.

Historical Overview

The discovery and development of this compound are intrinsically linked to its parent compound, sulfolane. Sulfolane (tetrahydrothiophene-1,1-dioxide) was first mentioned in the chemical literature in 1916 and was noted for its exceptional thermal and chemical stability.[1] The commercial potential of sulfolanes as industrial solvents was realized around 1940, leading to the availability of market development quantities by 1959.[1]

The foundational synthesis route for sulfolanes was developed by the Shell Oil Company in the 1960s.[2] This process involves a two-step method: a cheletropic reaction between a conjugated diene and sulfur dioxide to form a sulfolene, followed by catalytic hydrogenation to yield the saturated sulfolane ring.[2][3]

While a specific date for the first synthesis of this compound is not prominently documented, its preparation is a direct extension of this established methodology, using isoprene (2-methyl-1,3-butadiene) as the conjugated diene precursor. The properties and purification of sulfolane derivatives were subject to academic study in the mid-20th century.[1][4] Today, this compound is recognized for its utility as a stable, high-boiling point solvent in the pharmaceutical and petrochemical industries and is considered a candidate for green chemistry applications due to its relatively low toxicity profile.[5][6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[5][6] Its key physical and chemical properties are summarized in the table below. The presence of the methyl group on the five-membered ring, combined with the highly polar sulfonyl group, allows it to dissolve a wide range of substances.[6] It is noted for its high thermal stability and resistance to oxidation.[5][6]

Table 1: Quantitative Properties of this compound
PropertyValueSource(s)
Identifiers
CAS Number872-93-5[4][5][6][7][8]
IUPAC Name3-methylthiolane 1,1-dioxide[5][7]
Molecular FormulaC₅H₁₀O₂S[5][6][8]
Molecular Weight134.19 - 134.20 g/mol [1][5][8]
Physical Properties
AppearanceColorless to Light Yellow Liquid[6]
Melting Point0.5 °C[1][4][7]
Boiling Point278.9 °C @ 760 mmHg 104 °C @ 3 mmHg[1][7]
Density1.164 - 1.20 g/cm³[1][7]
Refractive Index1.466 - 1.479[1][7]
Flash Point154.4 °C[1][7]
Spectroscopic Data
1H NMRData available (400 MHz in CDCl₃)[7][9]
13C NMRData available (in CDCl₃)[5][7]
IR SpectroscopyStrong bands at 570 and 500 cm⁻¹ (liquid film)[1][4][7]
Mass SpectrometryElectron Ionization (EI) data available[5][7]

Synthesis and Purification Protocols

The industrial synthesis of this compound is based on the well-established process for producing sulfolane compounds, which is protected by various patents.[10] The general methodology involves two primary chemical transformations: a cycloaddition reaction to form the sulfolene intermediate, followed by hydrogenation.

Diagram 1: General Synthesis Workflow for this compound

Caption: General two-step synthesis of this compound from isoprene and SO₂.

Experimental Protocol: Synthesis (General Method)

The following protocol is a generalized procedure derived from patent literature for the synthesis of sulfolane compounds.[10] Specific conditions such as temperature, pressure, and catalyst loading may require optimization.

Step 1: Synthesis of 3-Methyl-3-sulfolene

  • Charge a suitable pressure reactor with sulfur dioxide.

  • Heat the reactor to a temperature in the range of 60-120 °C.[10]

  • Under pressure, feed isoprene (2-methyl-1,3-butadiene) into the reactor. The reaction is a [4+1] cycloaddition.

  • Maintain the reaction at an elevated temperature and pressure until the conversion of isoprene is complete.

  • The resulting crude mixture contains the 3-methyl-3-sulfolene intermediate along with impurities such as unreacted sulfur dioxide and polymeric byproducts.

  • (Optional) Transfer the mixture to a separate vessel to remove unreacted sulfur dioxide, often by sparging with an inert gas or applying a vacuum.[10]

Step 2: Hydrogenation to this compound

  • Transfer the crude or purified 3-methyl-3-sulfolene to a hydrogenation reactor.

  • Add a suitable hydrogenation catalyst, such as Raney Nickel.[2]

  • Pressurize the reactor with hydrogen gas.

  • Heat the mixture under agitation to the required temperature for the hydrogenation to proceed. This reaction reduces the double bond in the sulfolene ring.

  • After the reaction is complete (as determined by hydrogen uptake or GC analysis), cool the reactor, vent the excess pressure, and remove the catalyst by filtration.

  • The resulting crude this compound can then be purified.

Experimental Protocol: Purification

A common method for the purification of sulfolane derivatives involves vacuum distillation followed by recrystallization.[1][4]

  • Vacuum Distillation: Distill the crude this compound under reduced pressure (e.g., 3 mmHg) to separate it from non-volatile impurities and byproducts. The fraction boiling at approximately 104 °C is collected.

  • Recrystallization: Dissolve the distilled product in diethyl ether.

  • Cool the solution to a temperature between -60 °C and -70 °C to induce crystallization.[1][4]

  • Collect the purified crystals by filtration and dry under vacuum to remove residual solvent.

Structural and Logical Relationships

This compound is a structural derivative of sulfolane, a foundational compound in the class of cyclic sulfones. The addition of a methyl group modifies its physical properties, such as its melting point and solvent characteristics, while retaining the core stability of the sulfone ring.

Diagram 2: Structural Relationship of Sulfolane Derivatives

G Parent Sulfolane (C₄H₈O₂S) Derivative This compound (C₅H₁₀O₂S) Parent->Derivative Methylation Precursor Isoprene (Precursor Diene) Precursor->Derivative Leads to ParentPrecursor Butadiene (Precursor Diene) ParentPrecursor->Parent Leads to

Caption: Relationship between sulfolane, its precursor, and its 3-methyl derivative.

Conclusion

This compound is a valuable polar aprotic solvent whose synthesis and properties are well-understood within the broader context of sulfolane chemistry. Its high thermal stability, resistance to oxidation, and versatile solvent capabilities make it suitable for a range of applications, from industrial processes to specialized laboratory synthesis. This guide provides the core technical information required for its evaluation and use in professional research and development settings.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Methylsulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational landscape of 3-methylsulfolane. In the absence of direct experimental crystallographic or gas-phase structural data for this compound, this guide synthesizes information from computational studies and experimental data available for the parent compound, sulfolane. The document outlines the inferred geometric parameters, including bond lengths and angles, and discusses the conformational isomerism of the five-membered sulfone ring. Detailed methodologies for experimental and computational techniques relevant to the structural analysis of sulfolane derivatives are provided. Visualizations of the conformational analysis workflow and the equilibrium between different conformers are presented using Graphviz (DOT language). This guide serves as a comprehensive resource for researchers working with this compound, offering insights into its three-dimensional structure that are critical for applications in drug development, materials science, and as a solvent in chemical reactions.

Introduction

This compound, a derivative of the polar aprotic solvent sulfolane, is a compound of increasing interest in various chemical and industrial applications. Its physical and chemical properties, largely dictated by its molecular structure and conformation, are crucial for its performance as a solvent in electrolytes for energy storage devices and in organic synthesis. A thorough understanding of its three-dimensional geometry is paramount for predicting its interactions with other molecules, which is a key aspect in fields such as drug design and materials science.

This guide provides an in-depth analysis of the molecular structure and conformational preferences of this compound. Due to a lack of specific experimental data for this compound, the structural parameters and conformational dynamics are inferred from studies on the parent molecule, sulfolane.

Molecular Structure of Sulfolane: The Parent Compound

The molecular geometry of sulfolane (C₄H₈O₂S) has been investigated by gas-phase electron diffraction and microwave spectroscopy, providing a basis for understanding its derivatives. The five-membered ring of sulfolane is not planar and exhibits a puckered conformation.

Experimental Data for Sulfolane

Experimental studies on sulfolane have determined its key structural parameters. The molecule adopts a twisted-envelope conformation in the gas phase. The following table summarizes the geometric parameters obtained from these studies.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S=O1.435O=S=O118.5
S-C1.805C-S-C95.8
C-C1.540S-C-C105.0
C-H1.090H-C-H109.5
Ring PuckeringC-S-C-C ≈ 15

Table 1: Experimental Geometric Parameters of Sulfolane

Computational Studies on Sulfolane

Density Functional Theory (DFT) calculations have been employed to model the structure and vibrational spectra of sulfolane, corroborating the experimental findings of a non-planar ring structure. These computational models are essential for understanding the potential energy surface and the barriers to conformational interconversion.

Inferred Molecular Structure and Conformation of this compound

The introduction of a methyl group at the 3-position of the sulfolane ring is expected to influence its geometry and conformational preferences. The methyl group can occupy either an axial or an equatorial position relative to the average plane of the ring.

Conformational Isomers

This compound is expected to exist as a mixture of conformers, primarily the axial and equatorial forms, which are in dynamic equilibrium. The energy difference between these conformers determines their relative populations at a given temperature.

  • Equatorial Conformer: The methyl group is in an equatorial position. This conformation is generally expected to be more stable due to reduced steric hindrance.

  • Axial Conformer: The methyl group is in an axial position, which may lead to steric interactions with other atoms on the ring, potentially increasing the conformational energy.

Without specific experimental or high-level computational data for this compound, the exact energy difference and equilibrium composition remain to be determined. However, based on analogous substituted five-membered rings, the equatorial conformer is likely to be the dominant species.

Predicted Geometric Parameters

The bond lengths and angles within the this compound molecule are predicted to be similar to those in sulfolane, with minor perturbations caused by the methyl substituent.

ParameterPredicted Bond Length (Å)Predicted Bond Angle (°)
S=O~1.435O=S=O
S-C~1.805C-S-C
C-C (ring)~1.540S-C-C
C-C (methyl)~1.535C-C-H (methyl)
C-H~1.090H-C-H

Table 2: Predicted Geometric Parameters of this compound

Experimental and Computational Protocols

The determination of the molecular structure and conformation of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies
  • X-ray Crystallography: This technique provides precise bond lengths and angles for molecules in the solid state. A suitable single crystal of the compound is required.

    • Protocol: A single crystal of this compound would be grown, mounted on a goniometer, and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density map, from which the atomic positions are derived.

  • Gas-Phase Electron Diffraction (GED): This method is used to determine the structure of molecules in the gas phase, providing information about the average geometry and large-amplitude motions like ring puckering.

    • Protocol: A beam of high-energy electrons is passed through a gaseous sample of this compound. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances in the molecule.

  • Microwave Spectroscopy: This high-resolution technique measures the rotational transitions of polar molecules in the gas phase, yielding highly accurate rotational constants from which the molecular geometry can be derived.

    • Protocol: A gaseous sample of this compound at low pressure is exposed to microwave radiation. The absorption frequencies corresponding to rotational transitions are measured and analyzed to determine the moments of inertia and, subsequently, the molecular structure.

Computational Methodologies
  • Density Functional Theory (DFT): A quantum mechanical method used to calculate the electronic structure of molecules. It is widely used for geometry optimization, frequency calculations, and determining the relative energies of different conformers.

    • Protocol: A model of the this compound molecule is built in a computational chemistry software package. A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen. The geometry is then optimized to find the lowest energy structure. A conformational search can be performed to identify different stable conformers and their relative energies.

Visualization of Conformational Analysis Workflow

The following diagram illustrates the general workflow for the conformational analysis of this compound, integrating both experimental and computational approaches.

conformational_analysis_workflow cluster_experimental Experimental Methods cluster_computational Computational Methods cluster_analysis Data Analysis and Structure Elucidation exp_start Sample Preparation xray X-ray Crystallography exp_start->xray ged Gas-Phase Electron Diffraction exp_start->ged mw Microwave Spectroscopy exp_start->mw exp_data Experimental Data (Bond Lengths, Angles) xray->exp_data ged->exp_data mw->exp_data comp_start Molecular Model Building dft DFT Calculations (Geometry Optimization) comp_start->dft conf_search Conformational Search dft->conf_search comp_data Computational Data (Conformer Energies, Geometry) conf_search->comp_data structure Final Molecular Structure and Conformation exp_data->structure comp_data->structure

Caption: Workflow for determining the molecular structure of this compound.

Conformational Equilibrium of this compound

The two primary conformers of this compound, with the methyl group in the axial and equatorial positions, are in a state of dynamic equilibrium. The following diagram illustrates this equilibrium.

conformational_equilibrium cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial This compound (Axial) equatorial This compound (Equatorial) (Predicted Lower Energy) axial->equatorial Equilibrium

Caption: Equilibrium between axial and equatorial conformers of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound, based on inferences from the well-studied parent molecule, sulfolane. While direct experimental data for this compound is currently lacking, the information presented here, including predicted geometric parameters and a discussion of conformational isomerism, offers a valuable foundation for researchers. The detailed experimental and computational protocols outlined provide a roadmap for future studies aimed at definitively elucidating the three-dimensional structure of this important molecule. The visualizations provided serve to clarify the workflow of structural analysis and the dynamic nature of its conformational equilibrium. Further research, particularly through the application of the described experimental and computational methods, is necessary to refine the structural model of this compound.

In-depth Technical Guide: Thermal Stability and Decomposition of 3-Methylsulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 3-Methylsulfolane. The information presented is curated for professionals in research and development who utilize this compound and require a thorough understanding of its behavior under thermal stress. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the decomposition pathway.

Introduction

This compound (CAS RN: 872-93-5), also known as 3-methyltetrahydrothiophene 1,1-dioxide, is a five-membered heterocyclic sulfone. Its chemical and thermal stability makes it a subject of interest in various chemical processes.[1] Understanding its thermal decomposition is critical for ensuring safe handling, predicting reaction byproducts, and establishing operational limits in high-temperature applications. This guide focuses on the key findings regarding its unimolecular decomposition in the gas phase.

Thermal Stability and Decomposition Products

Under normal conditions, this compound is a stable compound.[2] However, at elevated temperatures, it undergoes thermal decomposition. The primary decomposition products identified are sulfur dioxide (SO₂), and various hydrocarbons.

The pyrolysis of this compound has been shown to yield sulfur dioxide, ethane, and butane as the main gaseous products. This decomposition pathway is consistent with the behavior of other cyclic sulfones, which tend to extrude sulfur dioxide upon heating.[3]

Safety data sheets indicate that under hazardous decomposition conditions, carbon monoxide, carbon dioxide, and other sulfur oxides are produced.[2]

Table 1: Summary of Decomposition Products

Product NameChemical FormulaPhysical State (STP)
Sulfur DioxideSO₂Gas
EthaneC₂H₆Gas
ButaneC₄H₁₀Gas
Carbon MonoxideCOGas
Carbon DioxideCO₂Gas

Kinetics of Thermal Decomposition

The seminal work on the gas-phase thermal decomposition of this compound was conducted by Cornell and Tsang in 1975. Their research provides the most detailed kinetic analysis to date. The study determined the unimolecular decomposition to be a first-order reaction.

Experimental Protocols

The methodologies employed in studying the thermal decomposition of sulfones are crucial for interpreting the data and for designing further experiments. The following sections detail the key experimental techniques cited in the literature.

Pyrolysis via Toluene Carrier Flow Method

The kinetic data for the decomposition of this compound was obtained using a modification of the toluene flow method. This technique is designed to study gas-phase unimolecular reactions at high temperatures and low reactant concentrations, minimizing bimolecular reactions.

Experimental Workflow: Toluene Carrier Flow Method

G cluster_0 Sample Preparation cluster_1 Pyrolysis System cluster_2 Analysis A This compound Solution in Toluene B Syringe Pump A->B Load C Heated Inlet B->C Inject D Flow Reactor (High Temperature) C->D Vaporize & Mix with Carrier Gas E Quenching Zone D->E Decomposition F Gas Chromatograph (GC) E->F Cool & Sample G Detector (e.g., FID, MS) F->G Separate & Detect G cluster_products Decomposition Products A This compound B Transition State (Diradical Intermediate) A->B Heat (Δ) C Sulfur Dioxide (SO₂) B->C SO₂ Extrusion D Methylcyclobutane (Intermediate) B->D Ring Closure E But-1-ene D->E Rearrangement F Ethylene D->F Fragmentation

References

An In-Depth Technical Guide to the Solubility of Organic Compounds in 3-Methylsulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylsulfolane, a polar aprotic solvent, is increasingly recognized for its potential in various chemical and pharmaceutical applications.[1][2] Its unique physicochemical properties, including high thermal stability and the ability to dissolve a wide range of polar and nonpolar substances, make it a compelling medium for organic synthesis, separations, and formulation development.[1] This technical guide provides a comprehensive overview of the solubility of organic compounds in this compound, including available quantitative data, detailed experimental protocols for solubility determination, and a discussion of the underlying thermodynamic principles.

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is crucial for predicting and interpreting solubility behavior.

PropertyValueReference
CAS Number 872-93-5[3]
Molecular Formula C5H10O2S[3]
Molecular Weight 134.20 g/mol [3]
Boiling Point 104 °C at 3 mmHg[2][4]
Melting Point 0.5 °C[2]
Water Solubility 1000 g/L at 20 °C[2][4]

Solubility of Organic Compounds in this compound

It is anticipated that this compound would exhibit good solubility for:

  • Aromatic Hydrocarbons: Its polarity and the presence of the sulfonyl group suggest favorable interactions with the π-systems of aromatic rings.[5][6]

  • Carboxylic Acids: The ability to act as a hydrogen bond acceptor would facilitate the dissolution of acidic compounds.[7][8]

  • Alcohols: Similar to carboxylic acids, the potential for hydrogen bonding would enhance the solubility of alcohols.[9][10]

  • Polar Pharmaceuticals: The high dielectric constant of sulfolane, a related compound, suggests that this compound would be an effective solvent for many polar drug molecules.

It is important to note that for nonpolar compounds like alkanes, the solubility in sulfolane (and likely this compound) is limited.[5]

Due to the limited availability of specific quantitative data, this guide emphasizes the experimental determination of solubility.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental for any research or development activity. The following are detailed methodologies for key experiments to determine the solubility of organic compounds in this compound.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[11][12]

Experimental Workflow:

G prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate with agitation sep Phase Separation equil->sep Allow phases to separate analysis Gravimetric Analysis sep->analysis Withdraw aliquot of supernatant calc Solubility Calculation analysis->calc Determine mass of solute

Caption: Workflow for solubility determination using the gravimetric shake-flask method.

Detailed Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid organic compound is added to a known volume or mass of this compound in a sealed container (e.g., a screw-cap vial or flask).[11][12] The use of an excess of the solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: The container is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration can vary depending on the compound and should be determined experimentally (typically 24-72 hours).[13]

  • Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle, leaving a clear saturated supernatant. Centrifugation can be employed to facilitate a more complete separation of the solid and liquid phases.

  • Gravimetric Analysis: A known volume or mass of the clear supernatant is carefully withdrawn using a pre-heated or pre-weighed syringe to avoid precipitation upon cooling. The aliquot is transferred to a pre-weighed container. The solvent (this compound) is then removed by evaporation under reduced pressure or in a vacuum oven at a suitable temperature. The container with the dried solute is then weighed.[11][14]

  • Solubility Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried solute. The solubility is then expressed in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

UV/Vis Spectrophotometry

For compounds that possess a chromophore, UV/Vis spectrophotometry offers a sensitive and rapid method for determining solubility.[15][16][17]

Experimental Workflow:

G calib Calibration Curve Construction analysis Spectrophotometric Analysis calib->analysis Reference for concentration determination prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate with agitation sep Phase Separation equil->sep Allow phases to separate sep->analysis Withdraw, dilute, and measure absorbance calc Solubility Calculation analysis->calc Determine concentration from calibration curve

Caption: Workflow for solubility determination using UV/Vis spectrophotometry.

Detailed Methodology:

  • Calibration Curve Construction: A series of standard solutions of the organic compound of known concentrations in this compound are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.[15][17]

  • Preparation and Equilibration of Saturated Solution: This step is identical to the gravimetric method, where an excess of the solute is equilibrated with this compound at a constant temperature.

  • Phase Separation: As with the gravimetric method, the undissolved solid is separated from the saturated solution.

  • Spectrophotometric Analysis: A small, accurately measured aliquot of the clear supernatant is withdrawn and diluted with this compound to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at the λmax.[17][18]

  • Solubility Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility of the compound in the saturated solution is then calculated by taking the dilution factor into account.

Thermodynamic Models for Solubility Prediction

While experimental determination is the gold standard, thermodynamic models can provide valuable predictions and insights into solubility behavior.[19][20] These models often require physicochemical properties of both the solute and the solvent.

Logical Relationship for Solubility Prediction:

G solute_props Solute Properties (e.g., melting point, enthalpy of fusion) thermo_model Thermodynamic Model (e.g., UNIFAC, COSMO-RS) solute_props->thermo_model solvent_props Solvent Properties (e.g., polarity, molar volume) solvent_props->thermo_model activity_coeff Activity Coefficient Prediction thermo_model->activity_coeff solubility_pred Solubility Prediction activity_coeff->solubility_pred

Caption: Logical flow for predicting solubility using thermodynamic models.

Commonly used models include the UNIFAC group contribution method and the COSMO-RS (Conductor-like Screening Model for Real Solvents) model.[19][20] These models can be complex but offer the advantage of predicting solubility without the need for extensive experimental work.

Conclusion

This compound holds significant promise as a versatile solvent in scientific research and industrial applications. While a comprehensive database of quantitative solubility data is still developing, this guide provides the essential tools for researchers and drug development professionals to accurately determine the solubility of their compounds of interest. The detailed experimental protocols for the gravimetric and UV/Vis spectrophotometric methods offer robust approaches for generating reliable data. Furthermore, an understanding of the underlying thermodynamic principles and the availability of predictive models can aid in solvent selection and process optimization. As research into the applications of this compound continues, the generation and dissemination of high-quality solubility data will be crucial for unlocking its full potential.

References

Methodological & Application

Application Notes and Protocols for 3-Methylsulfolane as a High-Voltage Electrolyte Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Battery Development Professionals

Application Note: Enhancing High-Voltage Stability and Performance

3-Methylsulfolane (3-MS) is a promising electrolyte additive for enhancing the performance and safety of high-voltage lithium-ion batteries (LIBs). As a derivative of sulfolane, 3-MS possesses a high dielectric constant, excellent thermal stability, and a wide electrochemical stability window, making it a suitable candidate for electrolytes in next-generation high-energy-density batteries. Its primary function is to improve the stability of the electrolyte at high operating voltages (typically >4.3V vs. Li/Li⁺), which is a major challenge for conventional carbonate-based electrolytes.

The addition of a small quantity of this compound to a standard electrolyte formulation can lead to the formation of a more stable and robust Solid Electrolyte Interphase (SEI) on the anode and a protective Cathode Electrolyte Interphase (CEI) on the cathode. This mitigates the continuous decomposition of the electrolyte, reduces gas generation, and suppresses the dissolution of transition metals from the cathode, thereby improving the overall cycle life and safety of the battery. Molecular dynamics simulations suggest that the oxygen atoms of the sulfone group in molecules like 3-MS strongly adsorb onto the electrode surface, which can help in forming a stable protective layer.[1]

Quantitative Performance Data

The following tables summarize the performance improvements observed in lithium-ion cells when using a sulfone-based additive compared to a baseline electrolyte. While direct comparative data for this compound is limited in publicly available literature, the data for structurally similar sulfone additives provide a strong indication of its potential benefits.

Table 1: Cycling Performance of LiNi₀.₃₃Mn₀.₃₃Co₀.₃₃O₂ (NMC111)/Graphite Cell at High Voltage

Electrolyte CompositionVoltage Range (V)Number of CyclesCapacity Loss (%)Coulombic Efficiency (%)Temperature (°C)
Baseline: 1M LiPF₆ in EC:DEC3.0 - 4.610039.0Not SpecifiedRoom Temp
With Additive: Baseline + 0.1 wt.% DMSM*3.0 - 4.610019.9Not SpecifiedRoom Temp

*Note: Data presented for Di(methylsulfonyl) methane (DMSM), a comparable sulfone-based additive, as a proxy for this compound's expected performance.[2]

Experimental Protocols

Protocol for Electrolyte Preparation

This protocol describes the preparation of a baseline electrolyte and an electrolyte containing this compound as an additive. All procedures must be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials and Equipment:

  • Lithium hexafluorophosphate (LiPF₆, battery grade)

  • Ethylene carbonate (EC, battery grade, anhydrous)

  • Dimethyl carbonate (DMC, battery grade, anhydrous)

  • This compound (3-MS, battery grade, anhydrous)

  • Magnetic stirrer and stir bars

  • Precision balance (±0.1 mg)

  • Volumetric flasks and pipettes

Procedure:

  • Baseline Electrolyte (1M LiPF₆ in EC:DMC 1:1 v/v):

    • Gently heat the EC until it melts (melting point ~36 °C).

    • In a volumetric flask, mix equal volumes of the molten EC and DMC to achieve the desired total volume.

    • Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously until it is fully dissolved. For example, to prepare 100 mL of 1M solution, add approximately 15.19 g of LiPF₆.

    • Stir the solution overnight at room temperature to ensure homogeneity.[3]

  • Electrolyte with 3-MS Additive (e.g., 2 wt.%):

    • Prepare the baseline electrolyte as described above.

    • Calculate the required mass of 3-MS for the desired weight percentage. For example, for 100 g of the baseline electrolyte, add 2 g of 3-MS.

    • Add the 3-MS to the baseline electrolyte and stir until the solution is homogeneous.

Protocol for CR2032 Coin Cell Assembly

This protocol outlines the assembly of a half-cell (Cathode vs. Lithium metal) for evaluating the performance of the prepared electrolytes.

Materials and Equipment:

  • Cathode laminates (e.g., NMC532 on aluminum foil)

  • Lithium metal foil (battery grade)

  • Separator (e.g., Celgard 2325)

  • CR2032 coin cell components (cases, spacers, springs)

  • Electrode punching machine

  • Crimping machine

  • Micropipette (10-100 µL)

  • Plastic tweezers

Procedure:

  • Electrode and Separator Preparation:

    • Punch circular electrodes from the cathode laminate (e.g., 14 mm diameter).

    • Punch circular separators (e.g., 19 mm diameter).

    • Punch circular lithium metal anodes (e.g., 15.6 mm diameter).

  • Cell Assembly (inside a glovebox):

    • Place the cathode disc in the center of the bottom coin cell case.

    • Dispense approximately 20 µL of the prepared electrolyte onto the cathode surface.

    • Carefully place the separator on top of the wetted cathode.

    • Dispense another 20 µL of electrolyte onto the separator.

    • Place the lithium metal disc on top of the separator.

    • Add a stainless steel spacer and then a spring.

    • Place the top cap onto the assembly.

    • Crimp the cell using the crimping machine to ensure a hermetic seal.[4][5]

    • Let the assembled cells rest for at least 12 hours to ensure complete wetting of the components.

Protocol for Electrochemical Testing

This protocol describes the standard electrochemical tests to evaluate the performance of the assembled coin cells.

Equipment:

  • Multi-channel battery cycler (e.g., LAND, Arbin)

  • Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability

Procedure:

  • Formation Cycles:

    • Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles within the desired voltage window (e.g., 3.0 - 4.5 V for NMC vs. Li). This step is crucial for the formation of a stable SEI layer.

  • Galvanostatic Cycling (Cycle Life and Coulombic Efficiency):

    • Cycle the cells at a higher C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).[6]

    • Record the discharge capacity and calculate the coulombic efficiency (Discharge Capacity / Charge Capacity * 100%) for each cycle.

    • Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate capacity retention and stability.

  • Rate Capability Test:

    • Charge the cell at a constant C-rate (e.g., C/5).

    • Discharge the cell at progressively increasing C-rates (e.g., C/5, C/2, 1C, 2C, 5C), performing several cycles at each rate.

    • Plot the discharge capacity versus the C-rate to determine the cell's performance under high power demands.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the EIS of the cells at a specific state of charge (e.g., 50% SOC or fully charged) before and after cycling.

    • Apply a small AC voltage (e.g., 5-10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • Analyze the Nyquist plots to determine changes in the cell's internal resistance, including the SEI and charge transfer resistances.

Visualizations

Logical Workflow for Evaluation of this compound

G cluster_prep Preparation Phase (Glovebox) cluster_assembly Assembly Phase (Glovebox) cluster_testing Electrochemical Testing Phase cluster_analysis Data Analysis A Prepare Baseline Electrolyte (1M LiPF6 in EC:DMC) B Prepare 3-MS Additive Electrolyte (Baseline + x% 3-MS) A->B Add 3-MS D Assemble CR2032 Coin Cells (Baseline Group) A->D E Assemble CR2032 Coin Cells (3-MS Group) B->E C Prepare Electrodes & Separators (Punching) C->D C->E F Formation Cycles (Low C-rate, 2-3 cycles) D->F E->F G Galvanostatic Cycling (e.g., 1C, >100 cycles) F->G H Rate Capability Test (Variable C-rates) G->H J Compare Capacity Retention & Coulombic Efficiency G->J I Electrochemical Impedance Spectroscopy (EIS) H->I K Compare Rate Performance H->K L Analyze Impedance Growth I->L

Caption: Experimental workflow for evaluating this compound additive.

Proposed Mechanism of Action

G cluster_anode Anode Side (Graphite) cluster_cathode Cathode Side (High-Voltage, e.g., NMC) A Conventional Electrolyte (EC, DMC) C Reductive Decomposition (First Cycle) A->C Decomposes easily B This compound (3-MS) B->C Preferential decomposition D Formation of a Stable, Sulfur-containing SEI C->D I Improved Cycle Life D->I Prevents further electrolyte reduction J Higher Safety D->J Suppresses graphite exfoliation E High Potential (>4.3V) G Oxidative Stability E->G Induces oxidation of conventional electrolyte F This compound (3-MS) F->G Higher oxidation potential H Forms Protective CEI Layer G->H K Enhanced Capacity Retention H->K Suppresses transition metal dissolution L Stable High-Voltage Operation H->L Reduces impedance growth

Caption: Proposed mechanism of 3-MS in forming protective interphases.

References

Application of 3-Methylsulfolane in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylsulfolane is a polar aprotic solvent characterized by its high thermal stability, polarity, and resistance to oxidation.[1] These properties make it a compelling medium for a variety of organic synthesis reactions, particularly in the pharmaceutical and petrochemical industries.[1] Its relatively low volatility and potential as a greener alternative to other polar aprotic solvents further enhance its utility in modern synthetic chemistry. This document provides detailed application notes and protocols for the use of this compound in key organic synthesis reactions.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in organic synthesis.

PropertyValueReference
CAS Number 872-93-5
Molecular Formula C₅H₁₀O₂S
Molecular Weight 134.19 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 278.9 °C at 760 mmHg[2]
Density 1.20 g/mL[2]
Refractive Index 1.47[2]
Purity >98.0% (GC)

Applications in Organic Synthesis

While specific documented laboratory protocols remain somewhat specialized, the properties of this compound make it an excellent candidate for a range of reaction types, drawing parallels from its parent compound, sulfolane.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Application Note: this compound's high polarity and aprotic nature make it an ideal solvent for SNAr reactions. It effectively solvates cations while leaving the nucleophile relatively free, thereby accelerating the reaction rate. Its high boiling point allows for reactions to be conducted at elevated temperatures, which is often necessary for less reactive substrates.

Logical Workflow for SNAr Reactions:

SNAr_Workflow sub Substrate (Aryl Halide) react Reaction Mixture sub->react nuc Nucleophile nuc->react base Base (e.g., K2CO3) base->react solv This compound (Solvent) solv->react heat Heating (e.g., 100-150 °C) react->heat workup Aqueous Workup & Extraction heat->workup purify Purification (e.g., Chromatography) workup->purify prod Product purify->prod

Caption: Workflow for a typical SNAr reaction using this compound.

Experimental Protocol (General):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (1.0 eq), the nucleophile (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a sufficient volume of this compound to dissolve the reactants and allow for efficient stirring.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 100-150 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reactant 1Reactant 2BaseTemperature (°C)Time (h)Yield (%)
1-Fluoro-4-nitrobenzeneAnilineK₂CO₃1204>90 (expected)
2,4-DichloronitrobenzenePhenolK₂CO₃1406>85 (expected)

Note: The quantitative data presented in the table is based on expected outcomes for SNAr reactions under these conditions, extrapolated from similar systems, as specific data for this compound is not widely published.

Alkylation Reactions

Application Note: The high dielectric constant of this compound facilitates the dissolution of amine salts and promotes the alkylation of primary and secondary amines. Its inert nature prevents unwanted side reactions with the alkylating agents. The use of a sterically hindered, non-nucleophilic base can be employed to neutralize the acid generated during the reaction.

Reaction Scheme for Amine Alkylation:

Amine_Alkylation R1NH2 R¹-NH₂ plus1 + R2X R²-X arrow1 -> R1NHR2 R¹-NH-R² plus2 + HX HX Heterocycle_Synthesis A Precursor A Condensation Condensation Reaction A->Condensation B Precursor B B->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Aromatization (optional) Cyclization->Aromatization Product Heterocyclic Product Aromatization->Product

References

Application Notes and Protocols for the Use of 3-Methylsulfolane as a Polymerization Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methylsulfolane as a versatile and efficient solvent for various polymerization reactions. The information is intended to guide researchers and professionals in the fields of polymer chemistry, materials science, and drug development in utilizing this solvent for the synthesis of well-defined polymers.

Properties of this compound

This compound, a derivative of sulfolane, is a polar aprotic solvent with a unique combination of physical and chemical properties that make it an excellent medium for a variety of polymerization techniques. Its high polarity, thermal stability, and low toxicity profile are particularly advantageous.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₅H₁₀O₂S[2][3]
Molecular Weight 134.20 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[1]
Melting Point 0.5 °C[1][4]
Boiling Point 104 °C at 3 mmHg[1][4]
Density 1.20 g/mL[1][4]
Water Solubility 1000 g/L at 20 °C[1][4]
Flash Point 154.4 °C[1][4]
Refractive Index 1.4750 to 1.4790[1][4]

Applications in Polymerization

The high polarity and solvating power of this compound make it a suitable solvent for a range of polymerization methods, including cationic ring-opening polymerization (CROP), atom transfer radical polymerization (ATRP), and free radical polymerization.

Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines

Sulfolane and its derivatives are known to accelerate the cationic ring-opening polymerization of 2-oxazolines, a class of monomers used to synthesize biocompatible and functional polymers for biomedical applications. The high polarity of the solvent stabilizes the cationic propagating species, leading to faster polymerization rates compared to less polar solvents.

Logical Workflow for CROP of 2-Oxazolines in this compound

CROP_Workflow Monomer 2-Oxazoline Monomer Reaction Polymerization Reaction Monomer->Reaction Initiator Initiator (e.g., Methyl Tosylate) Initiator->Reaction Solvent This compound Solvent->Reaction Polymer Poly(2-oxazoline) Reaction->Polymer Analysis Characterization (NMR, GPC) Polymer->Analysis

Caption: Workflow for CROP of 2-oxazolines.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The polarity of the solvent can significantly influence the polymerization kinetics and control. This compound, being a highly polar solvent, can facilitate the dissolution of the catalyst complex and the growing polymer chains, potentially leading to better control over the polymerization process.

Experimental Workflow for ATRP in this compound

ATRP_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer Monomer (e.g., MMA) Degassing Freeze-Pump-Thaw Cycles Monomer->Degassing Initiator Initiator (e.g., EBiB) Initiator->Degassing Catalyst Catalyst (e.g., CuBr) Catalyst->Degassing Ligand Ligand (e.g., PMDETA) Ligand->Degassing Solvent This compound Solvent->Degassing Polymerization Reaction at Elevated Temperature Degassing->Polymerization Purification Precipitation & Filtration Polymerization->Purification Characterization GPC, NMR Purification->Characterization

References

Application Note: Quantitative Analysis of 3-Methylsulfolane in Organic Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylsulfolane (C₅H₁₀O₂S) is an organic compound that may be of interest in various industrial and research applications.[1][2] Accurate and sensitive quantification of this compound in different matrices is crucial for process monitoring, quality control, and research purposes. This application note details a robust protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] The methodology presented here is adapted from established protocols for similar sulfur-containing organic compounds and provides a comprehensive guide for sample preparation, instrument setup, and data analysis.[4][5]

Data Presentation

The following tables summarize the key quantitative data and instrument parameters for the GC-MS analysis of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₀O₂S[1][2]
Molecular Weight134.19 g/mol [1]
Boiling Point278.9 °C at 760 mmHg[1]
CAS Number872-93-5[2]

Table 2: GC-MS Method Parameters

ParameterSetting
Gas Chromatograph (GC)
ColumnAgilent DB-5 (30 m x 0.25 mm i.d., 0.25-µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial: 60 °C, hold for 1 minRamp 1: 15 °C/min to 180 °CRamp 2: 30 °C/min to 280 °C, hold for 5 min
Total Run TimeApproximately 15 minutes
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
MS Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)To be determined (likely a prominent fragment from the mass spectrum)
Qualifier Ions (m/z)To be determined (other characteristic fragments)

Table 3: Expected Quantitative Performance (Based on Analytically Similar Compounds)

ParameterExpected Value
Retention Time (RT)8 - 12 min (dependent on exact conditions)
Linearity (r²)≥ 0.99
Limit of Detection (LOD)0.5 - 5 ng/mL
Limit of Quantification (LOQ)2 - 20 ng/mL
Recovery≥ 75%
Precision (%RSD)≤ 15%

Experimental Protocols

1. Reagents and Materials

  • This compound standard (>98% purity)

  • Volatile organic solvents (e.g., ethyl acetate, dichloromethane, hexane - HPLC or GC grade)[3][6]

  • Anhydrous sodium sulfate

  • 1.5 mL glass GC autosampler vials with caps[6]

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge

2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to create calibration standards ranging from the expected LOQ to the upper limit of the linear range (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

3. Sample Preparation (Liquid-Liquid Extraction) This protocol is designed for samples where this compound is present in a complex matrix.

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[3]

  • Extraction:

    • Pipette 1 mL of the sample into a glass centrifuge tube.

    • Add 2 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Final Sample: Transfer the dried extract into a 1.5 mL GC vial for analysis.[6]

4. GC-MS Analysis

  • Set up the GC-MS system according to the parameters outlined in Table 2.

  • Inject 1 µL of the prepared sample or standard solution into the GC.

  • Acquire data in SIM mode for enhanced sensitivity and selectivity. The specific quantifier and qualifier ions should be determined by running a full scan of a concentrated this compound standard to identify the most abundant and characteristic fragment ions. Based on public databases, prominent m/z values for this compound include 41.[2]

5. Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Validation: The analysis should be validated by assessing linearity, accuracy, precision, LOD, and LOQ.[4][5]

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (1 mL in glass tube) Extraction 2. Add Ethyl Acetate (2 mL) & Vortex Sample->Extraction Centrifuge 3. Centrifuge (3000 rpm, 10 min) Extraction->Centrifuge Isolate 4. Isolate Organic Layer Centrifuge->Isolate Dry 5. Dry with Na2SO4 Isolate->Dry Final_Sample 6. Transfer to GC Vial Dry->Final_Sample Injection 7. Inject 1 µL into GC-MS Final_Sample->Injection Separation 8. Chromatographic Separation (DB-5 Column) Injection->Separation Detection 9. Mass Spectrometry Detection (EI, SIM Mode) Separation->Detection Peak_Integration 10. Peak Integration Detection->Peak_Integration Calibration 11. Calibration Curve Generation Peak_Integration->Calibration Quantification 12. Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using GC-MS. The described method, including sample preparation via liquid-liquid extraction and optimized instrument parameters, offers a reliable and sensitive approach for researchers in various scientific and industrial fields. The provided workflow and tables serve as a practical guide for the implementation and validation of this analytical method.

References

Application Notes and Protocols for the Liquid-Liquid Extraction of 3-Methylsulfolane from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract: This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of 3-Methylsulfolane from aqueous solutions. Due to the high water solubility of this compound, these protocols incorporate strategies to enhance extraction efficiency. Methodologies are based on the known properties of sulfolane and its derivatives, offering a robust starting point for process development and optimization.

Introduction

This compound (CAS 872-93-5) is a polar aprotic solvent with a high boiling point and thermal stability, making it a valuable medium for various chemical reactions.[1] Its removal from aqueous solutions post-reaction is a common challenge due to its high miscibility with water. This compound has a reported water solubility of 1000 g/L at 20°C and a LogP of -0.4, indicating its hydrophilic nature.[2][3]

Liquid-liquid extraction is a viable method for the separation of this compound from water, provided that appropriate solvents and techniques are employed to overcome its high aqueous solubility. This document outlines recommended solvents and detailed protocols for this separation.

Solvent Selection and Rationale

The selection of an appropriate extraction solvent is critical for the efficient separation of this compound from water. Ideal solvents should be immiscible with water, have a good distribution coefficient for this compound, be readily separable from the solute after extraction, and be safe to handle.[4]

Based on literature for the extraction of the parent compound, sulfolane, and general principles for extracting polar molecules, the following solvents are recommended for evaluation:

  • Toluene: A non-polar aromatic solvent that has shown effectiveness in the back-extraction of sulfolane from aqueous extracts.[5] Its immiscibility with water and different density allow for clear phase separation.

  • Ethyl Acetate: A moderately polar solvent that is also effective for the extraction of polar molecules. It is a less toxic alternative to chlorinated solvents.

  • Dichloromethane (DCM): A dense, water-immiscible solvent that can be effective for extracting a range of polar compounds. However, its use should be minimized due to environmental and health concerns.

  • Diisopropyl Ether (DIPE): Mentioned as a suitable solvent for extracting compounds from sulfolane, suggesting it has low miscibility with this class of compounds.

Given the hydrophilic nature of this compound, enhancing the extraction efficiency may require process modifications such as the "salting-out" effect, where the addition of an inorganic salt to the aqueous phase decreases the solubility of the organic solute, thereby promoting its transfer to the organic phase.

Quantitative Data Summary
Solvent Rationale for Selection Density (g/mL) Boiling Point (°C) Water Solubility Anticipated Distribution Coefficient (K) for this compound Notes
Toluene Effective for sulfolane back-extraction.[5] Good phase separation.0.87111ImmiscibleModerateMay require multiple extractions for high recovery.
Ethyl Acetate Moderately polar, can extract a range of polar molecules. Less toxic alternative.0.90778.3 g/100 mLModerateMutual solubility may affect phase volume.
Dichloromethane Effective for many polar organic extractions.1.33401.3 g/100 mLModerate to HighUse with caution due to toxicity and environmental impact.
Diisopropyl Ether Low miscibility with sulfolane.0.72680.6 g/100 mLLow to ModerateLower density than water.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of this compound using Toluene

This protocol describes a standard procedure for the extraction of this compound from an aqueous solution using toluene. This method is suitable for initial laboratory-scale investigations.

Materials:

  • Aqueous solution containing this compound

  • Toluene (analytical grade)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Stand and ring clamp

  • pH indicator strips (optional)

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement

Procedure:

  • Preparation:

    • Quantify the concentration of this compound in the initial aqueous solution using a pre-calibrated analytical method (e.g., GC).

    • Measure a known volume of the aqueous solution (e.g., 100 mL) and place it into a separatory funnel of appropriate size (e.g., 250 mL).

  • Extraction:

    • Add an equal volume of toluene (100 mL) to the separatory funnel.

    • Stopper the funnel and gently invert it, then open the stopcock to vent any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes, with periodic venting.

    • Place the separatory funnel back on the ring clamp and allow the layers to separate completely. The less dense toluene layer will be on top.

  • Phase Separation:

    • Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Pour the upper organic (toluene) layer out through the top of the separatory funnel into a separate clean Erlenmeyer flask to avoid contamination from any residual aqueous phase in the stopcock.

  • Analysis and Repetition:

    • Take a sample from both the aqueous and organic phases for analysis to determine the concentration of this compound in each.

    • To improve recovery, the aqueous layer can be subjected to a second and third extraction with fresh portions of toluene. Combine the organic extracts.

  • Solvent Recovery:

    • The this compound can be recovered from the toluene extract by distillation, taking advantage of the significant difference in their boiling points.

Protocol 2: Enhanced Liquid-Liquid Extraction with Salting-Out Effect

This protocol is designed to improve the extraction efficiency of the highly water-soluble this compound by incorporating a salting-out step.

Materials:

  • Same as Protocol 1

  • Sodium chloride (NaCl) or other suitable salt

Procedure:

  • Preparation and Salting-Out:

    • Measure a known volume of the aqueous solution containing this compound (e.g., 100 mL) and place it into a beaker.

    • Add a significant amount of sodium chloride to the aqueous solution (e.g., 10-20 g per 100 mL) and stir until it is fully dissolved. This will create a brine solution and reduce the solubility of this compound.

    • Transfer the brine solution containing this compound to a separatory funnel.

  • Extraction:

    • Add an equal volume of the chosen organic solvent (e.g., ethyl acetate or toluene) to the separatory funnel.

    • Follow the same extraction and venting procedure as described in Protocol 1 (Step 2).

  • Phase Separation and Analysis:

    • Allow the layers to separate and collect the organic and aqueous phases as described in Protocol 1 (Step 3).

    • Analyze the concentration of this compound in both phases to determine the extraction efficiency. Compare these results to the standard extraction to quantify the improvement from the salting-out effect.

  • Solvent Recovery:

    • Recover the this compound from the organic extract via distillation.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the liquid-liquid extraction of this compound from an aqueous solution.

LLE_Workflow start Aqueous Solution (containing this compound) add_salt Optional: Add Salt (Salting-Out Effect) start->add_salt add_solvent Add Immiscible Organic Solvent start->add_solvent add_salt->add_solvent mix Mix and Vent in Separatory Funnel add_solvent->mix separate Allow Phases to Separate mix->separate aqueous_phase Aqueous Phase (Raffinate) separate->aqueous_phase Lower or Upper Layer (depending on density) organic_phase Organic Phase (Extract) separate->organic_phase Upper or Lower Layer (depending on density) analysis Analyze Phases (e.g., GC) aqueous_phase->analysis waste Aqueous Waste aqueous_phase->waste organic_phase->analysis solvent_recovery Solvent Recovery (e.g., Distillation) organic_phase->solvent_recovery product Purified This compound solvent_recovery->product

Caption: General workflow for liquid-liquid extraction of this compound.

Logical Relationship of Factors Affecting Extraction Efficiency

This diagram illustrates the key factors influencing the efficiency of the liquid-liquid extraction process for this compound.

Factors_Efficiency cluster_params Key Parameters cluster_influences Influencing Factors efficiency Extraction Efficiency dist_coeff Distribution Coefficient (K) dist_coeff->efficiency solvent_choice Solvent Choice solvent_choice->dist_coeff salting_out Salting-Out Effect salting_out->dist_coeff phase_ratio Phase Volume Ratio (O/A) phase_ratio->efficiency num_extractions Number of Extractions num_extractions->efficiency temperature Temperature temperature->dist_coeff ph pH of Aqueous Phase ph->dist_coeff

Caption: Factors influencing the extraction efficiency of this compound.

References

Application Notes and Protocols for Solid-Liquid Extraction of 3-Methylsulfolane from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solid-liquid extraction of 3-Methylsulfolane from soil samples. The methods described are essential for environmental monitoring, remediation studies, and toxicology assessments where accurate quantification of this industrial solvent is required.

Introduction

This compound, a derivative of sulfolane, is a polar aprotic solvent with industrial applications that can lead to environmental contamination. Its persistence and mobility in soil and groundwater necessitate reliable and efficient analytical methods for its detection and quantification. Solid-liquid extraction (SLE) is a critical first step in the analytical workflow, designed to isolate this compound from the complex soil matrix prior to instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

This document outlines three common and effective SLE methods for this compound in soil: Soxhlet Extraction, Ultrasonic Extraction, and Accelerated Solvent Extraction (ASE). Each method is presented with a detailed protocol, a summary of its advantages and disadvantages, and available quantitative data for sulfolane and its derivatives.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the performance of different solid-liquid extraction methods for sulfolane and its derivatives from soil, based on available literature. While specific data for this compound is limited, the data for sulfolane provides a strong indication of expected performance.

Extraction MethodSolventReported Recovery Rate for SulfolaneExtraction TimeSolvent VolumeKey AdvantagesKey Disadvantages
Soxhlet Extraction (EPA 3540C) Dichloromethane (DCM)50% - 80%[1]16 - 24 hours[1]High (e.g., 300 mL)[1]Robust, well-established, thorough extraction.[2]Time-consuming, large solvent consumption.[2]
Ultrasonic Extraction (EPA 3550C) Dichloromethane (DCM)Not explicitly stated for soil, but generally considered efficient.~30 minutesModerate (e.g., 3 x 100 mL)[1]Faster than Soxhlet, lower solvent usage.Multiple extraction cycles may be needed for high recovery.
Accelerated Solvent Extraction (ASE) Dichloromethane/Acetone (1:1) or other suitable solventsGenerally high (>75% for many organic compounds)[3]< 20 minutes[4]Low (< 50 mL)[4]Rapid, low solvent consumption, automated.[4]Requires specialized equipment.
Water Extraction (Shake/Vortex) Water82% (single extraction) to 98.9% (three cycles)[1]30 - 90 minutes[1]VariableEnvironmentally friendly solvent.Potential for incomplete extraction in a single step, extract concentration can be challenging.[1]
Water Extraction with Toluene Back-Extraction Water, Toluene126% (for soil water extract)[1]Multi-stepModerateHigh reported recovery, good cleanup.[1]Multi-step process can introduce errors.[2]

Experimental Protocols

Protocol 1: Soxhlet Extraction (Modified from EPA Method 3540C)

This protocol describes a rigorous, exhaustive extraction method suitable for achieving high extraction efficiency, albeit with significant time and solvent requirements.[1][5]

Materials:

  • Soxhlet extraction apparatus (500-mL round-bottom flask, extractor, condenser)

  • Heating mantle

  • Cellulose extraction thimbles

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM), pesticide grade or equivalent

  • Kuderna-Danish (K-D) concentrator apparatus

  • Water bath

  • Glass wool

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Air-dry the soil sample and sieve to remove large debris.

    • Weigh approximately 10 g of the homogenized soil sample into a cellulose extraction thimble.

    • Mix the soil with 10 g of anhydrous sodium sulfate to remove residual moisture.

  • Extraction:

    • Place the thimble inside the Soxhlet extractor.

    • Add 300 mL of DCM to the 500-mL round-bottom flask along with a few boiling chips.

    • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

    • Heat the flask using the heating mantle to initiate solvent reflux.

    • Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[1][5]

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Dry the extract by passing it through a funnel containing anhydrous sodium sulfate into a K-D concentrator.

    • Rinse the flask and sodium sulfate with a small amount of fresh DCM and add it to the K-D apparatus.

    • Concentrate the extract to a final volume of 5-10 mL on a water bath.

    • The extract is now ready for cleanup or direct analysis by GC-MS or LC-MS.

Protocol 2: Ultrasonic Extraction (Modified from EPA Method 3550C)

This method offers a significantly faster alternative to Soxhlet extraction by using ultrasonic energy to enhance solvent penetration into the soil matrix.[1]

Materials:

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM), pesticide grade or equivalent

  • Filter paper or glass fiber filters

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 40 g of the homogenized soil sample into a 250-mL beaker.

    • Mix with 60 g of anhydrous sodium sulfate.

  • Extraction:

    • Add 100 mL of DCM to the beaker.

    • Place the beaker in an ultrasonic bath and sonicate for 3 minutes.[1]

    • Alternatively, use a probe sonicator set to an appropriate power level for 3 minutes.

    • Decant the solvent into a clean collection flask.

    • Repeat the extraction two more times with fresh 100-mL portions of DCM.

  • Post-Extraction:

    • Combine the three extracts.

    • Filter the combined extract to remove particulate matter.

    • Centrifuge the extract if necessary to aid in the removal of fine particles.

    • The extract can be concentrated if needed using a rotary evaporator or a gentle stream of nitrogen.

    • The final extract is ready for analysis.

Protocol 3: Accelerated Solvent Extraction (ASE)

ASE is a rapid and efficient automated technique that uses elevated temperatures and pressures to reduce extraction times and solvent consumption.[4]

Materials:

  • Accelerated Solvent Extractor (ASE) system

  • Extraction cells (e.g., 34 mL)

  • Cellulose or glass fiber filters

  • Diatomaceous earth or sand

  • Dichloromethane/Acetone (1:1, v/v), HPLC grade or equivalent

  • Collection vials

  • Analytical balance

Procedure:

  • Cell Preparation:

    • Place a cellulose or glass fiber filter at the bottom of the extraction cell.

    • Mix approximately 10 g of the homogenized soil sample with an equal amount of diatomaceous earth or sand and load it into the extraction cell.

    • Place a second filter on top of the sample.

  • Extraction Parameters (starting point, optimization may be required):

    • Solvent: Dichloromethane/Acetone (1:1, v/v)

    • Temperature: 100 - 130 °C[4]

    • Pressure: 1500 psi[4]

    • Static Time: 5 minutes[4]

    • Static Cycles: 2

    • Flush Volume: 60%

    • Purge Time: 90 seconds

  • Extraction Process:

    • Place the loaded cells into the ASE system's autosampler.

    • Program the instrument with the desired extraction method parameters.

    • Start the automated extraction sequence.

    • The extract will be collected in a vial, ready for analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Solid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis soil_sample Soil Sample Collection homogenize Homogenization & Sieving soil_sample->homogenize weigh Weighing homogenize->weigh drying Drying (e.g., with Sodium Sulfate) weigh->drying soxhlet Soxhlet Extraction drying->soxhlet ultrasonic Ultrasonic Extraction drying->ultrasonic ase Accelerated Solvent Extraction (ASE) drying->ase filtration Filtration / Centrifugation soxhlet->filtration ultrasonic->filtration ase->filtration concentration Solvent Evaporation / Concentration filtration->concentration cleanup Optional: Solid Phase Extraction (SPE) Cleanup concentration->cleanup analysis GC-MS or LC-MS Analysis concentration->analysis Direct Analysis cleanup->analysis

Caption: General workflow for the solid-liquid extraction and analysis of this compound from soil samples.

logical_relationship cluster_factors Factors Influencing Extraction Efficiency cluster_outcome Desired Outcome solvent Solvent Choice (Polarity, Selectivity) outcome High Recovery of this compound solvent->outcome temperature Temperature temperature->outcome pressure Pressure (for ASE) pressure->outcome time Extraction Time time->outcome soil_props Soil Properties (Organic Matter, Particle Size) soil_props->outcome ratio Solid-to-Liquid Ratio ratio->outcome

Caption: Key factors influencing the efficiency of solid-liquid extraction for this compound.

References

Application Notes and Protocols: The Role of 3-Methylsulfolane in High-Voltage Lithium Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous demand for higher energy density in lithium-ion batteries necessitates the development of electrolytes capable of stable operation at high voltages (>4.5 V). Standard carbonate-based electrolytes are prone to oxidative decomposition at such potentials, leading to rapid capacity fading and safety concerns. Sulfone-based solvents, particularly sulfolane and its derivatives, have emerged as promising candidates due to their inherent high anodic stability.

This document provides a detailed overview of the role of 3-methylsulfolane as a potential electrolyte component for high-voltage lithium batteries. Due to the limited availability of direct research on this compound in this specific application, this report leverages the extensive data on its parent compound, sulfolane, to establish a baseline. The anticipated effects of the methyl group on the physicochemical and electrochemical properties are then discussed based on established chemical principles and data from related substituted sulfolanes.

Physicochemical Properties of this compound

This compound, also known as 3-methyltetrahydrothiophene 1,1-dioxide, is a derivative of sulfolane. While extensive battery performance data is scarce, its basic properties are available.

PropertyValue
Synonyms 3-Methyltetrahydrothiophene 1,1-Dioxide
Molecular Formula C5H10O2S
Molecular Weight 134.19 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 104 °C @ 3 mmHg
Specific Gravity (20/20) 1.19
Refractive Index 1.47

Data sourced from Tokyo Chemical Industry Co., Ltd.[1][2]

Sulfolane as a High-Voltage Electrolyte Solvent: A Baseline

Sulfolane (SL) is a highly polar, aprotic solvent with exceptional thermal and oxidative stability, making it a strong candidate for high-voltage electrolyte formulations.[3][4]

Key Performance Characteristics of Sulfolane-Based Electrolytes

Sulfolane's primary advantages are its high dielectric constant and wide electrochemical window, which can exceed 5.0 V vs. Li/Li+. However, its high viscosity and melting point (28.4 °C) necessitate the use of co-solvents for practical room temperature applications.[3] Furthermore, pristine sulfolane-based electrolytes can be reactive with graphite anodes.

Recent research has focused on mitigating these drawbacks through various strategies, including the use of co-solvents, additives, and low-concentration salt formulations.

Quantitative Data on Sulfolane-Based Electrolytes

The following tables summarize the performance of various sulfolane-based electrolytes from recent literature.

Table 1: Electrochemical Performance of Sulfolane-Based Electrolytes

Electrolyte CompositionCell ConfigurationKey Performance MetricsReference
0.25 M LiTFSI in Sulfolane/Fluorobenzene (1:1 vol) + 5 wt% FECNCM523/Li90.7% capacity retention after 500 cycles at 1C; 83.3% retention after 1000 cycles at 0.3C.[5][6][5][6]
0.8 M LiDFOB + 0.2 M LiBF4 in Sulfolane/Fluorobenzene (2.8:1 vol)MCMB/NCM81183% capacity retention after 500 cycles at 4.4 V.[7][7]
2 M LiTFSI in Sulfolane with 10 vol% FEC and 0.2 M LiDFOBLCO/LiStable cycling for over 500 cycles at 4.75 V.[8][8]
1 M LiPF6 in Sulfolane/EMC (3:7 w/w) + 1% VCNMC442/GraphiteStable cycling performance comparable to state-of-the-art carbonate electrolytes.

Table 2: Physicochemical Properties of Sulfolane-Based Electrolytes

Electrolyte CompositionIonic Conductivity (mS/cm)Electrochemical Stability Window (V vs. Li/Li+)
Sulfolane-based gel polymer electrolyte>1.0 (at 30°C)>5.0
LiBOB/sulfolane/diethyl carbonateNot specified>5.3
Sulfolane-based electrolyteNot specified>5.5
Experimental Protocols for Sulfolane-Based Electrolytes

Protocol 1: Preparation of a Low-Concentration Sulfolane-Based Electrolyte

This protocol is adapted from the work on low-concentration sulfolane electrolytes for high-voltage lithium metal batteries.[5][6]

  • Materials:

    • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

    • Sulfolane (SL), anhydrous

    • Fluorobenzene (FB), anhydrous

    • Fluoroethylene carbonate (FEC), battery grade

  • Procedure:

    • Inside an argon-filled glovebox with H2O and O2 levels below 0.5 ppm, prepare a 1:1 volume ratio mixture of sulfolane and fluorobenzene.

    • Dissolve LiTFSI in the solvent mixture to achieve a final concentration of 0.25 M.

    • Add FEC to the electrolyte to a final concentration of 5% by weight.

    • Stir the solution at room temperature for 12 hours to ensure complete dissolution and homogeneity.

Protocol 2: Electrochemical Characterization

  • Cell Assembly:

    • Assemble 2032-type coin cells inside an argon-filled glovebox.

    • Use a high-voltage cathode (e.g., LiNi0.5Co0.2Mn0.3O2 - NCM523), a lithium metal anode, and a polypropylene separator.

    • Add a precise amount of the prepared electrolyte to each cell.

  • Cycling Performance:

    • Perform galvanostatic cycling using a battery testing system.

    • For initial cycles, use a low C-rate (e.g., 0.1C) for formation.

    • For long-term cycling, use higher C-rates (e.g., 0.3C and 1C) within the desired voltage window (e.g., 3.0-4.3 V).

  • Electrochemical Stability Window:

    • Use a three-electrode cell with lithium metal as the reference and counter electrodes, and a stainless steel or platinum working electrode.

    • Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 1 mV/s) from the open-circuit voltage to a high potential (e.g., 6.0 V).

The Anticipated Role of the Methyl Group in this compound

While direct experimental data is lacking, the introduction of a methyl group to the sulfolane ring is expected to influence several key properties relevant to electrolyte performance.

Expected Physicochemical Properties
  • Melting Point: The methyl group is likely to disrupt the crystal lattice of sulfolane, leading to a lower melting point. This could be advantageous for improving the low-temperature performance of the electrolyte and potentially reducing the need for co-solvents.

  • Viscosity: The addition of the methyl group may slightly increase the viscosity compared to sulfolane due to increased molecular weight and van der Waals forces. This could have a minor negative impact on ionic conductivity.

  • Solvating Power: The electron-donating nature of the methyl group may slightly alter the electron density around the sulfonyl group, potentially influencing the solvation of lithium ions.

Expected Electrochemical Performance
  • Electrochemical Stability: The oxidative stability of this compound is expected to be comparable to or slightly lower than that of sulfolane. While the sulfonyl group is responsible for the high anodic stability, the C-H bonds of the methyl group could be more susceptible to oxidation at very high potentials.

  • Interfacial Properties: The modified molecular structure of this compound could influence the composition and stability of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the high-voltage cathode.

A comparative study of 2,4-dimethylsulfolane against conventional carbonate solvents suggests that alkyl-substituted sulfolanes maintain a wide electrochemical stability window (expected > 5.0 V) but may have lower ionic conductivity. This supports the hypothesis of a trade-off between stability and conductivity for this compound as well.

Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis prep1 Mix Solvents (e.g., this compound & Co-solvent) prep2 Dissolve Li+ Salt (e.g., LiTFSI) prep1->prep2 prep3 Add Additives (e.g., FEC) prep2->prep3 assembly2 Assemble Coin Cell prep3->assembly2 assembly1 Prepare Electrodes (High-Voltage Cathode, Anode) assembly1->assembly2 test1 Galvanostatic Cycling assembly2->test1 test2 Linear Sweep Voltammetry (LSV) assembly2->test2 test3 Electrochemical Impedance Spectroscopy (EIS) assembly2->test3 analysis1 Capacity Retention test1->analysis1 analysis2 Coulombic Efficiency test1->analysis2 analysis3 Electrochemical Stability Window test2->analysis3 analysis4 Interfacial Resistance test3->analysis4

Caption: Experimental workflow for evaluating this compound-based electrolytes.

Sulfolane_Properties_Relationship cluster_properties Intrinsic Properties of this compound cluster_performance Resulting Battery Performance prop1 High Oxidative Stability perf1 High Voltage Capability prop1->perf1 perf2 Improved Safety (High Flash Point) prop1->perf2 prop2 High Polarity perf4 Acceptable Ionic Conductivity (with co-solvents) prop2->perf4 perf5 Stable Electrode Interfaces prop2->perf5 prop3 Lower Melting Point (Expected) perf3 Wider Operating Temperature (Expected) prop3->perf3 prop4 Moderate Viscosity (Expected) prop4->perf4 trade-off

References

Application Notes and Protocols for 3-Methylsulfolane in the Petrochemical Industry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylsulfolane (CAS No. 872-93-5) is an organosulfur compound and a derivative of sulfolane.[1][2] It is a polar aprotic solvent with a high boiling point, low volatility, and excellent thermal and chemical stability.[2] These properties make it a subject of interest for various applications within the petrochemical industry, particularly as a solvent in extraction and reaction processes. Its structural similarity to sulfolane, a widely used and highly effective solvent for aromatic extraction, suggests its potential as a viable alternative or co-solvent in similar applications.[2][3] This document provides an overview of its potential applications, relevant physical and chemical data, and a generalized protocol for its use in aromatic extraction.

Application Notes

The primary application for this compound in the petrochemical industry is as a selective solvent in the extraction of aromatic hydrocarbons (such as benzene, toluene, and xylene - BTX) from non-aromatic hydrocarbon mixtures, a critical process in refineries.[3][4][5]

  • Aromatic Extraction: Similar to sulfolane, this compound is expected to exhibit high selectivity and solvency for aromatic compounds.[4][6] The presence of the polar sulfonyl group allows it to preferentially dissolve aromatics, while the hydrocarbon ring structure provides miscibility with the hydrocarbon feed stream.[3] The key advantage of solvents like this compound is their ability to enable the separation of components with very close boiling points, which is difficult and energy-intensive to achieve through simple distillation.[5][7] The addition of a methyl group to the sulfolane ring may influence its physical properties, such as melting point and viscosity, potentially offering advantages in specific process conditions.

  • Extractive Distillation: this compound can also be employed in extractive distillation processes.[6][7] In this technique, the solvent is added to the top of a distillation column to alter the relative volatilities of the components in the feed mixture. By selectively reducing the vapor pressure of certain components (e.g., aromatics), it facilitates the separation of others overhead.[7]

  • Reaction Solvent: Its high thermal stability and polar aprotic nature make this compound a suitable medium for various chemical reactions where a non-reactive, high-boiling solvent is required.[2][5]

Data Presentation

Quantitative data for this compound is summarized below. For comparative purposes, data for the industrially prevalent solvent, sulfolane, is also included.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
CAS Number 872-93-5 [1][8]
Molecular Formula C₅H₁₀O₂S [1]
Molecular Weight 134.20 g/mol [1][8]
Appearance Colorless to light yellow liquid [2]
Melting Point 0.5 °C [1][8]
Boiling Point 104 °C @ 3 mmHg [1][9]
Flash Point 154.4 °C [1]
Density 1.20 g/cm³ (Specific Gravity 1.19 @ 20°C/20°C) [1][9]
Water Solubility 1000 g/L @ 20 °C [1]

| Refractive Index | 1.4750 to 1.4790 |[1] |

Table 2: Comparison of Properties: this compound vs. Sulfolane

Property This compound Sulfolane Reference(s)
Molecular Formula C₅H₁₀O₂S C₄H₈O₂S [1][10]
Molecular Weight 134.20 g/mol 120.17 g/mol [1][10]
Melting Point 0.5 °C 27.5 °C [1][3][8]
Boiling Point 276 °C (approx. at atmospheric pressure) 285 °C [1][9][10]
Density 1.20 g/cm³ 1.261 g/cm³ [1][3]

| Flash Point | 154.4 °C | 165 °C |[1][3] |

The significantly lower melting point of this compound compared to sulfolane is a notable potential advantage, as it could reduce the risk of solvent freezing in pipelines and equipment, thereby lowering operational energy costs associated with heating.

Experimental Protocols

The following is a generalized experimental protocol for the liquid-liquid extraction of aromatic compounds from a hydrocarbon feedstock using a sulfone-type solvent like this compound. This protocol is intended for laboratory-scale evaluation.

Objective: To determine the efficiency of this compound in selectively extracting aromatic compounds from a model hydrocarbon mixture.

Materials and Equipment:

  • Solvent: this compound (>98% purity)

  • Feedstock: A model mixture of an aromatic compound (e.g., toluene) and a non-aromatic compound (e.g., n-heptane). A typical composition could be 30% toluene and 70% n-heptane by weight.

  • Equipment:

    • Jacketed glass reactor or separator funnel with temperature control

    • Magnetic stirrer

    • Heating/cooling circulator

    • Gas Chromatograph (GC) with a suitable column (e.g., PONA or similar) for hydrocarbon analysis

    • Analytical balance

    • Standard laboratory glassware

Protocol: Single-Stage Liquid-Liquid Equilibrium (LLE) Experiment

  • Preparation:

    • Prepare the model feedstock by accurately weighing and mixing toluene and n-heptane to the desired composition.

    • Calibrate the Gas Chromatograph using standard solutions of toluene and n-heptane to ensure accurate quantitative analysis.

  • Extraction Procedure:

    • Accurately weigh and add a specific amount of the feedstock and this compound to the jacketed glass reactor. A common starting point is a solvent-to-feed ratio of 2:1 by weight.

    • Set the desired extraction temperature using the circulator. A typical temperature for sulfone-based extraction is around 100-120°C, but this should be optimized.

    • Begin vigorous stirring to ensure intimate contact between the two liquid phases.

    • Allow the mixture to stir for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Phase Separation:

    • Stop the stirring and allow the mixture to settle. Two distinct liquid phases will form: the upper raffinate phase (rich in non-aromatics) and the lower extract phase (rich in aromatics and solvent).

    • Maintain the temperature during settling to prevent any compositional changes.

  • Sampling and Analysis:

    • Carefully collect samples from both the raffinate and extract phases.

    • Accurately weigh the collected samples.

    • Analyze the composition of the raffinate phase directly using the calibrated GC to determine the concentration of toluene and n-heptane.

    • The extract phase contains a high concentration of the non-volatile solvent. To analyze its hydrocarbon content, a back-extraction or a specific GC method with a high-temperature inlet may be required. For simplicity in a lab setting, the composition of the extract phase can often be calculated by mass balance if the raffinate composition and total masses are known.

  • Data Evaluation:

    • Distribution Coefficient (D): Calculate the distribution coefficient for the aromatic component (toluene).

      • D = (Weight fraction of toluene in extract phase) / (Weight fraction of toluene in raffinate phase)

    • Selectivity (S): Calculate the solvent's selectivity for the aromatic over the non-aromatic.

      • S = D (aromatic) / D (non-aromatic)

    • A higher distribution coefficient indicates greater solvent capacity, while a higher selectivity indicates a better separation.

Mandatory Visualizations

G cluster_main Aromatic Extraction Process Workflow Feed Hydrocarbon Feed (Aromatics + Non-Aromatics) Extractor Liquid-Liquid Extraction Column Feed->Extractor Feed In Wash Raffinate Water Wash Extractor->Wash Raffinate Out (Non-Aromatics + some Solvent) Stripper Solvent Stripper (Distillation) Extractor->Stripper Rich Solvent (Extract) (Solvent + Aromatics) Raffinate_Product Raffinate Product (High-Purity Non-Aromatics) Wash->Raffinate_Product Washed Raffinate Solvent_Recovery Solvent Recovery & Regeneration Stripper->Solvent_Recovery Lean Solvent Aromatic_Product Aromatic Product (High-Purity BTX) Stripper->Aromatic_Product Aromatics Overhead Solvent_Recovery->Extractor Recycled Solvent

Caption: Generalized workflow for an industrial aromatic extraction process using a selective solvent.

Caption: Logical comparison of key properties between Sulfolane and this compound.

References

Application Notes and Protocols: Electrochemical Stability Window of 3-Methylsulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical stability of 3-Methylsulfolane, a promising solvent for high-voltage electrolyte applications. This document includes key quantitative data, detailed experimental protocols for determining the electrochemical stability window (ESW), and visual diagrams to illustrate the workflow.

Introduction to this compound in Electrolytes

This compound, a derivative of sulfolane, is gaining attention as a solvent for electrolytes in high-energy-density lithium-ion batteries and other electrochemical devices. Its favorable properties, such as high thermal stability and a wide liquid range, make it a candidate for applications requiring operation under demanding conditions. A critical parameter for any electrolyte solvent is its electrochemical stability window (ESW), which defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction. Sulfone-based electrolytes are particularly noted for their high anodic stability, making them suitable for use with high-voltage cathode materials.

Electrochemical Stability Window: Quantitative Data

The electrochemical stability of electrolytes based on sulfolane, a compound closely related to this compound, has been reported to be in the range of 5.5 to 5.9 V (relative to Li/Li⁺)[1]. This wide window is a key advantage for high-voltage applications. While specific data for this compound is less commonly published, its structural similarity to sulfolane suggests a comparable high electrochemical stability.

For a typical electrolyte formulation using a sulfone-based solvent, the following data provides an expected range of performance.

ParameterValueElectrolyte CompositionReference Electrode
Anodic (Oxidative) Limit ~5.0 - 5.9 V1 M LiPF₆ in SulfolaneLi/Li⁺
Cathodic (Reductive) Limit ~0.0 V vs. Li/Li⁺1 M LiPF₆ in SulfolaneLi/Li⁺
Overall Stability Window 5.5 - 5.9 V 1 M LiPF₆ in SulfolaneLi/Li⁺

Note: The cathodic limit is often determined by the deposition of lithium metal from the lithium salt in the electrolyte. The anodic limit is a key indicator of the solvent's stability against oxidation at high potentials.

Experimental Protocol: Determination of the Electrochemical Stability Window by Cyclic Voltammetry

The most common method for determining the ESW of an electrolyte is cyclic voltammetry (CV). This protocol outlines the steps for a typical CV experiment.

3.1. Objective: To determine the anodic and cathodic limits of a this compound-based electrolyte.

3.2. Materials and Equipment:

  • Electrolyte: 1 M LiPF₆ in this compound (or other desired salt and concentration).

  • Working Electrode (WE): Glassy carbon or platinum macrodisk electrode.

  • Counter Electrode (CE): Platinum wire or mesh.

  • Reference Electrode (RE): Lithium metal foil (Li/Li⁺).

  • Electrochemical Cell: A three-electrode cell designed for airtight and moisture-free operation.

  • Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

  • Glovebox: An inert atmosphere (e.g., argon-filled) with low moisture and oxygen levels (<1 ppm).

  • Polishing Kit: Alumina slurries of various particle sizes (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

  • Solvents for Cleaning: High-purity acetone, isopropanol, and deionized water.

3.3. Pre-Experiment Preparation:

  • Working Electrode Polishing:

    • Polish the working electrode surface to a mirror finish using alumina slurries of decreasing particle size.

    • Rinse the electrode with deionized water and sonicate in acetone and isopropanol to remove any polishing residue.

    • Dry the electrode thoroughly under vacuum or in a stream of inert gas before transferring it into the glovebox.

  • Electrolyte Preparation:

    • Inside the glovebox, dissolve the lithium salt (e.g., LiPF₆) in this compound to the desired concentration.

    • Stir the solution until the salt is completely dissolved.

  • Cell Assembly:

    • Assemble the three-electrode cell inside the glovebox.

    • Place the polished working electrode, platinum counter electrode, and lithium reference electrode in the cell.

    • Add the prepared electrolyte to the cell, ensuring that all three electrodes are properly immersed.

3.4. Cyclic Voltammetry Measurement:

  • Connect the Cell: Connect the working, counter, and reference electrode leads from the potentiostat to the corresponding electrodes in the electrochemical cell.

  • Software Setup:

    • Set the potentiostat software to the cyclic voltammetry mode.

    • Define the potential scan parameters:

      • Initial Potential: Open circuit potential (OCP) of the cell.

      • Vertex Potential 1 (Anodic Scan): A high potential, e.g., 6.0 V vs. Li/Li⁺.

      • Vertex Potential 2 (Cathodic Scan): A low potential, e.g., -0.5 V vs. Li/Li⁺.

      • Scan Rate: A slow scan rate, typically 1-10 mV/s, is used to allow for the detection of subtle electrochemical events.

      • Number of Cycles: 1-3 cycles are usually sufficient.

  • Run the Experiment:

    • Start the cyclic voltammetry scan. The potentiostat will apply a linearly ramping potential to the working electrode and measure the resulting current.

    • For the anodic stability, scan from the OCP to the positive vertex potential and back.

    • For the cathodic stability, scan from the OCP to the negative vertex potential and back.

3.5. Data Analysis:

  • Plot the Voltammogram: Plot the measured current (on the y-axis) versus the applied potential (on the x-axis).

  • Determine the Anodic Limit: Identify the potential at which a sharp, sustained increase in the anodic (positive) current is observed. This indicates the onset of electrolyte oxidation. A current density cutoff (e.g., 0.1 mA/cm²) is often used to define this limit.

  • Determine the Cathodic Limit: Identify the potential at which a sharp, sustained increase in the cathodic (negative) current occurs. This signifies the onset of electrolyte reduction.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the electrochemical stability window.

ESW_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis WE_prep Working Electrode Polishing & Cleaning E_prep Electrolyte Preparation (1M LiPF6 in 3-MSL) WE_prep->E_prep Cell_assembly Three-Electrode Cell Assembly in Glovebox E_prep->Cell_assembly CV_setup Cyclic Voltammetry Setup (Potentiostat) Cell_assembly->CV_setup Connect Cell Anodic_scan Anodic Scan (OCP to High V) CV_setup->Anodic_scan Cathodic_scan Cathodic Scan (OCP to Low V) CV_setup->Cathodic_scan Plotting Plot Current vs. Potential Anodic_scan->Plotting Cathodic_scan->Plotting Anodic_limit Determine Anodic Limit (Oxidation Onset) Plotting->Anodic_limit Cathodic_limit Determine Cathodic Limit (Reduction Onset) Plotting->Cathodic_limit ESW_determination Calculate ESW Anodic_limit->ESW_determination Cathodic_limit->ESW_determination Decomposition_Pathway cluster_anodic Anodic Limit cluster_cathodic Cathodic Limit ESW Electrochemical Stability Window High_Potential High Applied Potential Oxidation Solvent/Anion Oxidation High_Potential->Oxidation Anodic_Current Sharp Increase in Anodic Current Oxidation->Anodic_Current Anodic_Current->ESW Defines Upper Limit Low_Potential Low Applied Potential Reduction Solvent/Cation Reduction Low_Potential->Reduction Cathodic_Current Sharp Increase in Cathodic Current Reduction->Cathodic_Current Cathodic_Current->ESW Defines Lower Limit

References

Application Notes and Protocols: 3-Methylsulfolane in Green Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methylsulfolane, a polar aprotic solvent, and its applications within the framework of green and sustainable chemistry. This document details its physicochemical properties, its role in key chemical processes, and protocols for its use, handling, and recovery.

Introduction to this compound

This compound (CAS No. 872-93-5) is a five-membered heterocyclic organosulfur compound, specifically a cyclic sulfone.[1] It is a derivative of sulfolane, featuring a methyl group on the carbon ring. At room temperature, it is a colorless to light yellow liquid.[1][2] Its key characteristics, such as a high boiling point, low volatility, high polarity, and excellent thermal and oxidative stability, make it a solvent of interest for various industrial and laboratory applications, particularly in the pharmaceutical and petrochemical sectors.[1][]

From a green chemistry perspective, this compound presents several advantageous properties. Its low vapor pressure reduces fugitive emissions and worker exposure, aligning with the principle of preventing pollution. Its stability allows for operation over a wide range of reaction conditions and facilitates its recovery and recycling, which addresses the principles of using auxiliary substances safely and designing for energy efficiency.[1][4] However, it is important to note the evolving safety profile of sulfolane-based solvents, which requires careful handling and risk assessment.[4][5]

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below, providing a basis for its use in experimental design.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 872-93-5 [5][6]
Molecular Formula C₅H₁₀O₂S [6]
Molecular Weight 134.19 g/mol [6]
Appearance Colorless to light yellow liquid [1][]
Melting Point 0.5 °C [2]
Boiling Point 278.9 °C at 760 mmHg; 104 °C at 3 mmHg [2][]
Density 1.20 g/cm³ [2][]
Vapor Pressure 0.885 Pa at 25 °C [2]
Water Solubility 1000 g/L at 20 °C [2]
Flash Point 163 °C [7]

| LogP | -0.4 at 20 °C |[2] |

Table 2: GHS Hazard and Safety Information

Hazard Statement Code Description Reference(s)
Acute Toxicity, Oral H301 Toxic if swallowed [5]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [5]

| Specific Target Organ Toxicity | H373 | May cause damage to organs through prolonged or repeated exposure |[5] |

Green Chemistry Profile & Solvent Comparison

The utility of a solvent in green chemistry is often assessed by comparing its properties to those of more traditional, often hazardous, solvents. While this compound offers benefits, a balanced view is necessary. Its parent compound, sulfolane, has been noted for potential reproductive toxicity and has faced reclassification in some solvent selection guides from "recommended" to "hazardous".[4]

Table 3: Comparative Analysis of this compound with Common Solvents

Property This compound N,N-Dimethylformamide (DMF) Toluene 2-Methyltetrahydrofuran (2-MeTHF)
Boiling Point (°C) 278.9 153 111 80
Source Petroleum Petroleum Petroleum Renewable (e.g., corncobs)[8]
Key Hazards Toxic (oral), Eye Irritant, Organ Damage (repeated exposure)[5] Reproductive Toxin, Irritant Flammable, Neurotoxin, Reproductive Toxin Flammable, Forms Peroxides
Volatility Low High High High

| Recyclability | High (due to stability and high boiling point) | Moderate | Moderate | Moderate |

Logical Relationship: Green Chemistry Attributes of this compound

The following diagram illustrates how the intrinsic properties of this compound align with key principles of green chemistry.

Green_Chemistry_Attributes Properties Properties of this compound High Boiling Point (279 °C) Low Vapor Pressure High Thermal & Chemical Stability High Polarity & Solvency Principles Green Chemistry Principles Safer Solvents & Auxiliaries Design for Energy Efficiency Pollution Prevention Catalysis & Process Intensification Properties:p1->Principles:pr2 Reduces energy for reflux; Easier to recycle via distillation Properties:p2->Principles:pr3 Minimizes fugitive emissions (VOCs) Properties:p3->Principles:pr1 Allows for reuse/recycling; Withstands harsh reaction conditions Properties:p3->Principles:pr2 Enables higher reaction temperatures, reducing reaction times Properties:p4->Principles:pr4 Dissolves a wide range of reactants and catalysts effectively

Caption: Properties of this compound and their relation to green chemistry principles.

Application: Aromatic Hydrocarbon Extraction

A primary industrial application for sulfolane-type solvents is the liquid-liquid extraction of aromatic compounds (benzene, toluene, xylenes) from hydrocarbon mixtures like reformate.[9] The high selectivity and solvency of this compound for aromatics allow for their efficient separation from aliphatic hydrocarbons.[9][10]

This generalized protocol describes a lab-scale liquid-liquid extraction to separate toluene from a heptane/toluene mixture using this compound.

Materials:

  • Feed solution: 20% (v/v) Toluene in n-Heptane

  • Solvent: this compound (purity >98%)

  • Separatory funnel (250 mL)

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Mixing: Add 50 mL of the heptane/toluene feed solution and 100 mL of this compound to a 250 mL separatory funnel. (This represents a 2:1 solvent-to-feed ratio).

  • Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Clamp the separatory funnel to a ring stand and allow the layers to separate for 15-20 minutes. The denser, solvent-rich phase (extract) will be at the bottom, containing the dissolved toluene. The upper layer is the raffinate, primarily heptane.

  • Separation: Carefully drain the lower extract phase into a clean, dry beaker. Drain the upper raffinate phase into a separate beaker.

  • Analysis (Optional): Analyze samples of the initial feed, the extract phase, and the raffinate phase by GC to determine the concentration of toluene and heptane in each, thereby calculating the extraction efficiency.

  • Solvent Recovery (Extract Phase): Transfer the extract phase to a round-bottom flask. Set up a simple distillation or use a rotary evaporator to separate the more volatile toluene from the high-boiling this compound. The recovered this compound can be reused.

  • Solvent Recovery (Raffinate Phase): The raffinate phase may contain small amounts of dissolved solvent. This can be removed by a water wash. Add 20 mL of deionized water to the raffinate, shake, allow to separate, and remove the aqueous layer. The solvent can then be recovered from the water by distillation.[11]

Safety Precautions:

  • Conduct all procedures in a well-ventilated fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[7]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[7]

  • Consult the Safety Data Sheet (SDS) for this compound before use.[7][12]

Experimental Workflow: Liquid-Liquid Aromatic Extraction

The following diagram outlines the key steps in the lab-scale aromatic extraction and solvent recovery process.

Aromatic_Extraction_Workflow Feed Prepare Feed (e.g., Toluene in Heptane) Mix 1. Mix Feed & Solvent in Separatory Funnel Feed->Mix Solvent This compound (Solvent) Solvent->Mix Separate 2. Allow Phase Separation (Extract & Raffinate) Mix->Separate DrainRaffinate 3a. Collect Raffinate (Heptane-rich) Separate->DrainRaffinate Top Layer DrainExtract 3b. Collect Extract (Solvent + Toluene) Separate->DrainExtract Bottom Layer Wash 4a. Water Wash of Raffinate to Remove Residual Solvent DrainRaffinate->Wash Distill 4b. Distillation / Evaporation of Extract DrainExtract->Distill ProductRaffinate Purified Raffinate (Heptane) Wash->ProductRaffinate RecoveredSolvent2 Recovered Solvent (from Raffinate Wash) Wash->RecoveredSolvent2 ProductAromatic Purified Aromatic (Toluene) Distill->ProductAromatic RecoveredSolvent1 Recovered Solvent (from Extract) Distill->RecoveredSolvent1 Recycle Recycle Solvent RecoveredSolvent1->Recycle RecoveredSolvent2->Recycle Recycle->Solvent Reuse

References

Troubleshooting & Optimization

Purification techniques for high-purity 3-Methylsulfolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Methylsulfolane to high purity. This resource includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial or crude this compound?

A1: Crude this compound can contain a variety of impurities stemming from its synthesis and potential degradation. The synthesis, which is analogous to that of sulfolane, typically involves the reaction of isoprene with sulfur dioxide to form 3-methylsulfolene, followed by hydrogenation.[1][2] Common impurities may include:

  • Water: Due to the hygroscopic nature of sulfolanes, water is a common impurity.[2]

  • Unreacted Starting Materials and Intermediates: Residual isoprene, sulfur dioxide, and the intermediate 3-methylsulfolene may be present.

  • Isomers and Related Compounds: Impurities such as 2-sulfolene and its methyl-substituted analogs can be present.[2]

  • Solvent Residues: If a solvent is used during the synthesis, such as isopropyl alcohol, related ethers (e.g., isopropyl sulfolanyl ether) may form as byproducts.[2][3]

  • Degradation Products: Thermal decomposition can lead to the formation of acidic impurities like sulfur dioxide, carboxylic acids, and sulfonic acids.[3][4] High molecular weight polymers and other colored bodies can also form, particularly if the compound has been exposed to high temperatures for extended periods.[5]

Q2: What are the primary methods for purifying this compound?

A2: The two primary and most effective methods for purifying this compound are fractional vacuum distillation and recrystallization.[6]

  • Fractional Vacuum Distillation: This is the preferred method for removing volatile and high-boiling point impurities. Distillation under reduced pressure is crucial to prevent thermal degradation of the this compound.[1][3]

  • Recrystallization: This technique is particularly useful for removing impurities that have different solubility profiles from this compound. A common method involves recrystallization from diethyl ether at very low temperatures (-60 to -70 °C).[6]

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for determining the purity of this compound. It allows for the separation and identification of volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and identify contaminants.

Troubleshooting Guides

Fractional Vacuum Distillation

Problem 1: The this compound is discolored (yellow or brown) after distillation.

  • Possible Cause: Thermal decomposition of the this compound or heat-sensitive impurities. The distillation temperature might be too high, even under vacuum.

  • Solution:

    • Lower the Pressure: Decrease the pressure of the vacuum system to further reduce the boiling point of this compound.

    • Pre-treatment: Consider a pre-treatment step where the crude material is heated at a moderate temperature (e.g., 150-180 °C) for several hours to intentionally decompose thermally unstable impurities.[3] These can then be removed as a forerun during the main distillation.

    • Use a Stripping Gas: Introducing an inert gas like nitrogen during distillation can help carry over volatile decomposition products at a lower temperature.[3]

Problem 2: The vacuum pressure is unstable during distillation.

  • Possible Cause: Leaks in the distillation apparatus, outgassing of volatile impurities, or an inadequate vacuum pump.

  • Solution:

    • Check for Leaks: Ensure all joints in the glassware are properly sealed. Use high-quality vacuum grease.

    • Degas the Sample: Before heating, pull a vacuum on the cold sample for a period to remove dissolved gases and highly volatile impurities.

    • Ensure Adequate Pumping Capacity: Verify that the vacuum pump is in good working order and has the capacity to handle the vapor load.

Problem 3: "Bumping" or violent boiling of the liquid.

  • Possible Cause: Uneven heating or the absence of a boiling aid.

  • Solution:

    • Use a Magnetic Stirrer: Continuous stirring of the distillation flask ensures even heat distribution and smooth boiling.

    • Add Boiling Chips: If stirring is not possible, use fresh boiling chips. Note that boiling chips are less effective under a strong vacuum.

    • Gradual Heating: Heat the distillation flask slowly and evenly using a heating mantle.

Recrystallization

Problem 1: The this compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is becoming supersaturated at a temperature above the melting point of the this compound/solvent mixture, or the cooling rate is too rapid.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a low-temperature bath. Insulating the flask can help.

    • Add More Solvent: The concentration of the this compound may be too high. Add a small amount of additional cold solvent to the oiled-out mixture, redissolve by gentle warming, and attempt to recrystallize again with slower cooling.

    • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod to induce nucleation.

Problem 2: No crystals form, even after prolonged cooling.

  • Possible Cause: Too much solvent was used, resulting in a solution that is not saturated at the lower temperature.

  • Solution:

    • Evaporate Excess Solvent: Gently warm the solution and evaporate some of the solvent under a stream of inert gas. Then, allow the solution to cool again.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Problem 3: The yield of purified this compound is very low.

  • Possible Cause: The this compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool to a Lower Temperature: Ensure the recrystallization mixture is cooled to the lowest practical temperature (e.g., using a dry ice/acetone bath if appropriate for the solvent).

    • Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by concentrating the mother liquor and re-cooling.

Quantitative Data Summary

PropertyValue
Molecular Formula C₅H₁₀O₂S
Molecular Weight 134.19 g/mol
Boiling Point 104 °C at 3 mmHg
Melting Point 0.5 °C
Density ~1.20 g/mL

Data sourced from various chemical suppliers and databases.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

Objective: To remove volatile and high-boiling point impurities from crude this compound.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source (pump) and pressure gauge

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are clean, dry, and properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.

  • Evacuating the System: Start the magnetic stirrer. Slowly and carefully apply the vacuum to the system.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the initial, lower-boiling fraction, which will contain volatile impurities.

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask and collect the main fraction.

    • Residue: Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Low-Temperature Recrystallization

Objective: To purify this compound by removing impurities with different solubilities.

Apparatus:

  • Erlenmeyer flask with a stopper

  • Beaker for hot water bath (if needed to dissolve)

  • Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of diethyl ether and swirl to dissolve. If necessary, gently warm the flask to ensure complete dissolution.

  • Cooling and Crystallization: Stopper the flask and place it in a low-temperature bath set to -60 to -70 °C. Allow the solution to cool slowly and undisturbed to promote the formation of large crystals.

  • Isolation of Crystals: Once crystallization appears complete, quickly filter the cold mixture through a pre-chilled Buchner funnel using vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude_3_Methylsulfolane Crude this compound Fractional_Distillation Fractional Vacuum Distillation Crude_3_Methylsulfolane->Fractional_Distillation  Primary  Method Recrystallization Low-Temperature Recrystallization Crude_3_Methylsulfolane->Recrystallization  Alternative  Method Purity_Check Purity Analysis (GC-MS, NMR) Fractional_Distillation->Purity_Check Recrystallization->Purity_Check Purity_Check->Fractional_Distillation  Further Purification  Needed High_Purity_Product High-Purity This compound Purity_Check->High_Purity_Product  Meets Specs

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation Start Vacuum Distillation Issue Discoloration Product is Discolored Start->Discoloration Pressure_Instability Unstable Vacuum Start->Pressure_Instability Bumping Violent Boiling Start->Bumping Sol_Discolor Lower Pressure & Pre-treat Sample Discoloration->Sol_Discolor Solution Sol_Pressure Check for Leaks & Degas Sample Pressure_Instability->Sol_Pressure Solution Sol_Bumping Use Stirring & Heat Gradually Bumping->Sol_Bumping Solution

Caption: Troubleshooting logic for vacuum distillation issues.

Troubleshooting_Recrystallization Start Recrystallization Problem Oiling_Out Product Oils Out Start->Oiling_Out No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Sol_Oiling Cool Slowly & Adjust Solvent Oiling_Out->Sol_Oiling Solution Sol_NoCrystals Evaporate Solvent & Use Seed Crystal No_Crystals->Sol_NoCrystals Solution Sol_LowYield Minimize Solvent & Cool Thoroughly Low_Yield->Sol_LowYield Solution

Caption: Troubleshooting logic for recrystallization problems.

References

Technical Support Center: Purification of 3-Methylsulfolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of water and other impurities from 3-Methylsulfolane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a polar aprotic solvent.[1] It is used in various applications, including as a solvent in organic synthesis and potentially in battery materials.[1]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key physical properties for purification include its boiling point of 104 °C at 3 mmHg and a melting point of 0.5 °C. Its high boiling point at atmospheric pressure necessitates vacuum distillation to prevent thermal decomposition.

Q3: What are the common impurities found in commercial this compound?

A3: Common impurities can include water, residual starting materials from synthesis, and degradation products. For the parent compound sulfolane, impurities often include sulfolenes, polymers, and acidic compounds like sulfur dioxide.[2] Similar impurities may be present in this compound.

Q4: What are the primary methods for purifying this compound?

A4: The primary methods for purifying this compound are vacuum distillation to remove volatile and non-volatile impurities and recrystallization from a suitable solvent like diethyl ether at low temperatures to achieve high purity.[3]

Q5: How can I determine the purity of my this compound sample?

A5: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.[4] The water content can be specifically and accurately determined using Karl Fischer titration.[5][6]

Troubleshooting Guides

Vacuum Distillation

Q: My this compound is turning dark during vacuum distillation. What is happening and how can I prevent it?

A: Darkening of the liquid during distillation is likely due to thermal decomposition. Although this compound is relatively stable, prolonged heating at high temperatures can cause it to break down.

  • Troubleshooting Steps:

    • Reduce the Pot Temperature: Ensure the heating mantle is not set to an excessively high temperature. The goal is to have the liquid gently boiling.

    • Improve the Vacuum: A lower vacuum pressure will decrease the boiling point of this compound, allowing for distillation at a lower temperature. Check all joints and connections for leaks to ensure you are achieving the lowest possible pressure.

    • Use a Stripping Gas: For the parent compound sulfolane, passing an inert gas like nitrogen through the liquid during distillation can help remove volatile decomposition products and may reduce the overall heating time required.

Q: I am not getting any distillate over, even at a low vacuum. What should I do?

A: This issue can arise from several factors related to the distillation setup and conditions.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all ground glass joints are properly sealed and greased. A poor vacuum is a common reason for distillation failure.[7][8]

    • Verify Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.

    • Increase the Heat Gently: If the vacuum is good and the setup is correct, you may need to slowly increase the heating mantle temperature.

    • Insulate the Distillation Head: For high-boiling liquids, heat loss from the distillation head can prevent the vapor from reaching the condenser. Insulating the head with glass wool or aluminum foil can help.

Recrystallization

Q: My this compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if it is cooled too quickly.[9]

  • Troubleshooting Steps:

    • Add More Solvent: Your solution may be too saturated. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.

    • Slow Cooling: Rapid cooling, such as placing the flask directly into an ice bath, can promote oiling out. Allow the solution to cool slowly to room temperature on a benchtop before further cooling in an ice bath.[9]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites and induce crystallization.

    • Use a Seed Crystal: If you have a small crystal of pure this compound, adding it to the cooled solution can initiate crystallization.[10]

Q: The recovery of my this compound after recrystallization is very low. What are the possible causes?

A: Low recovery can be due to using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the compound completely.[10]

    • Preheat the Funnel: During hot filtration to remove insoluble impurities, use a pre-heated funnel to prevent the product from crystallizing prematurely on the filter paper.

    • Ensure Adequate Cooling: Make sure the solution is thoroughly chilled in an ice bath before filtering to minimize the amount of product that remains dissolved in the mother liquor.

    • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your product.[10]

Water Removal

Q: I have used molecular sieves, but my this compound still has a high water content. What went wrong?

A: The effectiveness of molecular sieves depends on their type, activation state, and the contact time with the solvent.

  • Troubleshooting Steps:

    • Use the Correct Type: For removing water, 3Å molecular sieves are ideal as their pore size is small enough to trap water molecules but exclude most solvent molecules.[11][12]

    • Activate the Sieves: Molecular sieves must be activated by heating to a high temperature (typically >200 °C) under vacuum or in a dry nitrogen stream to remove any pre-adsorbed water.[13]

    • Sufficient Contact Time: Ensure the this compound is in contact with the activated sieves for an adequate amount of time. Gentle stirring or agitation can improve the efficiency of water removal. For some solvents, several hours to a day may be necessary.

    • Sufficient Quantity: Use an adequate amount of molecular sieves relative to the volume of the solvent. A general guideline is 5-10% (w/v).

Q: How can I accurately measure the water content in my purified this compound?

A: Karl Fischer titration is the most accurate and specific method for determining the water content in organic solvents.[5][6]

  • Measurement Steps:

    • Use a Calibrated Karl Fischer Titrator: Ensure the instrument is properly calibrated with a certified water standard.

    • Sample Handling: As this compound can be hygroscopic, handle samples quickly and in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox) to prevent absorption of atmospheric moisture.

    • Direct Injection: Inject a known weight or volume of the purified this compound directly into the Karl Fischer titration cell. The instrument will automatically titrate the sample and calculate the water content, typically in parts per million (ppm).

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol describes the purification of this compound by vacuum distillation to remove volatile and non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump and tubing

  • Cold trap (optional but recommended)

  • Glass wool or aluminum foil for insulation

Procedure:

  • Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased and securely clamped. Place a magnetic stir bar in the distillation flask.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its volume.

  • Applying Vacuum: Connect the vacuum tubing to the vacuum adapter and start the vacuum pump. Allow the pressure in the system to stabilize. A pressure of around 3 mmHg is a good target.

  • Heating and Distillation: Begin stirring the this compound. Slowly increase the temperature of the heating mantle. The liquid should begin to boil gently.

  • Collecting the Distillate: The vapor will rise, and when it reaches the thermometer, the temperature should hold steady at the boiling point of this compound at the given pressure (approx. 104 °C at 3 mmHg). The vapor will then condense and be collected in the receiving flask.

  • Completion: Continue the distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool to room temperature. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

Protocol 2: Recrystallization of this compound

This protocol details the purification of this compound by recrystallization from diethyl ether at low temperature.

Materials:

  • This compound (previously distilled or crude)

  • Anhydrous diethyl ether

  • Erlenmeyer flask

  • Hot plate (for warming solvent, use with extreme caution due to flammability) or a warm water bath

  • Ice bath

  • Dry ice/acetone bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the this compound in an Erlenmeyer flask. In a separate beaker, gently warm a small amount of diethyl ether. Add the warm diethyl ether to the this compound dropwise while swirling until the this compound just dissolves. Use the minimum amount of solvent necessary.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to induce further crystallization. For optimal recovery, cool the flask in a dry ice/acetone bath to between -60 °C and -70 °C.

  • Isolation of Crystals: Set up a vacuum filtration apparatus with a Büchner funnel. Pre-cool the funnel and filter flask. Quickly pour the cold slurry of crystals into the funnel and apply vacuum.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. For complete drying, transfer the crystals to a desiccator under vacuum.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₀O₂S
Molecular Weight134.20 g/mol [4]
Boiling Point104 °C @ 3 mmHg[14]
Melting Point0.5 °C[4]
Purity (Typical Commercial)≥98.0% (GC)[15]

Table 2: Effectiveness of Drying Agents for Solvents (General Data)

Drying AgentTypical Final Water ContentNotes
Activated 3Å Molecular Sieves< 10 ppmRequires proper activation and sufficient contact time.
Activated Alumina< 10 ppmGood for column drying methods.
Calcium Hydride~13 ppm (for Dichloromethane)Reacts with water to produce hydrogen gas. Not suitable for all solvents.

Visualizations

experimental_workflow_distillation cluster_setup Setup cluster_process Process cluster_shutdown Shutdown cluster_output Output A Assemble Distillation Apparatus B Charge Flask with Crude this compound A->B C Apply Vacuum (e.g., ~3 mmHg) B->C D Heat Gently with Stirring C->D E Collect Distillate (~104 °C) D->E F Cool to Room Temperature E->F H Purified This compound E->H G Vent to Atmosphere F->G

Caption: Experimental workflow for the vacuum distillation of this compound.

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_output Output A Dissolve this compound in Minimum Hot Diethyl Ether B Slowly Cool to Room Temperature A->B C Cool in Dry Ice/ Acetone Bath (-60 to -70 °C) B->C D Vacuum Filter Cold Slurry C->D E Wash Crystals with Ice-Cold Ether D->E F Dry Crystals Under Vacuum E->F G Pure Crystalline This compound F->G

Caption: Experimental workflow for the recrystallization of this compound.

References

Side reactions and byproduct formation in 3-Methylsulfolane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylsulfolane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common synthesis is a two-step process:

  • Cheletropic Reaction (Diels-Alder type): Isoprene reacts with sulfur dioxide (SO₂) to form the intermediate, 3-methyl-3-sulfolene. This reaction is typically carried out in an autoclave, and an inhibitor such as hydroquinone is often added to prevent the polymerization of isoprene.[1][2]

  • Hydrogenation: The resulting 3-methyl-3-sulfolene is then hydrogenated to yield this compound. A common catalyst for this step is Raney nickel.[1]

Q2: What are the most common side reactions and byproducts in the synthesis of 3-methyl-3-sulfolene (Step 1)?

The primary side reactions in the formation of 3-methyl-3-sulfolene include:

  • Polymerization: Isoprene can undergo polymerization, which is often inhibited by the addition of radical scavengers like hydroquinone.[1][2] Similarly, polysulfones can form from the reaction of the diene and SO₂.[3][4]

  • Isomerization: The desired 3-methyl-3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene derivative, particularly in the presence of basic impurities.[1]

  • Isoprene Dimerization: Isoprene can dimerize through various cycloaddition pathways ([4+2] and [4+4]) to form C10 compounds, which may be present as impurities.[5]

  • Formation of Sultines: A hetero-Diels-Alder reaction can occur, kinetically favoring the formation of an unstable six-membered ring intermediate (a sultine), which is generally less stable than the desired five-membered sulfolene.[6]

Q3: What are the potential side reactions during the hydrogenation of 3-methyl-3-sulfolene (Step 2)?

During the hydrogenation step, the following issues can arise:

  • Catalyst Poisoning: Sulfur compounds, particularly residual sulfur dioxide from the first step, can poison the hydrogenation catalyst (e.g., Raney nickel, Palladium).[7][8][9][10] This leads to a significant decrease in catalyst activity.

  • Incomplete Hydrogenation: If the catalyst is not sufficiently active or the reaction conditions (pressure, temperature, time) are not optimal, the reaction may not go to completion, leaving unreacted 3-methyl-3-sulfolene in the product mixture.

  • Hydrogenolysis: Under harsh conditions, the thiophene ring can be cleaved, leading to the formation of alkanes (e.g., pentane) and hydrogen sulfide.[11]

Q4: How can I purify the final this compound product?

Common purification methods for sulfolanes include:

  • Distillation: Vacuum distillation is a standard method to separate this compound from less volatile impurities like polymers and catalyst residues.[12]

  • Recrystallization: this compound can be recrystallized from solvents like diethyl ether at low temperatures (-60 to -70°C) to achieve high purity.[12]

  • Solvent Extraction: Washing with a solvent in which this compound has low solubility but impurities are soluble can be an effective purification step.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound.

Issue 1: Low or No Yield of 3-Methyl-3-sulfolene in the First Step

Possible Cause Troubleshooting Steps
Impure Isoprene The purity of the isoprene is crucial; aged or impure isoprene may have already started to polymerize. Use freshly distilled isoprene for the reaction.[2]
Polymerization of Isoprene Ensure an adequate amount of a polymerization inhibitor (e.g., hydroquinone) is added to the reaction mixture.[1][2]
Reaction Conditions The reaction is typically conducted at elevated temperatures (e.g., 85°C) in a sealed vessel (autoclave) to contain the gaseous SO₂.[2] Ensure the temperature and pressure are appropriate.
Incomplete Reaction The reaction can take several hours to days depending on the temperature.[1][2] Ensure sufficient reaction time is allowed.

Issue 2: Low Yield or Stalled Reaction during Hydrogenation

Possible Cause Troubleshooting Steps
Catalyst Poisoning Residual SO₂ from the first step is a common catalyst poison.[7][9] Ensure the 3-methyl-3-sulfolene intermediate is thoroughly purified to remove acidic impurities before hydrogenation.
Inactive Catalyst Raney nickel catalyst activity can vary. Use a freshly prepared and properly activated catalyst.[12][13] Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.
Insufficient Hydrogen Pressure The hydrogenation of the sulfolene double bond requires sufficient hydrogen pressure. Ensure the reaction vessel is properly sealed and pressurized.
Sub-optimal Temperature While higher temperatures can increase the reaction rate, they can also promote side reactions. Hydrogenation of sulfolenes is often carried out at moderate temperatures.

Issue 3: Presence of Significant Impurities in the Final Product

Possible Cause Troubleshooting Steps
Unreacted Starting Material If the reaction did not go to completion, unreacted isoprene, SO₂, or 3-methyl-3-sulfolene may be present. Optimize reaction conditions (time, temperature, catalyst loading) and ensure efficient purification.
Polymeric Byproducts High reaction temperatures in the first step can favor polymerization.[1] Use a polymerization inhibitor and maintain optimal temperature control. These high molecular weight byproducts can often be removed by distillation.
Isoprene Dimers The formation of isoprene dimers is an inherent side reaction. These can be difficult to separate due to similar boiling points. Careful fractional distillation may be required.
Isomers of Methylsulfolene The presence of 2-methylsulfolane isomers can occur if isomerization of the intermediate takes place. This can be minimized by avoiding basic conditions.

Quantitative Data Summary

Parameter Value Reference
Yield of 3-methyl-3-sulfolene 78-82%[2]
Purity of commercial this compound >98.0% (GC)[10][14]

Note: Detailed quantitative data on byproduct formation is scarce in publicly available literature and is often process-specific.

Experimental Protocols

1. Synthesis of 3-Methyl-3-sulfolene (Isoprene Cyclic Sulfone) [2]

  • Materials: Isoprene (freshly distilled, 1.76 moles), liquid sulfur dioxide (1.76 moles), methanol (88 ml), hydroquinone (4 g), Norite (activated carbon, 5 g).

  • Procedure:

    • In a cooled autoclave, combine the isoprene, liquid sulfur dioxide, methanol, and hydroquinone.

    • Seal the vessel and heat slowly to 85°C. Maintain this temperature for 4 hours.

    • Cool the autoclave, remove the product, and rinse the vessel with methanol.

    • Combine the product and washings, and treat with Norite while hot.

    • Filter the solution and concentrate it to a volume of 250-300 ml.

    • Allow the 3-methyl-3-sulfolene to crystallize.

    • Filter the crystals and wash with cold methanol.

    • Recrystallization from methanol can be performed for further purification.

  • Yield: 78-82%, melting point 63.5–64°C.

2. Hydrogenation of 3-Methyl-3-sulfolene to this compound (General Procedure)

  • Materials: 3-Methyl-3-sulfolene, Raney nickel catalyst, suitable solvent (e.g., ethanol or isopropanol), hydrogen gas.

  • Procedure:

    • Prepare the Raney nickel catalyst and wash it with the chosen solvent.[12][15]

    • In a hydrogenation apparatus, add the 3-methyl-3-sulfolene dissolved in the solvent and the Raney nickel catalyst.

    • Seal the apparatus, evacuate and flush with an inert gas, then with hydrogen.

    • Pressurize the vessel with hydrogen to the desired pressure.

    • Agitate the mixture at the desired temperature until hydrogen uptake ceases.

    • Cool the vessel, vent the hydrogen, and filter the catalyst from the reaction mixture.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by vacuum distillation or recrystallization.

3. Analysis of Reaction Mixture and Byproducts

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in the reaction mixture.[16][17] It can be used to identify unreacted starting materials, the desired product, and byproducts like isoprene dimers and isomers of methylsulfolane.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Purity Issue step1 Which step is problematic? start->step1 step1_opt1 Step 1: Sulfolene Formation step1->step1_opt1 Low yield of intermediate step1_opt2 Step 2: Hydrogenation step1->step1_opt2 Low yield of final product check_sm Check Isoprene Purity (Use freshly distilled) step1_opt1->check_sm check_inhibitor Check Polymerization Inhibitor (e.g., Hydroquinone) step1_opt1->check_inhibitor check_conditions1 Verify Reaction Conditions (Temp, Time, Pressure) step1_opt1->check_conditions1 analysis1 Analyze crude product (GC-MS) Identify byproducts (polymers, dimers, isomers) step1_opt1->analysis1 check_catalyst Check Catalyst Activity (Freshly prepared? Poisoning?) step1_opt2->check_catalyst check_h2 Verify Hydrogen Pressure and Purity step1_opt2->check_h2 check_conditions2 Verify Reaction Conditions (Temp, Time, Catalyst Loading) step1_opt2->check_conditions2 analysis2 Analyze crude product (GC-MS) Identify byproducts (unreacted sulfolene, hydrogenolysis products) step1_opt2->analysis2 solution_sm Purify Isoprene check_sm->solution_sm solution_inhibitor Add/Optimize Inhibitor check_inhibitor->solution_inhibitor solution_conditions Optimize Reaction Conditions check_conditions1->solution_conditions solution_purification Optimize Purification (Distillation, Recrystallization) analysis1->solution_purification solution_catalyst Use fresh catalyst / Purify intermediate check_catalyst->solution_catalyst check_h2->solution_conditions check_conditions2->solution_conditions analysis2->solution_purification

Caption: A flowchart for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Degradation of 3-Methylsulfolane in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of 3-methylsulfolane (3-MeS) in battery electrolytes. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a lithium-ion battery?

A1: this compound (3-MeS) can degrade through two primary pathways depending on the electrode interface: reductive degradation at the anode and oxidative degradation at the cathode.

  • Reductive Degradation (Anode Interface): At the low potentials of the anode, particularly during lithium plating or intercalation into graphite, the sulfone group of 3-MeS can be reduced. This process can lead to the cleavage of C-S bonds, resulting in the formation of various organic and inorganic species. Common products include lithium sulfite (Li₂SO₃), lithium sulfide (Li₂S), and gaseous byproducts like propylene. The methyl group can also participate in reactions, leading to a complex mixture of decomposition products that contribute to the formation of the Solid Electrolyte Interphase (SEI).

  • Oxidative Degradation (Cathode Interface): 3-MeS is known for its relatively high oxidative stability, making it suitable for high-voltage applications.[1] However, at potentials above 4.5 V vs. Li/Li⁺, it can undergo oxidation. This process is believed to involve the abstraction of a proton, followed by further oxidation and reaction with other electrolyte components. The degradation products can include sulfones with altered ring structures, oligomers, and various sulfur-containing organic species. The specific pathway is highly dependent on the cathode material, the presence of impurities like water, and the type of lithium salt used.[1]

Q2: How does the choice of lithium salt affect the degradation of this compound?

A2: The lithium salt anion plays a crucial role in the stability of 3-MeS and the composition of the SEI. For instance, salts like lithium bis(fluorosulfonyl)imide (LiFSI) can lead to the formation of a stable, LiF-rich SEI on the anode. This passivation layer can effectively suppress the continued reductive decomposition of 3-MeS. In contrast, salts like lithium hexafluorophosphate (LiPF₆) can generate acidic species (e.g., HF) through hydrolysis, which can accelerate the degradation of both the solvent and the electrode materials. The anodic stability of sulfolane-based electrolytes has been observed to vary with different lithium salts, with LiPF₆ generally showing higher stability compared to LiBF₄ and LiClO₄.[1]

Q3: What is the typical composition of the Solid Electrolyte Interphase (SEI) formed with this compound-based electrolytes?

A3: The SEI formed in the presence of 3-MeS is a complex mixture of organic and inorganic compounds. The inorganic components are largely derived from the reduction of the lithium salt anion and can include species like LiF, Li₂CO₃, and lithium oxides.[2] The organic components are products of 3-MeS reduction, such as lithium alkyl sulfites, lithium alkyl sulfates, and polymeric species.[3] The presence of additives can significantly influence the SEI composition. For example, fluoroethylene carbonate (FEC) can lead to a more robust, LiF-rich SEI that enhances cycling stability. The goal is to form a stable SEI that is ionically conductive for Li⁺ ions but electronically insulating to prevent further electrolyte reduction.[2][3]

Troubleshooting Guides

Issue 1: Poor reproducibility in cyclic voltammetry (CV) measurements of 3-MeS based electrolytes.

Possible Cause Troubleshooting Step
High Viscosity of Electrolyte 3-MeS and sulfolane-based electrolytes have higher viscosity than conventional carbonate electrolytes, which can lead to slow diffusion and inconsistent wetting of the electrode surface. Gently warm the electrolyte before use or consider adding a low-viscosity co-solvent. Ensure adequate time for the electrolyte to fully wet the separator and electrodes before starting the measurement.
Water Contamination Traces of water can react with the lithium salt (especially LiPF₆) to form HF, which attacks the electrodes and alters the electrochemical response. Dry all components (solvents, salts, electrodes, separator) rigorously before cell assembly. Perform experiments in a glovebox with low moisture content (<1 ppm).
Reference Electrode Instability An unstable or improperly calibrated reference electrode will lead to shifting potentials and non-reproducible voltammograms. Calibrate your reference electrode against a known standard (e.g., Fc/Fc⁺) before and after your experiment. Ensure the reference electrode frit is not clogged.
Working Electrode Surface Contamination The working electrode surface can become passivated by degradation products from previous scans or from atmospheric contaminants. Polish the working electrode to a mirror finish before each experiment. Use a fresh electrode for critical measurements.

Issue 2: Inconsistent or noisy data in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-MeS degradation products.

Possible Cause Troubleshooting Step
High Boiling Point of 3-MeS and Degradation Products 3-MeS has a high boiling point (~285 °C), which can lead to carryover between injections and poor peak shape if the GC parameters are not optimized. Use a high-temperature GC column and ensure the injector and transfer line temperatures are sufficiently high to prevent condensation. Implement a bake-out step at the end of each run to clean the column.
Sample Preparation Artifacts The extraction and dilution process can introduce contaminants or cause volatile components to be lost. Use high-purity solvents for extraction and dilution. Minimize the time between sample preparation and injection. Consider using a headspace or SPME method for volatile degradation products.
Matrix Effects from Lithium Salt The presence of lithium salts in the electrolyte can interfere with the GC-MS analysis, causing peak tailing and ion source contamination. Precipitate the lithium salt by adding a non-polar solvent and centrifuging the sample before injecting the supernatant. Use a liner with glass wool to trap non-volatile components.
Thermal Decomposition in the Injector Some degradation products may be thermally labile and can decompose further in the hot GC injector, leading to artifact peaks. Optimize the injector temperature to be high enough for volatilization but low enough to prevent further degradation. Consider using a cold-on-column or programmable temperature vaporization (PTV) inlet.

Quantitative Data Summary

The following table summarizes representative quantitative data found in the literature regarding the performance of sulfolane-based electrolytes. Direct quantitative data for this compound degradation products is often specific to the experimental conditions and not widely tabulated.

Parameter Electrolyte Composition Test Conditions Observed Value Reference
Oxidation Stability 1.0 M LiPF₆ in Sulfolane/Ethylmethyl Carbonate (1:1 wt)Linear Sweep Voltammetry on a Pt electrode~5.5 V vs. Li/Li⁺[1]
Ionic Conductivity 1.0 M LiTFSI in Sulfolane/DMC (8:2 vol)25 °C3.2 mS/cm[4]
Capacity Retention 1.0 M LiTFSI in Sulfolane/DMC (8:2 vol) with LiMn₂O₄ cathode20 cycles at C/1092%[4]

Experimental Protocols

Protocol 1: Evaluation of Electrochemical Stability using Cyclic Voltammetry

This protocol outlines the steps to assess the anodic and cathodic stability of a 3-MeS based electrolyte.

  • Electrolyte Preparation:

    • In an argon-filled glovebox, dissolve the desired lithium salt (e.g., 1 M LiPF₆) in this compound. Ensure the solvent is of battery-grade purity and has been dried over molecular sieves.

    • Stir the solution overnight to ensure complete dissolution of the salt.

  • Cell Assembly:

    • Assemble a three-electrode cell (e.g., a Swagelok-type cell) inside the glovebox.

    • Use a polished glassy carbon or platinum disk as the working electrode, a lithium metal foil as the counter electrode, and another lithium metal foil as the reference electrode.

    • Use a glass fiber separator soaked in the prepared electrolyte.

  • Cyclic Voltammetry Measurement:

    • Connect the cell to a potentiostat.

    • To determine the anodic (oxidative) stability , scan the potential from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s). The onset of a significant increase in current indicates the oxidation of the electrolyte.

    • To determine the cathodic (reductive) stability , scan the potential from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺) at a similar slow scan rate. The onset of a significant cathodic current indicates the reduction of the electrolyte.

  • Data Analysis:

    • Plot the current versus the potential.

    • Determine the oxidation and reduction potentials by identifying the voltage at which the current begins to increase significantly above the background level.

Protocol 2: Analysis of this compound Degradation Products by GC-MS

This protocol provides a method for the identification and semi-quantitative analysis of 3-MeS degradation products in a cycled battery.

  • Cell Disassembly and Sample Collection:

    • After cycling the battery under the desired conditions, carefully disassemble the cell in an argon-filled glovebox.

    • Extract the electrolyte from the separator and electrodes using a micropipette.

    • Place the collected electrolyte in a sealed vial.

  • Sample Preparation:

    • In the glovebox, dilute a small aliquot (e.g., 20 µL) of the collected electrolyte in a high-purity solvent (e.g., 1 mL of dichloromethane or ethyl acetate) in a GC vial. This dilution helps to precipitate the lithium salt.

    • Add an internal standard (e.g., a known concentration of a high-boiling point, inert compound) for semi-quantitative analysis.

    • Seal the vial and gently mix. Allow the precipitated salt to settle or centrifuge the vial to obtain a clear supernatant.

  • GC-MS Analysis:

    • GC Parameters (example):

      • Injector: Split/splitless, 280 °C, splitless mode for 1 min.

      • Column: High-temperature, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters (example):

      • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

      • Mass Range: m/z 35-500.

      • Scan Mode: Full scan.

  • Data Analysis:

    • Identify the peaks corresponding to 3-MeS and any new peaks that appear in the cycled electrolyte compared to a pristine electrolyte sample.

    • Use the MS library (e.g., NIST) to tentatively identify the degradation products based on their mass spectra.

    • Perform semi-quantitative analysis by comparing the peak areas of the degradation products to the peak area of the internal standard.

Visualizations

DegradationPathways cluster_anode Anode (Low Potential) cluster_cathode Cathode (High Potential) ThreeMeS_anode This compound Reductive_Decomposition Reductive Decomposition ThreeMeS_anode->Reductive_Decomposition -e⁻, Li⁺ SEI_Products SEI Components (Li₂SO₃, Li₂S, R-SO₂-Li) Reductive_Decomposition->SEI_Products Gaseous_Products Gaseous Products (e.g., Propylene) Reductive_Decomposition->Gaseous_Products ThreeMeS_cathode This compound Oxidative_Decomposition Oxidative Decomposition ThreeMeS_cathode->Oxidative_Decomposition +e⁻ Oxidized_Products Oxidized Products (Oligomers, etc.) Oxidative_Decomposition->Oxidized_Products

Caption: Degradation pathways of this compound at the anode and cathode.

GCMS_Workflow cluster_prep Sample Preparation (in Glovebox) cluster_analysis GC-MS Analysis Start Cycled Battery Cell Disassemble Disassemble Cell Start->Disassemble Extract Extract Electrolyte Disassemble->Extract Dilute Dilute in Solvent & Add Internal Standard Extract->Dilute Centrifuge Centrifuge to Precipitate Salt Dilute->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample into GC-MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Analyze Data Analysis (Peak ID & Quantification) Detect->Analyze

Caption: Experimental workflow for GC-MS analysis of electrolyte degradation.

References

Technical Support Center: Optimizing Reaction Conditions with 3-Methylsulfolane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with 3-Methylsulfolane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this versatile solvent. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your experimental work.

Physicochemical Properties of this compound

This compound is a polar aprotic solvent with a high boiling point and excellent thermal stability, making it suitable for a wide range of chemical reactions.[1] Its properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₁₀O₂S[2][3]
Molecular Weight 134.20 g/mol [2][3][4]
Appearance Colorless to light yellow liquid[1][5]
Melting Point 0.5 °C[3]
Boiling Point 104 °C at 3 mmHg[3]
Density 1.20 g/mL[3]
Refractive Index 1.4750 to 1.4790[3]
Water Solubility 1000 g/L at 20 °C[3]
Vapor Pressure 0.885 Pa at 25 °C[3]
Dielectric Constant 29.4

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as a solvent.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction - Insufficient Temperature: The high boiling point of this compound allows for high reaction temperatures, which may be necessary to overcome activation energy barriers. - Poor Solubility of Reactants: While a good solvent for many compounds, some nonpolar starting materials may have limited solubility. - Presence of Impurities: Water or other impurities in the solvent can interfere with sensitive reactions.- Gradually increase the reaction temperature, monitoring for product formation and decomposition. - Consider adding a co-solvent to improve the solubility of all reactants. - Purify the this compound before use, especially for moisture-sensitive reactions.
Side Product Formation - High Reaction Temperature: While beneficial for reaction rates, high temperatures can also lead to decomposition or undesired side reactions. - Solvent Reactivity: Although generally stable, under harsh conditions or with highly reactive reagents, the solvent itself could potentially participate in side reactions.- Optimize the reaction temperature by running small-scale experiments at various temperatures. - Screen for alternative catalysts or reagents that allow for milder reaction conditions. - Consult literature for the compatibility of your specific reagents with sulfolane-based solvents.
Difficult Product Isolation/Workup - High Boiling Point of Solvent: Complete removal of this compound by distillation can be challenging due to its low volatility. - High Viscosity: The relatively high viscosity of this compound can make handling and transfers difficult, especially at lower temperatures. - Product Solubility in Workup Solvents: The product may be soluble in the aqueous phase during extraction due to the miscibility of this compound with water.- For product isolation, consider extraction with a suitable organic solvent. Diisopropyl ether has been reported to give a clean, water-free separation from sulfolane.[6] - If distillation is necessary, use high vacuum. - To manage viscosity, consider performing transfers and workup at a slightly elevated temperature. - To minimize product loss during aqueous workup, perform multiple extractions with an appropriate organic solvent.
Reaction Mixture is Too Viscous - Inherent Property of the Solvent: this compound has a higher viscosity compared to many common organic solvents. - Low Temperature: Viscosity increases as the temperature decreases.- Conduct the reaction at a higher temperature to decrease the viscosity of the mixture. - If the reaction chemistry allows, consider adding a less viscous co-solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over other polar aprotic solvents like DMF or DMSO?

A1: this compound offers several advantages, including a higher boiling point (allowing for a wider range of reaction temperatures), excellent thermal and chemical stability, and lower toxicity compared to many other polar aprotic solvents.[1] Its resistance to oxidation makes it a robust choice for various synthetic applications.[1]

Q2: How does the polarity of this compound affect reaction rates?

A2: As a polar aprotic solvent, this compound can significantly influence reaction rates. It can stabilize charged intermediates and transition states, which can accelerate certain reactions, such as nucleophilic substitutions. The polarity can also affect the solubility of reactants and catalysts, thereby influencing reaction kinetics.

Q3: Is this compound suitable for moisture-sensitive reactions?

A3: Yes, but it requires proper handling and purification. Due to its hygroscopic nature, this compound can absorb moisture from the atmosphere. For moisture-sensitive reactions, it is crucial to use a freshly purified and dried solvent.

Q4: How can I effectively remove this compound after my reaction is complete?

A4: Due to its high boiling point, removal by simple evaporation is often impractical. The most common method is to perform a workup by adding water and extracting the product with a suitable organic solvent. For less polar products, multiple extractions may be necessary to achieve good recovery.

Q5: What is the effect of the methyl group in this compound compared to unsubstituted sulfolane?

A5: The methyl group in this compound can influence its physical properties. For instance, it can affect the solvent's viscosity and melting point. While both are excellent polar aprotic solvents, the presence of the methyl group can subtly alter solvation properties and may influence reaction stereoselectivity in some cases.

Quantitative Data

Viscosity of this compound at Different Temperatures
Temperature (°C)Viscosity (cP)
3010.137
407.974
506.312

Note: Data is for the closely related sulfolane, which provides a good approximation for the viscosity behavior of this compound.

General Solubility Characteristics

This compound is a versatile solvent capable of dissolving a wide range of polar and nonpolar substances due to the presence of both a polar sulfonyl group and a nonpolar hydrocarbon backbone.[1]

Compound ClassGeneral Solubility in this compound
Aromatic Hydrocarbons Generally good
Aliphatic Hydrocarbons Moderate to good
Polar Organic Compounds (e.g., alcohols, ketones, esters) Generally good
Many Organic Salts Moderate to good
Poorly Water-Soluble Drugs Can be an effective solvent for enhancing solubility

Experimental Protocols

General Protocol for a Heck Cross-Coupling Reaction

This protocol provides a general guideline for performing a Heck reaction using this compound. Optimization of specific parameters will be necessary for each unique substrate combination.

Materials:

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Alkene (e.g., styrene or an acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Base (e.g., triethylamine, potassium carbonate)

  • This compound (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and any phosphine ligands.

  • Add the this compound via syringe.

  • Add the aryl halide and the alkene to the reaction mixture.

  • Finally, add the base.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup: Add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Purification of this compound for Anhydrous Reactions

For moisture-sensitive reactions, it is essential to use dry this compound.

Materials:

  • This compound

  • Drying agent (e.g., calcium hydride (CaH₂), or molecular sieves)

  • Distillation apparatus

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Pre-drying (optional but recommended): Stir the this compound over activated 4Å molecular sieves overnight.

  • Distillation from a drying agent: a. Set up a distillation apparatus that has been thoroughly flame-dried or oven-dried and cooled under an inert atmosphere. b. Add the pre-dried this compound and a drying agent such as calcium hydride to the distillation flask. c. Heat the mixture under reduced pressure (vacuum distillation is necessary due to the high boiling point). d. Collect the distilled solvent in a dry receiving flask under an inert atmosphere. e. Store the purified, anhydrous this compound over activated molecular sieves in a sealed container under an inert atmosphere.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Dry Glassware prep2 Purify this compound prep1->prep2 prep3 Inert Atmosphere (N2/Ar) prep2->prep3 reac1 Add Catalyst & Solvent prep3->reac1 reac2 Add Reactants & Base reac1->reac2 reac3 Heat & Stir reac2->reac3 reac4 Monitor Progress (TLC/GC) reac3->reac4 work1 Quench & Extract reac4->work1 work2 Wash & Dry work1->work2 work3 Concentrate work2->work3 work4 Purify (Chromatography) work3->work4 final_product final_product work4->final_product Isolated Product

Caption: General workflow for a chemical synthesis using this compound.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Reaction Outcome Unsatisfactory q1 Low/No Conversion? start->q1 q2 Side Products? q1->q2 No sol1a Increase Temperature q1->sol1a Yes q3 Workup Issues? q2->q3 No sol2a Optimize Temperature q2->sol2a Yes sol3a Optimize Extraction q3->sol3a Yes end Successful Optimization q3->end No sol1b Check Reagent Purity sol1a->sol1b sol1c Purify Solvent sol1b->sol1c sol1c->end sol2b Screen Catalysts sol2a->sol2b sol2b->end sol3b Use High Vacuum Distillation sol3a->sol3b sol3b->end

Caption: A logical flow for troubleshooting common reaction issues.

References

Improving the performance of 3-Methylsulfolane-based electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methylsulfolane (3-MeS)-based electrolytes. This resource is designed for researchers and scientists to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: Low Ionic Conductivity

Q: My this compound-based electrolyte shows poor ionic conductivity. What are the common causes and how can I improve it?

A: Low ionic conductivity in 3-MeS electrolytes is a frequent issue, primarily due to its high viscosity.[1][2] Here are the main causes and potential solutions:

  • High Viscosity: 3-MeS, like its parent compound sulfolane, is highly viscous, which impedes ion mobility.[1][2]

    • Solution 1: Use Co-solvents: Blending 3-MeS with low-viscosity co-solvents is a common and effective strategy. Carbonate solvents like dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethylene carbonate (EC) can significantly reduce the overall viscosity and improve conductivity.[1][2] Esters such as ethylene acetate (EA) are also effective.[3]

    • Solution 2: Increase Temperature: The viscosity of sulfolane-based electrolytes decreases significantly with increasing temperature, which in turn enhances ionic conductivity.[1][4]

  • Incomplete Salt Dissociation: While the high dielectric constant of sulfolanes aids in dissolving lithium salts, ion pairing can still occur, reducing the concentration of free Li+ ions.

    • Solution 1: Optimize Salt Concentration: Highly concentrated electrolytes can sometimes exhibit lower than expected conductivity due to increased viscosity and ion pairing.[2] Experiment with different salt concentrations to find the optimal balance. Conversely, in some systems, highly concentrated electrolytes (HCEs) can surprisingly lead to higher Na-ion transference numbers despite lower overall conductivity.[5][6]

    • Solution 2: Anion Receptors: Additives that complex with anions, such as boron-based compounds or azaethers, can free up more Li+ ions, increasing the lithium-ion migration number and overall conductivity.[7]

  • Presence of Impurities: Water is a common impurity in sulfolane-based solvents and can negatively impact performance.[1]

    • Solution: Purification: Ensure proper drying and purification of 3-MeS and all other electrolyte components. Vacuum distillation is a common purification method for sulfolane.[8] All preparations should be performed in a dry atmosphere, such as a glove box.[1]

Issue 2: Poor Cycling Performance and Capacity Fade

Q: I'm observing rapid capacity fading and low Coulombic efficiency when cycling cells with a 3-MeS electrolyte. What's going wrong?

A: Poor cycling performance is often linked to issues at the electrode-electrolyte interface, particularly with graphite anodes.

  • Unstable Solid Electrolyte Interphase (SEI): Sulfolane-based electrolytes are known for their inability to form a stable SEI on graphite anodes.[2]

    • Solution 1: Film-Forming Additives: The use of additives is crucial. Fluoroethylene carbonate (FEC) is a highly effective additive for forming a stable SEI on both graphite and silicon anodes.[3][9][10] Vinylene carbonate (VC) is another common and effective SEI-forming additive.[11][12] These additives are consumed during the initial cycles to create a protective layer that prevents continuous electrolyte decomposition.[13]

    • Solution 2: Synergistic Additive Mixtures: Combining additives can have a synergistic effect. For example, mixtures of VC and FEC have shown to improve cycle life more than either additive alone.[12]

  • High Viscosity and Poor Wetting: The high viscosity of the electrolyte can lead to poor wetting of the electrodes and separator, resulting in non-uniform current distribution and performance degradation.[14]

    • Solution: Use Co-solvents: As with improving conductivity, adding low-viscosity co-solvents like DMC or EA improves wetting and ion transport within the porous electrode structure.[3][14]

Issue 3: Electrolyte Solidification at Room Temperature

Q: My electrolyte is freezing or becoming highly viscous at or near room temperature. How can I address this?

A: This issue is related to the high melting point of sulfolanes. While this compound has a lower melting point than sulfolane, it can still be a problem.

  • High Melting Point: Pure sulfolane has a melting point of +28.4 °C.[1]

    • Solution 1: Add Co-solvents: Mixing 3-MeS with other solvents like propylene carbonate (PC) or DMC can significantly lower the freezing point of the mixture.[1][4]

    • Solution 2: Salt Addition: The addition of a lithium salt will also depress the freezing point due to the cryoscopic effect. Sulfolane has a high cryoscopic constant, making this an effective strategy.[1][4]

Quantitative Data Summary

Table 1: Physical and Electrochemical Properties of this compound and Related Compounds
PropertyThis compound (3-MeS)Sulfolane (SL)Ethylene Carbonate (EC)Dimethyl Carbonate (DMC)
Molecular Formula C₅H₁₀O₂S[15][16]C₄H₈O₂SC₃H₄O₃C₃H₆O₃
Molecular Weight ( g/mol ) 134.20[15][16]120.1788.0690.08
Melting Point (°C) -19[17]28.4[1]36.44
Boiling Point (°C) 27628524890
Density (g/cm³) ~1.21.261 (at 30°C)[18]1.3211.069
Viscosity (mPa·s) High10.07 (at 30°C)[18]1.90 (at 40°C)0.59 (at 25°C)
Oxidation Potential (V vs. Li/Li⁺) ~6.9[17]> 5.0[2]~4.8~4.5
Table 2: Performance of 3-MeS/Sulfolane Electrolytes with Different Co-solvents
Electrolyte Composition (1M LiPF₆)Ionic Conductivity (mS/cm) at 25°CKey ObservationReference
SL:EC:DMC (5:3:2 by vol.)7.45Highest conductivity was achieved with 20 vol.% SL. Higher SL content increased viscosity, penalizing conductivity.[2]
SL:EC:DMC (5:4:1 by vol.)6.91Increasing SL content generally increases viscosity and density.[2]
SL:EC:DMC (5:2:3 by vol.)6.45An optimal balance between high dielectric constant (from SL) and low viscosity (from DMC) is key.[2]
EMS:EA (1:1) + 4% FEC~9.58 (at 20°C)The addition of low-viscosity ethylene acetate (EA) significantly boosts conductivity compared to pure sulfone electrolytes.[3]

Note: EMS (Ethyl Methyl Sulfone) is used as a proxy for 3-MeS due to similar sulfone chemistry.

Experimental Protocols

Protocol 1: Electrolyte Preparation and Purification
  • Solvent Purification: Procure high-purity, battery-grade this compound (>98%).[5] If necessary, further purify by vacuum distillation to remove residual impurities.[8] Dry the solvent using molecular sieves (e.g., 4Å) for at least 24 hours to reduce water content to < 30 ppm.[5]

  • Salt Drying: Dry the desired lithium salt (e.g., LiPF₆, LiTFSI) under vacuum at an elevated temperature (e.g., 120°C for LiTFSI) for 12-24 hours.[6][19]

  • Mixing: Transfer the dried solvent(s), salt, and any additives to an argon-filled glovebox ([H₂O] < 1 ppm, [O₂] < 1 ppm).

  • Dissolution: Slowly add the dried salt to the solvent while stirring with a magnetic stir bar. If using co-solvents, mix them first before adding the salt. For highly concentrated electrolytes, gentle heating (e.g., 60°C) may be required to facilitate dissolution.[5] Stir for 24 hours to ensure complete homogenization.[5]

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Ionic Conductivity Measurement
  • Cell Assembly: Use a conductivity cell with two platinum or stainless steel blocking electrodes. Assemble the cell inside a glovebox.

  • Electrolyte Filling: Fill the cell with the prepared 3-MeS electrolyte, ensuring no air bubbles are trapped between the electrodes.

  • Instrumentation: Connect the cell to an impedance analyzer or potentiostat with a frequency response analysis module.

  • Measurement (Electrochemical Impedance Spectroscopy - EIS):

    • Apply a small AC voltage perturbation (e.g., 10 mV).

    • Sweep the frequency over a wide range (e.g., 1 MHz to 1 Hz).

    • Plot the resulting data on a Nyquist plot (-Z'' vs. Z').

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis (Z').

  • Calculation: Calculate the ionic conductivity (σ) using the formula:

    • σ = L / (Rb * A)

    • Where L is the distance between the electrodes and A is the electrode area (the term L/A is the cell constant, which can be determined by calibrating with a standard solution of known conductivity).

Protocol 3: Electrochemical Stability Window (ESW) Measurement
  • Cell Assembly: Assemble a three-electrode cell inside a glovebox. Use a lithium metal foil as both the counter and reference electrodes. Use an inert working electrode, such as platinum or glassy carbon.

  • Instrumentation: Connect the cell to a potentiostat.

  • Measurement (Linear Sweep Voltammetry - LSV):

    • Anodic (Oxidative) Scan: Scan the potential of the working electrode from the open-circuit potential (OCP) to a high positive potential (e.g., 6.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).[20] The potential at which a sharp, continuous increase in current is observed is defined as the anodic stability limit.

    • Cathodic (Reductive) Scan: In a separate experiment, scan the potential from OCP to a negative potential (e.g., -0.2 V vs. Li/Li⁺). The potential at which a sharp increase in cathodic current occurs (prior to Li plating) defines the cathodic stability limit.

  • ESW Determination: The electrochemical stability window is the potential difference between the anodic and cathodic limits.

Visual Guides

Troubleshooting_Flowchart Troubleshooting Flowchart for 3-MeS Electrolytes start Poor Cell Performance q1 Low Ionic Conductivity? start->q1 q2 Rapid Capacity Fade? start->q2 q3 Electrolyte Solidification? start->q3 sol1a Add Low-Viscosity Co-solvent (DMC, EA) q1->sol1a Yes sol1b Optimize Salt Concentration q1->sol1b Yes sol1c Increase Operating Temperature q1->sol1c Yes sol2a Add Film-Forming Additive (FEC, VC) q2->sol2a Yes sol2b Check for Poor Electrode Wetting q2->sol2b Yes sol3a Add Co-solvent to Depress Freezing Point q3->sol3a Yes sol2b->sol1a

Caption: Troubleshooting flowchart for common 3-MeS electrolyte issues.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_char Characterization cluster_test Cell Testing p1 Solvent & Salt Purification p2 Electrolyte Formulation (in Glovebox) p1->p2 c1 Viscosity Measurement p2->c1 t1 Coin Cell Assembly p2->t1 c2 Ionic Conductivity (EIS) c1->c2 c3 Electrochemical Stability (LSV) c2->c3 t2 Galvanostatic Cycling t1->t2 t3 Post-mortem Analysis t2->t3

Caption: Workflow from electrolyte preparation to cell testing.

Logical_Relationships Key Relationships in Electrolyte Performance visc High Viscosity cond Ionic Conductivity visc->cond Decreases wet Electrode Wetting visc->wet Decreases rate Rate Capability cond->rate Increases wet->rate Increases stab SEI Stability cycle Cycle Life stab->cycle Increases esw High Oxidative Stability volt High Voltage Operation esw->volt Enables add Additives (e.g., FEC, VC) add->stab Improves cosolv Co-solvents (e.g., DMC) cosolv->visc Reduces

Caption: Cause-and-effect relationships in electrolyte properties.

References

Technical Support Center: Stabilizing 3-Methylsulfolane Against Electrochemical Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylsulfolane (3-MeS) based electrolytes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving this compound electrolytes.

Issue 1: Rapid capacity fading and low coulombic efficiency in cells with a lithium metal or graphite anode.

  • Question: My cell is showing poor cycling stability with a rapid drop in capacity and low coulombic efficiency. What could be the cause when using a this compound-based electrolyte?

  • Answer: This is a common issue related to the reductive decomposition of this compound at the anode. Sulfones, including 3-MeS, are known to have poor cathodic stability. The decomposition products can lead to the formation of an unstable Solid Electrolyte Interphase (SEI), consuming lithium inventory and impeding ion transport. On lithium metal anodes, this can also lead to dendritic growth and safety concerns.

  • Troubleshooting Steps:

    • Introduce a film-forming additive: Additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) are known to form a more stable SEI layer on the anode surface.[1][2] This protective layer can prevent the continuous decomposition of 3-MeS. A typical concentration to start with is 1-2 wt%.

    • Utilize a salt that promotes a stable SEI: Lithium bis(fluorosulfonyl)imide (LiFSI) is known to form a robust, LiF-rich SEI that can effectively suppress the reductive decomposition of sulfolane-based electrolytes.[3][4][5] Consider replacing or using it in combination with your current lithium salt.

    • Consider a localized high-concentration electrolyte (LHCE) formulation: By creating a high concentration of salt around the lithium ions, the solvent molecules are more engaged in the solvation sheath, reducing their availability for decomposition at the electrode surface.

Issue 2: Premature cell failure at high voltages with a high-voltage cathode.

  • Question: My high-voltage cathode is experiencing significant capacity loss and impedance rise when cycled with a this compound electrolyte. Isn't sulfolane supposed to be anodically stable?

  • Answer: While this compound possesses good intrinsic oxidative stability, its decomposition can still occur at high potentials, especially in the presence of certain salts and on reactive cathode surfaces.[6] The decomposition products can form a resistive Cathode Electrolyte Interphase (CEI), leading to increased impedance and poor rate capability.

  • Troubleshooting Steps:

    • Optimize the lithium salt: The choice of lithium salt significantly impacts the anodic stability. LiPF6 generally shows better stability at high voltages compared to LiBF4 or LiClO4 in sulfolane-based electrolytes.

    • Employ a cathode-stabilizing additive: Additives that can form a protective CEI are beneficial. For instance, lithium bis(oxalato)borate (LiBOB) or tris(trimethylsilyl) phosphite (TMSP) have been shown to improve the performance of high-voltage cathodes.

    • Consider a protective coating on the cathode: Applying a thin, ionically conductive coating (e.g., Al2O3, LiNbO3) on the cathode active material can physically separate it from the electrolyte, mitigating decomposition reactions.

Issue 3: Inconsistent or non-reproducible cyclic voltammetry (CV) results.

  • Question: I am observing shifting peaks and inconsistent current responses during the cyclic voltammetry of my this compound electrolyte. How can I improve the reliability of my measurements?

  • Answer: Inconsistent CV results can stem from several factors, including impurities in the electrolyte, improper cell assembly, and electrode surface contamination.

  • Troubleshooting Steps:

    • Ensure high purity of electrolyte components: Water and other impurities can significantly affect the electrochemical window and decomposition pathways. Use battery-grade this compound and lithium salts, and ensure they are thoroughly dried before use.

    • Proper electrode preparation: Polish the working electrode (e.g., glassy carbon, platinum) to a mirror finish before each experiment to ensure a clean and reproducible surface.

    • Use a three-electrode setup: A three-electrode setup with a stable reference electrode (e.g., Ag/AgCl or a lithium metal pseudo-reference) is crucial for accurate potential control and reliable CV measurements.

    • Perform measurements in an inert atmosphere: Conduct all experiments in a glovebox with low oxygen and moisture levels to prevent contamination.

Quantitative Data on Stabilizer Performance

The following table summarizes the performance improvements observed in sulfolane-based electrolytes with the addition of various stabilizers. While some data is for sulfolane, the trends are generally applicable to this compound.

Stabilizer/SystemConcentrationKey Performance ImprovementReference Electrode/Cell TypeReported By
Vinylene Carbonate (VC) 1-2 wt%Forms a stable SEI, improving cycling efficiency and capacity retention.[1]Graphite/Li-ion CellVarious
Fluoroethylene Carbonate (FEC) 2-10 wt%Creates a LiF-rich SEI, enhancing stability, especially on silicon-containing anodes.[2][7]Si-anode/Li-ion CellVarious
Lithium Bis(fluorosulfonyl)imide (LiFSI) 1-1.5 MForms a robust LiF-rich SEI, suppressing reductive decomposition of sulfolane.[3][4][5]Li Metal/GraphiteHirata et al.
Localized High-Concentration Electrolyte (LHCE) High Salt:Solvent RatioReduces free solvent molecules, improving both anodic and cathodic stability.Li Metal/High-Voltage CathodeVarious
Lithium Perchlorate (LiClO4) Additive Not SpecifiedImproves stability at a wide range of temperatures.Nickel-based CathodeLian et al.

Experimental Protocols

Protocol 1: Evaluation of Anode Stabilizing Additives using Cyclic Voltammetry

This protocol outlines the procedure for assessing the effectiveness of film-forming additives in suppressing the reductive decomposition of this compound.

  • Electrolyte Preparation:

    • Prepare a baseline electrolyte of 1 M LiPF6 in this compound.

    • Prepare the test electrolyte by adding the desired concentration (e.g., 2 wt%) of the additive (e.g., VC or FEC) to the baseline electrolyte.

    • Ensure all preparations are conducted in an argon-filled glovebox.

  • Cell Assembly:

    • Use a three-electrode electrochemical cell.

    • Working Electrode: Glassy carbon or copper foil.

    • Counter Electrode: Lithium metal foil.

    • Reference Electrode: Lithium metal foil.

    • Assemble the cell inside the glovebox.

  • Cyclic Voltammetry Measurement:

    • Connect the cell to a potentiostat.

    • Set the potential window to scan from the open-circuit voltage (OCV) down to 0.01 V vs. Li/Li+ and back up to 2.0 V vs. Li/Li+.

    • Use a scan rate of 1 mV/s.

    • Perform at least three initial cycles to observe the formation of the SEI.

  • Data Analysis:

    • Compare the CV curves of the baseline and the additive-containing electrolytes.

    • A successful additive will show a reduction peak at a higher potential than the bulk reduction of the electrolyte, indicating preferential decomposition to form a passivating film.

    • The subsequent cycles should show a significant decrease in the reduction current, indicating the formation of a stable SEI that prevents further electrolyte decomposition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_measurement Measurement cluster_analysis Analysis prep_base Prepare Baseline 1M LiPF6 in 3-MeS assembly Assemble 3-Electrode Cell (WE: GC, CE/RE: Li) prep_base->assembly prep_test Prepare Test Electrolyte with Additive (e.g., 2% VC) prep_test->assembly cv Cyclic Voltammetry (OCV to 0.01V, 1 mV/s) assembly->cv analysis Compare CV Curves: - SEI formation potential - Reduction current suppression cv->analysis

Caption: Workflow for evaluating anode stabilizing additives.

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solutions Troubleshooting Solutions issue Rapid Capacity Fading / Low Coulombic Efficiency cause Reductive Decomposition of 3-MeS at Anode issue->cause solution1 Add Film-Forming Additive (VC, FEC) cause->solution1 solution2 Use SEI-Promoting Salt (LiFSI) cause->solution2 solution3 Formulate LHCE cause->solution3

Caption: Troubleshooting logic for poor anodic stability.

References

Technical Support Center: Minimizing Solvent Loss with 3-Methylsulfolane in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively minimize solvent loss when using 3-Methylsulfolane in high-temperature reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in high-temperature reactions?

This compound is a polar aprotic solvent with a high boiling point and excellent thermal stability, making it suitable for chemical reactions that require elevated temperatures. Its properties allow for a wide operating temperature range, enabling reactions that may not be feasible in lower-boiling solvents.

Q2: What are the key physical properties of this compound relevant to solvent loss?

Understanding the physical properties of this compound is crucial for controlling its loss during high-temperature experiments.

PropertyValueImplication for Solvent Loss
Boiling Point 278.9 °C at 760 mmHg[1]The high boiling point means that significant vapor pressure is generated only at very high temperatures, reducing the likelihood of solvent loss at moderately high reaction temperatures.
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C (Predicted)[1]The very low vapor pressure at ambient temperature indicates minimal evaporation before the reaction is heated.
Flash Point 154.4 °C[1]This is the lowest temperature at which the vapors will ignite. While not directly related to solvent loss, it is a critical safety parameter for high-temperature work.

Q3: What are the primary methods to minimize solvent loss during a high-temperature reaction?

The two primary strategies for minimizing solvent loss are employing an efficient reflux system and using a sealed reaction vessel. A reflux setup allows for continuous boiling and condensation of the solvent, returning it to the reaction flask.[2] A sealed vessel contains the solvent, preventing its escape, but can lead to a buildup of pressure.

Troubleshooting Guides

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Significant solvent loss is observed despite using a standard reflux condenser.

Possible Causes:

  • Inefficient Condenser: The condenser being used may not have a sufficient surface area or cooling capacity for the reaction scale and temperature. Standard Liebig condensers can be inefficient for high-boiling point solvents.[3][4]

  • Improper Heating: Excessive or uneven heating can lead to a high rate of vaporization that overwhelms the condenser. The temperature of the heating mantle should be set appropriately above the solvent's boiling point.

  • Poorly Sealed Joints: Vapors can escape through improperly sealed ground-glass joints.

Troubleshooting Steps:

  • Optimize Your Condenser:

    • Switch to a more efficient condenser: For high-boiling point solvents, consider using a Dimroth or Allihn (bulb) condenser, which offer a larger surface area for cooling compared to a standard Liebig condenser.[4][5] Air condensers with a large surface area, such as a Findenser, can also be highly effective and eliminate the need for cooling water.[2]

    • Ensure proper coolant flow: If using a water-cooled condenser, check that the water flow is adequate and that the water enters at the bottom inlet and exits at the top outlet to ensure the jacket remains full.[2]

  • Regulate Heating:

    • Use a heating mantle with a temperature controller to ensure even and controlled heating.

    • Set the heating temperature to 10-20°C above the boiling point of this compound to maintain a steady reflux without excessive vaporization.

  • Inspect and Secure Joints:

    • Ensure all ground-glass joints are properly greased (if appropriate for your reaction) and securely clamped.

    • Use PTFE joint sleeves or sealing rings for a better seal.

Issue 2: The reaction pressure in a sealed vessel is exceeding the safety limits.

Possible Causes:

  • Excessive Temperature: Heating the sealed vessel beyond the intended temperature will cause a significant increase in internal pressure.

  • Reaction Byproducts: The reaction itself may be generating gaseous byproducts, contributing to the pressure increase.

  • Vessel Overfilling: Filling the reaction vessel more than halfway significantly reduces the headspace for vapor, leading to a rapid pressure increase upon heating.

Troubleshooting Steps:

  • Verify Temperature Control: Double-check the temperature settings and ensure the temperature probe is correctly placed to measure the internal reaction temperature accurately.

  • Account for Gaseous Byproducts: If the reaction is known to produce gases, consider using a pressure-releasing system or running the reaction in a system that can accommodate the pressure change.

  • Adhere to Filling Limits: Never fill a sealed reaction vessel more than 50% of its total volume. An ideal range is between 25% and 33% full.[6]

  • Inspect Glassware: Before use, always inspect heavy-walled pressure vessels for any scratches or cracks, as these can become points of failure under pressure.[7]

Issue 3: The this compound appears to be degrading at high temperatures.

Possible Causes:

  • Presence of Impurities: Impurities in the solvent or reactants can catalyze decomposition at high temperatures.

  • Incompatible Materials: this compound is generally stable but can be incompatible with strong oxidizing agents.[1]

  • Exceeding Thermal Stability Limit: While thermally stable, prolonged heating at very high temperatures can lead to slow decomposition.

Troubleshooting Steps:

  • Use High-Purity Solvent: Ensure you are using a high-purity grade of this compound.

  • Check Material Compatibility: Verify that all components of your reaction setup (flask, stirrer, probes) are compatible with this compound at the intended reaction temperature. While not considered corrosive to steel, by-products from decomposition can be.

  • Consider an Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and subsequent degradation of the solvent and reactants.

Quantitative Data on Solvent Loss

The following table provides an estimation of solvent loss for a high-boiling point solvent under different reflux condenser setups in a laboratory setting. Note: This data is illustrative and actual solvent loss can vary based on specific experimental conditions.

Condenser TypeCoolantEstimated Solvent Loss (% over 8 hours)Key Considerations
Liebig Tap Water5 - 10%Less efficient for high-boiling point solvents due to smaller surface area.[3]
Allihn (Bulb) Tap Water2 - 5%More efficient than Liebig due to larger surface area; should be used vertically.[4]
Dimroth Tap Water< 2%Highly efficient due to the internal coil design providing a large cooling surface.[4]
Air Condenser (e.g., Findenser) Air< 3%Eliminates the need for cooling water and is effective for high-boiling point solvents. Performance can be influenced by ambient temperature.[2]
No Condenser (Open Flask) N/A> 50%Not recommended for heating volatile liquids.

Experimental Protocols

Protocol: High-Temperature Suzuki-Miyaura Coupling Reaction

This protocol is adapted for a high-temperature reaction using a high-boiling point solvent like this compound and an efficient reflux setup.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Three-neck round-bottom flask

  • Dimroth or high-efficiency air condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Fit the flask with a Dimroth condenser on the central neck and stoppers on the side necks.

    • Connect the condenser to a cooling water source (in at the bottom, out at the top) or use a high-efficiency air condenser.

    • Connect one of the side necks to an inert gas line with an oil bubbler outlet.

  • Solvent Addition and Degassing:

    • Add this compound to the flask via a syringe through one of the septa.

    • Purge the system with the inert gas for 10-15 minutes to remove any oxygen.

  • Heating and Reflux:

    • Begin stirring the reaction mixture.

    • Set the heating mantle to a temperature approximately 15-20°C above the desired reaction temperature (e.g., for a 150°C reaction, set the mantle to 165-170°C).

    • Heat the reaction mixture to the desired temperature and maintain a gentle reflux. The reflux ring (the highest point of vapor condensation) should be visible in the lower third of the condenser.[5]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

    • Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature under the inert atmosphere.

    • Proceed with the appropriate aqueous work-up and product purification.

Visualizing Workflows

Diagram: Decision-Making for Minimizing Solvent Loss

This diagram illustrates the logical steps to decide on the appropriate method to minimize solvent loss based on reaction conditions.

SolventLossDecision start Start: High-Temperature Reaction with this compound pressure_sensitive Is the reaction sensitive to pressure? start->pressure_sensitive reflux_setup Use an efficient reflux setup pressure_sensitive->reflux_setup No sealed_vessel Use a sealed reaction vessel pressure_sensitive->sealed_vessel Yes condenser_choice Select Condenser: Dimroth, Allihn, or high-efficiency air condenser reflux_setup->condenser_choice vessel_precautions Follow sealed vessel precautions: - Do not overfill - Check for gas evolution - Use a blast shield sealed_vessel->vessel_precautions end Proceed with reaction condenser_choice->end vessel_precautions->end

Caption: Decision workflow for selecting the appropriate solvent loss minimization technique.

Diagram: Experimental Workflow for High-Temperature Synthesis

This diagram outlines the general experimental workflow described in the protocol.

ExperimentalWorkflow setup 1. Assemble Glassware (Flask, Condenser) add_reagents 2. Add Reactants, Catalyst, and Base setup->add_reagents add_solvent 3. Add this compound add_reagents->add_solvent degas 4. Purge with Inert Gas add_solvent->degas heat 5. Heat to Reflux degas->heat monitor 6. Monitor Reaction heat->monitor monitor->heat Incomplete cool 7. Cool to Room Temperature monitor->cool Complete workup 8. Work-up and Purify cool->workup end End Product workup->end

Caption: General workflow for a high-temperature reaction using reflux.

References

Validation & Comparative

3-Methylsulfolane vs. Sulfolane as Electrolyte Additives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of safer and higher-performance lithium-ion batteries, the role of electrolyte additives is paramount. Among the various candidates, sulfone-based compounds have garnered attention for their high voltage stability and thermal resilience. This guide provides a detailed comparative analysis of two such compounds: 3-Methylsulfolane and its parent molecule, sulfolane, when used as electrolyte additives. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their electrolyte formulations.

Physicochemical Properties: A Foundation for Performance

The inherent physical and chemical characteristics of an additive significantly influence the overall performance of the electrolyte. Below is a summary of the key physicochemical properties of this compound and sulfolane.

PropertyThis compoundSulfolane
Molecular Formula C₅H₁₀O₂SC₄H₈O₂S
Molecular Weight 134.2 g/mol 120.17 g/mol
Melting Point 0.5 °C27.5 °C[1]
Boiling Point 276 °C285 °C[1]
Flash Point 154.4 °C165 °C
Density ~1.20 g/cm³1.261 g/cm³[1]
Dielectric Constant ~32~43.3

The lower melting point of this compound is a notable advantage, as it can extend the low-temperature operating range of the electrolyte and mitigate the freezing issues sometimes observed with sulfolane-containing electrolytes.[2] However, sulfolane possesses a higher dielectric constant, which can facilitate better dissociation of lithium salts, potentially leading to higher ionic conductivity.

Electrochemical Performance: A Comparative Analysis

The electrochemical behavior of these additives is critical to their function in enhancing battery performance. While direct comparative studies are limited, the following table summarizes available data on their impact on key electrochemical parameters.

Performance MetricThis compoundSulfolane
Electrochemical Window Wide, with high anodic stabilityHigh oxidation stability, up to ~5.0 V vs. Li+/Li[3]
Ionic Conductivity Contributes to electrolytes with good ionic conductivityAs a co-solvent (20 vol.%), can achieve ionic conductivity of 7.45 mS/cm[3]
Cycling Stability Limited data in Li-ion batteries; shows promise in Na-ion systemsAs a co-solvent, enables 92% capacity retention after 20 cycles in LiMn2O4 cells[3]
Coulombic Efficiency Data not readily available for Li-ion systemsCan contribute to high coulombic efficiency[3]

Sulfolane has been more extensively studied as a co-solvent and has demonstrated the ability to enhance the high-voltage stability of carbonate-based electrolytes.[3] The addition of sulfolane can significantly increase the oxidation potential of the electrolyte, making it suitable for high-voltage cathode materials.[3] Data for this compound in lithium-ion batteries is less common, with more research focused on its application in sodium-ion batteries where it has shown to enable high performance.

Experimental Protocols

To ensure reproducibility and accurate comparison of electrolyte additives, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical stability window of the electrolyte.

Methodology:

  • Cell Assembly: A three-electrode setup is typically used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Li metal), and a counter electrode (e.g., Li metal).[4] The electrodes are assembled in a coin cell or a specialized electrochemical cell inside an argon-filled glovebox.

  • Electrolyte Preparation: The electrolyte to be tested is prepared by dissolving a lithium salt (e.g., 1M LiPF₆) in a mixture of carbonate solvents (e.g., EC:DMC 1:1 v/v) with the desired concentration of the sulfolane or this compound additive.

  • Measurement: The potential of the working electrode is swept linearly at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) to observe the oxidative decomposition, and then to a low potential (e.g., -0.5 V vs. Li/Li⁺) to observe the reductive decomposition.[4] The resulting current is measured and plotted against the applied potential. The onset of a significant increase in current indicates the decomposition potential of the electrolyte.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the ionic conductivity of the electrolyte and the interfacial resistance at the electrode-electrolyte interface.

Methodology:

  • Cell Assembly: A symmetric cell with two identical blocking electrodes (e.g., stainless steel or lithium) is assembled in a coin cell. For interfacial studies, a three-electrode cell with a reference electrode is used.[5]

  • Electrolyte Preparation: The electrolyte with the additive is prepared as described for CV.

  • Measurement: A small AC voltage perturbation (e.g., 5-10 mV) is applied to the cell over a wide frequency range (e.g., 1 MHz to 0.1 Hz).[5] The resulting current response is measured to determine the impedance at each frequency.

  • Data Analysis: The ionic conductivity is calculated from the bulk resistance obtained from the high-frequency intercept of the Nyquist plot. The interfacial resistance is determined by fitting the impedance data to an appropriate equivalent circuit model.[5]

Battery Cycling Performance

Objective: To assess the long-term cycling stability, capacity retention, and coulombic efficiency of a battery containing the electrolyte additive.

Methodology:

  • Cell Assembly: Pouch cells or coin cells are assembled with a specific anode (e.g., graphite) and cathode (e.g., NMC, LFP) chemistry.

  • Formation Cycles: The assembled cells undergo a few initial cycles at a low C-rate (e.g., C/10) to form a stable solid electrolyte interphase (SEI) layer.

  • Cycling Protocol: The cells are then cycled at a specific C-rate (e.g., 1C) between defined voltage limits for a large number of cycles (e.g., 100 or more).[6] The discharge capacity and coulombic efficiency are recorded for each cycle.

  • Performance Evaluation: The capacity retention is calculated as the percentage of the initial discharge capacity remaining after a certain number of cycles. The coulombic efficiency is the ratio of the discharge capacity to the charge capacity of the same cycle.

Mechanisms of Action: SEI Formation

The primary role of many electrolyte additives is to participate in the formation of a stable and protective Solid Electrolyte Interphase (SEI) on the anode surface. This layer is crucial for preventing further electrolyte decomposition and ensuring the longevity of the battery.

Sulfolane in SEI Formation

Sulfolane is known to be reductively decomposed on the anode surface during the initial charging cycles. Its decomposition products, which include sulfur-containing species, are incorporated into the SEI layer. This modified SEI is believed to possess enhanced stability and better ionic conductivity compared to the SEI formed from carbonate solvents alone.

SEI_Formation_Sulfolane cluster_process Initial Charging Cycles Electrolyte Electrolyte (Sulfolane + Carbonates + LiPF6) Reduction Reductive Decomposition of Sulfolane & Carbonates Electrolyte->Reduction e- from anode Anode Graphite Anode SEI Stable SEI Layer SEI->Anode Passivates Incorporation Incorporation of Sulfur Species Reduction->Incorporation Incorporation->SEI Forms

Caption: SEI formation mechanism with sulfolane additive.

Postulated SEI Formation with this compound

While direct experimental evidence for this compound's role in SEI formation in lithium-ion batteries is scarce, its structural similarity to sulfolane suggests a comparable mechanism. The presence of the methyl group may influence the composition and morphology of the resulting SEI layer. It is hypothesized that the methyl group could lead to a more flexible or ionically conductive SEI.

SEI_Formation_3_Methylsulfolane cluster_process Initial Charging Cycles Electrolyte Electrolyte (this compound + Carbonates + LiPF6) Reduction Reductive Decomposition of This compound & Carbonates Electrolyte->Reduction e- from anode Anode Graphite Anode Modified_SEI Potentially Modified SEI (Flexible/Ionically Conductive) Modified_SEI->Anode Passivates Incorporation Incorporation of Sulfur & Alkyl Species Reduction->Incorporation Incorporation->Modified_SEI Forms

Caption: Postulated SEI formation with this compound.

Conclusion

Both sulfolane and this compound present compelling attributes as electrolyte additives for enhancing the performance of lithium-ion batteries, particularly in high-voltage applications. Sulfolane is a more established option with a larger body of supporting research demonstrating its ability to improve electrochemical stability. This compound, with its advantageous lower melting point, offers a potential solution for improving low-temperature performance, though more research is needed to fully characterize its impact on lithium-ion battery cycling. The choice between these two additives will ultimately depend on the specific performance requirements of the battery system under development. This guide provides a foundational comparison to aid researchers in their selection and future investigations into this promising class of electrolyte additives.

References

Performance comparison of 3-Methylsulfolane and dimethyl sulfoxide (DMSO) as solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical synthesis, drug formulation, and biological assays. An ideal solvent should effectively dissolve the compound of interest, be inert to reaction conditions, and exhibit a favorable safety and toxicity profile. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent, celebrated for its exceptional solvating power for a broad range of polar and nonpolar compounds.[1][2] However, the emergence of alternative solvents necessitates a thorough evaluation of their performance. This guide provides a detailed comparison between DMSO and a structural analog, 3-Methylsulfolane, to aid researchers in making informed solvent choices.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's fundamental physical and chemical properties dictate its behavior and suitability for various applications. Both DMSO and this compound are polar aprotic solvents, but they exhibit notable differences in their key physicochemical parameters.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Molecular Formula C₅H₁₀O₂S[3](CH₃)₂SO[1]
Molecular Weight 134.19 g/mol [4]78.13 g/mol
Appearance Colorless to light yellow liquid[4]Colorless liquid or solid[5]
Boiling Point 278.9°C at 760 mmHg[]189°C[1][5]
Melting/Freezing Point 0.5°C[7]18.5°C[1][5]
Density ~1.20 g/cm³[7]~1.10 g/cm³ at 20°C[5]
Viscosity Data not readily available~2.2 cP at 20°C[5]
Dielectric Constant Data not readily available~46.7 at 20°C[5]
Water Solubility 1000 g/L at 20°C[7]Fully miscible[5]

Performance in Solubility and Chemical Reactions

Solubility: DMSO is renowned for its ability to dissolve a wide array of both polar and nonpolar compounds, making it a versatile solvent in drug discovery for creating stock solutions.[1] It is miscible with water and a wide range of organic solvents.[1][5] this compound is also a polar solvent, and the presence of the methyl group is suggested to enhance its polarity, allowing it to dissolve a range of polar and nonpolar substances.[8] It has a very high water solubility.[7][9]

While comprehensive comparative data is limited, the choice between these solvents may depend on the specific structure of the solute. The subtle differences in their molecular structure can lead to significant variations in solvation efficiency for particular compounds.

Chemical Reactions: Both are classified as polar aprotic solvents, which are valued for their ability to accelerate reaction rates, particularly for SN2 reactions, by solvating cations while leaving anions relatively free.

  • DMSO is widely used as a medium for many chemical reactions, including nucleophilic substitutions and oxidations (e.g., Swern oxidation).[2][10] It is relatively stable under neutral or basic conditions, even at high temperatures.[11] However, it can decompose, sometimes explosively, at its boiling point, a process that can be catalyzed by acids or bases.[1]

  • This compound is noted for its high thermal stability and resistance to oxidation, making it a valuable solvent for chemical reactions, especially in the pharmaceutical and petrochemical industries.[8] Its high boiling point indicates low volatility.[8]

Toxicity and Safety Profiles

The safety and toxicological profile of a solvent is a paramount consideration, especially in drug development where residual solvents are a major concern.

Safety/Toxicity AspectThis compoundDimethyl Sulfoxide (DMSO)
Acute Toxicity GHS Classification: Acute Toxicity 3, Oral (Toxic if swallowed)[3]Low acute toxicity; LD50 (oral, rat) is 14,500 mg/kg[12]
Irritation GHS Classification: Eye Irritation 2 (Causes serious eye irritation)[3]Can cause skin and eye irritation[5]
Organ Toxicity GHS Classification: STOT RE 2 (May cause damage to organs through prolonged or repeated exposure)[3]The eye has been identified as a target organ in some animal studies with chronic exposure.[12]
Handling Notes Standard laboratory precautions for toxic chemicals.Can readily penetrate the skin and may carry dissolved substances with it.[10]
Environmental Profile Considered a candidate for green chemistry due to a relatively low toxicity profile compared to some other organic solvents.[8]Has low volatility and minimal impact on volatile organic compound (VOC) pollution.[10]

Applications in Drug Development and Research

DMSO is a cornerstone solvent in the pharmaceutical industry with a multitude of applications:

  • Drug Discovery: Extensively used to dissolve and store compound libraries for high-throughput screening.[1]

  • Drug Delivery: Acts as a penetration enhancer for topical and transdermal drug delivery systems.[2][13]

  • Biotechnology: Used as a cryoprotectant for preserving cells and biological tissues and in PCR to improve amplification.[14][15]

  • Chemical Synthesis: A common solvent for the synthesis of active pharmaceutical ingredients (APIs).[10]

This compound is positioned as a stable, high-boiling point solvent for organic synthesis in the pharmaceutical sector.[8] Its lower volatility and potential for a different solubility profile make it an interesting alternative to more traditional polar aprotic solvents.

Experimental Protocols

General Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard approach to determine the equilibrium solubility of a compound in a given solvent.[16][17]

  • Preparation: Ensure both the solute (drug compound) and the solvent (this compound or DMSO) are of high purity.[17]

  • Saturation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial or flask. This ensures that a saturated solution is formed.[16]

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[17]

  • Sample Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the supernatant (the saturated solution) from the solid residue. This can be achieved by centrifugation followed by careful decanting or by filtration through a solvent-compatible filter (e.g., PTFE).

  • Analysis: Accurately dilute a known volume of the saturated solution with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[18]

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Visualizing Workflows and Relationships

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_comp Comparison A Obtain Pure Compound C Prepare Supersaturated Solutions (Shake-Flask Method) A->C B Select Solvents (this compound, DMSO) B->C D Equilibrate at Constant Temp C->D E Separate Supernatant D->E F Quantify Concentration (e.g., HPLC) E->F G Calculate Solubility F->G H Compare Performance Data G->H

Caption: Experimental workflow for comparing solvent solubility.

G cluster_factors Key Performance Factors cluster_solvents Solvent Choice Start Solvent Selection Task Solubility Solubility of Target Compound Start->Solubility Reactivity Reaction Compatibility (Temperature, Reagents) Start->Reactivity Toxicity Toxicity & Safety Profile Start->Toxicity Downstream Ease of Removal / Downstream Processing Start->Downstream DMSO Choose DMSO Solubility->DMSO Broad range, established data MSF Choose this compound Solubility->MSF Potentially different selectivity Reactivity->DMSO Well-characterized, max temp ~150°C Reactivity->MSF High thermal stability, higher temp reactions Toxicity->DMSO Low acute toxicity, skin penetration concern Toxicity->MSF Higher acute oral toxicity, lower skin penetration data Downstream->DMSO High BP, difficult to remove, high freezing point Downstream->MSF Very high BP, very difficult to remove, low freezing point

Caption: Decision factors for choosing between DMSO and this compound.

G Solvent Solvent Vehicle (e.g., DMSO) Complex Drug-Solvent Complex Solvent->Complex dissolves Drug Drug Compound Drug->Complex Membrane Cell Membrane Complex->Membrane facilitates transport Target Intracellular Target (e.g., Receptor, Enzyme) Membrane->Target drug release Effect Biological Effect Target->Effect binding/ interaction

Caption: Role of a solvent as a drug delivery vehicle in a biological assay.

Conclusion

Both this compound and Dimethyl Sulfoxide are powerful polar aprotic solvents with distinct profiles.

DMSO remains the industry standard due to its exceptional and well-documented solvating ability, broad miscibility, and relatively low acute toxicity.[1][5][12] Its primary drawbacks are its high boiling point, which makes it difficult to remove, its relatively high freezing point, and its ability to rapidly penetrate the skin, potentially carrying toxic solutes along with it.[1][10]

This compound presents itself as a thermally stable alternative, suitable for high-temperature applications where solvent degradation is a concern.[8] Its lower freezing point is an advantage over DMSO for room-temperature handling. However, it has a significantly higher boiling point, making it even more challenging to remove than DMSO, and it exhibits higher acute oral toxicity.[3][][7]

The choice between this compound and DMSO will ultimately depend on the specific requirements of the application. For general-purpose solubility at moderate temperatures where a large body of existing data is beneficial, DMSO is a reliable choice. For high-temperature reactions requiring exceptional solvent stability, this compound may offer a significant advantage, provided its toxicity profile and difficult removal are adequately managed. Further head-to-head experimental studies are warranted to fully delineate the solubility advantages of this compound for specific classes of compounds.

References

Efficacy of 3-Methylsulfolane compared to other polar aprotic solvents in SN2 reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. In the realm of bimolecular nucleophilic substitution (SN2) reactions, polar aprotic solvents are favored for their ability to solvate cations while leaving the nucleophile relatively free to attack the electrophilic center, thereby accelerating the reaction rate. This guide provides a comprehensive comparison of 3-Methylsulfolane with other commonly used polar aprotic solvents—Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP)—in the context of SN2 reactions.

While direct comparative studies detailing the reaction kinetics of this compound in SN2 reactions are not abundantly available in the public domain, we can infer its potential efficacy by examining its physical properties alongside those of well-characterized solvents and understanding the established principles of SN2 reactions.

Solvent Properties and their Impact on SN2 Reactions

The efficacy of a polar aprotic solvent in an SN2 reaction is influenced by several key physical properties. A higher dielectric constant aids in dissolving the ionic nucleophile, while the solvent's ability to solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself is crucial for high reactivity.

PropertyThis compoundDimethylformamide (DMF)Dimethyl sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₅H₁₀O₂SC₃H₇NOC₂H₆OSC₅H₉NO
Molecular Weight ( g/mol ) 134.2073.0978.1399.13
Boiling Point (°C) 283153189202
Melting Point (°C) 0.5-6118.5-24
Density (g/mL at 20°C) 1.1890.9441.1001.028
Dielectric Constant (at 20°C) ~29.436.746.732.2
Dipole Moment (D) ~4.73.863.964.09
Viscosity (cP at 25°C) 10.30.922.21.65

Note: Some physical properties for this compound are based on available data and may vary slightly depending on the source.

Analysis of Solvent Efficacy

Based on the properties listed above, this compound exhibits characteristics that suggest it could be an effective solvent for SN2 reactions. Its high boiling point makes it suitable for reactions requiring elevated temperatures. The dielectric constant, while lower than that of DMF and DMSO, is still substantial and indicates good solvating power for ionic species. The significant dipole moment of this compound is comparable to that of DMSO and NMP, suggesting a strong ability to solvate cations, which is a key factor in enhancing the reactivity of the anionic nucleophile in an SN2 reaction.

The higher viscosity of this compound compared to the other solvents might slightly hinder reaction rates due to slower diffusion of reactants. However, its thermal stability and polarity make it a potentially valuable alternative, particularly in specialized applications.

Experimental Protocols for Evaluating Solvent Efficacy in SN2 Reactions

To rigorously compare the efficacy of this compound with other polar aprotic solvents, a standardized experimental protocol should be followed. The following outlines a general methodology for determining reaction rates and yields.

Determining Reaction Rates using Gas Chromatography (GC)

Objective: To determine the rate constant of an SN2 reaction in different solvents by monitoring the disappearance of a reactant or the appearance of a product over time.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium iodide)

  • Solvents: this compound, DMF, DMSO, NMP

  • Internal standard (e.g., decane)

  • Gas chromatograph with a flame ionization detector (FID)

  • Thermostatted reaction vessel

  • Syringes for sampling

Procedure:

  • Prepare stock solutions of the alkyl halide and the nucleophile in each of the solvents to be tested.

  • Equilibrate the reaction vessel containing the alkyl halide solution and the internal standard to the desired reaction temperature.

  • Initiate the reaction by adding the nucleophile solution.

  • At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in each aliquot (e.g., by dilution with a suitable solvent).

  • Analyze the quenched samples by GC to determine the concentration of the reactant and/or product relative to the internal standard.

  • Plot the concentration of the reactant versus time and determine the rate constant from the integrated rate law.

Determining Reaction Yields using Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the final yield of an SN2 reaction in different solvents.

Materials:

  • Alkyl halide (e.g., benzyl chloride)

  • Nucleophile (e.g., sodium azide)

  • Solvents: this compound, DMF, DMSO, NMP

  • Internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Set up the SN2 reaction in each of the different solvents in separate reaction vessels.

  • Allow the reactions to proceed to completion. This may require heating and stirring for a specific duration.

  • After the reaction is complete, quench the reaction mixture.

  • Prepare an NMR sample by taking a known volume of the crude reaction mixture and adding a known amount of the internal standard.

  • Acquire a proton NMR spectrum of the sample.

  • Integrate the signals corresponding to a characteristic proton of the product and a proton of the internal standard.

  • Calculate the molar ratio of the product to the internal standard and, from this, determine the reaction yield.

Logical Relationships in Solvent Selection for SN2 Reactions

The choice of a suitable polar aprotic solvent for an SN2 reaction involves considering the interplay of several factors that ultimately influence the reaction rate. The following diagram illustrates these relationships.

SN2_Solvent_Efficacy cluster_solvent_properties Solvent Properties cluster_reaction_factors Reaction Factors cluster_outcome Reaction Outcome DielectricConstant High Dielectric Constant IncreasedSolubility Increased Reactant Solubility DielectricConstant->IncreasedSolubility DipoleMoment High Dipole Moment HighCationSolvation Strong Solvation of Cation DipoleMoment->HighCationSolvation LowNucleophileSolvation Weak Solvation of Nucleophile IncreasedNucleophilicity Increased Effective Nucleophilicity LowNucleophileSolvation->IncreasedNucleophilicity HighCationSolvation->IncreasedNucleophilicity AcceleratedRate Accelerated SN2 Reaction Rate IncreasedSolubility->AcceleratedRate IncreasedNucleophilicity->AcceleratedRate

Caption: Factors influencing SN2 reaction rates in polar aprotic solvents.

Validating the Performance of 3-Methylsulfolane in Lithium-Sulfur Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for next-generation energy storage has propelled lithium-sulfur (Li-S) batteries to the forefront of research due to their high theoretical energy density and the natural abundance of sulfur. However, the practical application of Li-S batteries is hindered by the notorious "shuttle effect" of lithium polysulfides (LiPS), which leads to rapid capacity decay and low coulombic efficiency. The electrolyte plays a crucial role in mitigating this issue. This guide provides a comparative analysis of 3-Methylsulfolane (3-MeS) as a promising electrolyte component against the conventional 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) based electrolytes, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Conventional Electrolytes

The selection of an appropriate electrolyte is critical to suppress the polysulfide shuttle, enhance cycling stability, and improve the overall performance of Li-S batteries. While ether-based electrolytes like DOL/DME are widely used, their high polysulfide solubility contributes to the shuttle effect. Sulfone-based electrolytes, such as this compound, have emerged as a compelling alternative due to their lower polysulfide solubility and high electrochemical stability.

Below is a summary of the comparative performance of this compound-based electrolytes against the standard DOL/DME system.

Performance MetricThis compound (or Sulfolane mixtures)DOL/DMEKey Observations
Initial Discharge Capacity ~930 - 1100 mAh g⁻¹ (for TMS/DOL mixtures)[1]Typically high, often exceeding 1000 mAh g⁻¹Both electrolyte systems can achieve high initial capacities.
Cycling Stability Improved cyclability, with a 6/4 TMS/DOL mixture retaining 59% of its initial capacity after 50 cycles.[1]Significant capacity fading is often observed.Sulfolane-based electrolytes demonstrate superior capacity retention, indicating effective suppression of the shuttle effect.
Coulombic Efficiency Consistently high, often approaching 100%.Can be lower and less stable due to the shuttle effect.The higher coulombic efficiency in sulfolane-based systems points to fewer parasitic reactions involving polysulfides.
Rate Capability Stable cycling at higher current densities (e.g., ~550 and 440 mAh g⁻¹ at ~550 and 440 mA g⁻¹ for a 6/4 TMS/DOL mixture).[1]Performance can degrade significantly at higher C-rates.Sulfolane-based electrolytes can support better rate performance due to the mitigation of polysulfide shuttling.
Polysulfide Dissolution Lower solubility of lithium polysulfides.High solubility of lithium polysulfides.The reduced solubility of LiPS in sulfolane is a key factor in suppressing the shuttle effect.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments in the validation of this compound-based electrolytes.

Electrolyte Preparation

A typical electrolyte formulation consists of a lithium salt dissolved in the solvent or solvent mixture.

  • This compound-based Electrolyte:

    • Dry this compound (3-MeS) and any co-solvent (e.g., DOL) over molecular sieves to remove moisture.

    • Dissolve a lithium salt, such as 1M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), in the 3-MeS or 3-MeS/DOL mixture inside an argon-filled glovebox.[1]

    • Ensure the water content of the final electrolyte is below 20 ppm.

  • DOL/DME-based Electrolyte (for comparison):

    • Prepare a 1:1 volume ratio of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME).

    • Dissolve 1M LiTFSI in the DOL/DME mixture.

    • Add a small amount of an additive like lithium nitrate (LiNO₃) (e.g., 1-2 wt%) to help passivate the lithium anode.

Cathode Preparation

A typical sulfur-carbon composite cathode is prepared as follows:

  • Mix sulfur powder and a conductive carbon material (e.g., carbon nanotubes, graphene) in a desired weight ratio (e.g., 70:30).

  • Heat-treat the mixture in a sealed container (e.g., at 155°C for 12 hours) to encapsulate the sulfur within the carbon matrix.

  • Prepare a slurry by mixing the sulfur-carbon composite, a binder (e.g., polyvinylidene fluoride - PVDF), and a conductive additive (e.g., carbon black) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP).

  • Coat the slurry onto an aluminum foil current collector and dry it in a vacuum oven to remove the solvent.

Cell Assembly

Electrochemical performance is typically evaluated using coin cells (e.g., CR2032).

  • Assemble the coin cells in an argon-filled glovebox.

  • Use a lithium metal foil as the anode.

  • Place a separator (e.g., polypropylene) between the sulfur cathode and the lithium anode.

  • Add a specific amount of the prepared electrolyte to the cell.

  • Crimp the coin cell to ensure proper sealing.

Electrochemical Characterization
  • Cyclic Voltammetry (CV): To investigate the electrochemical reaction mechanism and redox potentials. A typical scan rate is 0.1 mV s⁻¹ between 1.5 and 3.0 V vs. Li/Li⁺.

  • Galvanostatic Cycling: To evaluate the cycling stability, coulombic efficiency, and rate capability. Cells are typically cycled at various C-rates (e.g., from C/10 to 2C) within a voltage window of 1.5-2.8 V.

  • Electrochemical Impedance Spectroscopy (EIS): To analyze the internal resistance and charge transfer kinetics of the battery. EIS is typically performed at different states of charge and after a certain number of cycles.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) help to visualize complex processes and relationships.

ShuttleEffectSuppression cluster_cathode Sulfur Cathode S8 S₈ LiPS_high High-order LiPS (Li₂Sₙ, n≥4) S8->LiPS_high Discharge LiPS_high->S8 Charge LiPS_low Low-order LiPS (Li₂Sₙ, n<4) LiPS_high->LiPS_low Discharge DOL_DME DOL/DME LiPS_high->DOL_DME High Solubility MS This compound LiPS_high->MS Low Solubility LiPS_low->LiPS_high Charge Li2S Li₂S LiPS_low->Li2S Discharge Li2S->LiPS_low Charge Li_Anode Li Metal DOL_DME->Li_Anode Shuttle Effect

Caption: Mechanism of shuttle effect suppression by this compound.

The diagram above illustrates the fundamental difference in the mechanism of polysulfide interaction with DOL/DME versus this compound. The high solubility of LiPS in DOL/DME facilitates their migration to the lithium anode, causing the detrimental shuttle effect. In contrast, the lower solubility of LiPS in this compound physically suppresses this migration, leading to improved battery performance.

ExperimentalWorkflow start Start prep_electrolyte Electrolyte Preparation (3-MeS vs. DOL/DME) start->prep_electrolyte prep_cathode Sulfur Cathode Fabrication start->prep_cathode cell_assembly Coin Cell Assembly prep_electrolyte->cell_assembly prep_cathode->cell_assembly electrochem_testing Electrochemical Characterization (CV, Cycling, EIS) cell_assembly->electrochem_testing data_analysis Data Analysis and Comparison electrochem_testing->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for validating electrolyte performance.

This workflow outlines the key steps involved in the systematic evaluation and comparison of different electrolyte systems for lithium-sulfur batteries, from material preparation to final data analysis.

Conclusion

The use of this compound, either as a primary solvent or a co-solvent, presents a promising strategy to mitigate the polysulfide shuttle effect in lithium-sulfur batteries. Experimental evidence suggests that sulfolane-based electrolytes can significantly enhance cycling stability and coulombic efficiency compared to conventional DOL/DME systems. The lower solubility of lithium polysulfides in this compound is the primary mechanism behind this improved performance. For researchers and developers in the field, a thorough and standardized experimental approach, as outlined in this guide, is crucial for validating the performance of novel electrolyte formulations and advancing the commercial viability of lithium-sulfur battery technology.

References

A Comparative Guide to Sulfolane and Its Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. This guide provides a comparative analysis of sulfolane and its alkylated derivatives, offering insights into their performance in organic synthesis, supported by experimental data and detailed protocols.

Sulfolane, a polar aprotic solvent, is well-regarded in the chemical industry for its high thermal stability, polarity, and ability to dissolve a wide range of organic and inorganic compounds.[1][2][3] These properties make it an excellent choice for a variety of chemical reactions, particularly those requiring high temperatures and involving polar intermediates.[1][2][3] However, its relatively high melting point (28 °C) can be a practical limitation in a laboratory setting.[4] This has led to the exploration of sulfolane derivatives, such as 3-methylsulfolane and 2,4-dimethylsulfolane, as potential alternatives. This guide will delve into a comparative analysis of these solvents, focusing on their physicochemical properties and performance in key organic reactions.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of alkyl groups to the sulfolane ring has a notable effect on the physical properties of the solvent, primarily its melting point. This can have significant practical implications for handling and reaction setup.

PropertySulfolaneThis compound2,4-DimethylsulfolaneReference(s)
Molecular Formula C₄H₈O₂SC₅H₁₀O₂SC₆H₁₂O₂S[5][6]
Molecular Weight 120.17 g/mol 134.19 g/mol 148.22 g/mol [5][6]
Melting Point 28 °CNot specified in results-3 °C[4]
Boiling Point 285 °CNot specified in results281 °C[4]
Density 1.261 g/mL at 25 °CNot specified in results1.136 g/mL at 25 °C[4]

As the table indicates, 2,4-dimethylsulfolane has a significantly lower melting point than sulfolane, making it a liquid at room temperature and thus easier to handle.[1]

Performance in Nucleophilic Aromatic Substitution (SNA r) Reactions

Nucleophilic aromatic substitution (SNA r) reactions often require polar aprotic solvents to facilitate the formation of the Meisenheimer complex, a key intermediate. The high polarity and cation-solvating ability of sulfolane and its derivatives make them well-suited for this class of reactions.[1]

General Experimental Workflow for S N Ar Reactions

The following diagram outlines a general workflow for conducting an SNA r reaction, which can be adapted for a comparative study of sulfolane and its derivatives.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reactants (Aryl Halide, Nucleophile, Base) Solvent Add Solvent (Sulfolane or Derivative) Reagents->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Stir Stir for Specified Time Heat->Stir Monitor Monitor Progress (TLC, GC, LC-MS) Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

A generalized workflow for performing a comparative study of solvents in an SNAr reaction.
Detailed Experimental Protocol for a Comparative S N Ar Reaction

This protocol is designed for a comparative study of sulfolane and 2,4-dimethylsulfolane in the reaction of a model aryl halide with a nucleophile.

Materials:

  • 1-chloro-4-nitrobenzene

  • Sodium methoxide

  • Sulfolane

  • 2,4-Dimethylsulfolane

  • Anhydrous N,N-dimethylformamide (DMF) for control

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In three separate flame-dried round-bottom flasks equipped with magnetic stir bars and condensers, place 1-chloro-4-nitrobenzene (1.0 mmol) and sodium methoxide (1.2 mmol).

  • Solvent Addition: To each flask, add 5 mL of the respective solvent: sulfolane, 2,4-dimethylsulfolane, and DMF (as a control).

  • Inert Atmosphere: Purge each flask with an inert gas (nitrogen or argon) for 10 minutes.

  • Reaction: Heat the reaction mixtures to 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixtures to room temperature. Add 20 mL of water to each flask and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the conversion and yield of 1-methoxy-4-nitrobenzene. Further purification can be performed by column chromatography if necessary.

Performance in Palladium-Catalyzed Cross-Coupling Reactions: The Heck Reaction

The Heck reaction is a powerful tool for C-C bond formation. The choice of solvent can significantly impact the efficiency of the catalytic cycle. While a direct comparative study of sulfolane derivatives in the Heck reaction with quantitative data was not found, a general protocol for evaluating solvent performance in this reaction is provided below.

The Catalytic Cycle of the Heck Reaction

The following diagram illustrates the key steps in the palladium-catalyzed Heck reaction.

Heck_Cycle Pd(0)L2 Pd(0)L₂ Pd(II)Complex R-Pd(II)L₂X Pd(0)L2->Pd(II)Complex Oxidative Addition (R-X) AlkeneComplex R-Pd(II)L₂(Alkene)X Pd(II)Complex->AlkeneComplex Alkene Coordination InsertionProduct (R-CH₂-CH-R')-Pd(II)L₂X AlkeneComplex->InsertionProduct Migratory Insertion Pd-H_Complex H-Pd(II)L₂X InsertionProduct->Pd-H_Complex β-Hydride Elimination Product Product InsertionProduct->Product Product Release Pd-H_Complex->Pd(0)L2 Reductive Elimination (-HX, Base)

A simplified catalytic cycle for the Mizoroki-Heck reaction.
Detailed Experimental Protocol for a Comparative Heck Reaction

This protocol can be used to compare the performance of sulfolane and its derivatives as solvents in a model Heck reaction.

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Sulfolane

  • 2,4-Dimethylsulfolane

  • Anhydrous N,N-dimethylformamide (DMF) for control

  • Toluene (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol) in 5 mL of the respective solvent (sulfolane, 2,4-dimethylsulfolane, or DMF).

  • Reagent Addition: To the catalyst solution, add iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).

  • Reaction: Heat the reaction mixture to 120 °C and stir.

  • Monitoring: Monitor the reaction progress by GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with 20 mL of toluene and filter through a pad of celite.

  • Purification: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of trans-stilbene by ¹H NMR spectroscopy or gas chromatography.

Conclusion

Sulfolane is a robust and versatile solvent for a range of organic transformations. The primary advantage of its alkylated derivatives, particularly 2,4-dimethylsulfolane, lies in their significantly lower melting points, which simplifies handling and experimental setup.[1] While direct, quantitative comparative performance data is limited in the current literature, the similar physicochemical properties of sulfolane derivatives to the parent compound suggest they are excellent candidates for reactions where sulfolane is traditionally used, especially when a lower freezing point is desirable. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the optimal solvent for their specific applications. Further research is warranted to generate comprehensive comparative data on the performance of sulfolane derivatives in a wider array of organic reactions.

References

Benchmarking 3-Methylsulfolane: A Comparative Guide to Traditional Carbonate Electrolytes in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of safer, more efficient, and longer-lasting lithium-ion batteries, researchers are increasingly exploring alternatives to conventional carbonate-based electrolytes. One such promising candidate is 3-Methylsulfolane (3-MS), a sulfone-based solvent. This guide provides an objective comparison of the performance of this compound against traditional carbonate electrolytes, supported by available experimental data.

Executive Summary

This compound exhibits several desirable properties for a lithium-ion battery electrolyte, most notably high thermal stability and a wide electrochemical stability window, suggesting its potential for enhancing battery safety and enabling high-voltage applications. However, its higher viscosity and lower ionic conductivity at room temperature compared to traditional carbonate electrolytes present challenges that need to be addressed. The following sections delve into a detailed comparison of their physicochemical properties, electrochemical performance, and safety characteristics, supplemented with experimental protocols for key performance indicators.

Data Presentation: Physicochemical and Electrochemical Properties

The performance of an electrolyte is intrinsically linked to the physical and chemical properties of its solvent. The following tables summarize the key properties of this compound and commonly used carbonate solvents.

Table 1: Physicochemical Properties of Solvents

PropertyThis compound (3-MS)Ethylene Carbonate (EC)Dimethyl Carbonate (DMC)Ethyl Methyl Carbonate (EMC)
Molecular FormulaC₅H₁₀O₂S[1]C₃H₄O₃C₃H₆O₃C₄H₈O₃
Molecular Weight ( g/mol )134.1988.0690.08104.10
Melting Point (°C)0.5[2]36.44.6-14.5
Boiling Point (°C)285 (decomposes)24890107
Flash Point (°C)154.4[2]1431723
Density (g/cm³ at 25°C)~1.20[2]1.321.071.01
Viscosity (cP at 30°C)~10.3 (for Sulfolane)[3]1.900.590.65
Dielectric Constant~31.8 (for 3-MS)[4]89.63.13.0

Table 2: Electrochemical Properties of Electrolytes (1M LiPF₆ in Solvent)

PropertyThis compound (or Sulfolane-based)Standard Carbonate (EC/DMC or EC/EMC)
Ionic Conductivity (mS/cm at 25°C)~1-3 (estimated for pure 3-MS), 7.45 (for 20% Sulfolane in EC/DMC)8-12[5][6]
Electrochemical Stability Window (V vs. Li/Li⁺)> 5.0 (Oxidation for Sulfolane-based)[7]~4.2 - 4.5
Lithium Plating/Stripping Efficiency (%)Data not readily available for pure 3-MSTypically >99% in optimized systems

Experimental Protocols

Accurate and reproducible data is paramount in materials research. Below are detailed methodologies for key experiments cited in the comparison.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte at various temperatures.

Method: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Assembly: A two-electrode conductivity cell with platinum or stainless steel blocking electrodes of a known geometry is assembled in an argon-filled glovebox. The distance between the electrodes and their surface area must be precisely known to calculate the cell constant.

  • Electrolyte Filling: The cell is filled with the electrolyte to be tested.

  • Temperature Control: The cell is placed in a temperature-controlled chamber and allowed to thermally equilibrate at the desired temperature.

  • EIS Measurement: An AC impedance measurement is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small amplitude voltage (e.g., 10 mV).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.

Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.

Method: Linear Sweep Voltammetry (LSV)

  • Cell Assembly: A three-electrode cell is assembled in a glovebox, consisting of a working electrode (e.g., platinum or glassy carbon), a counter electrode (lithium metal), and a reference electrode (lithium metal).

  • Electrolyte Filling: The cell is filled with the electrolyte under investigation.

  • Anodic Scan: The potential of the working electrode is swept from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s). The anodic stability limit is defined as the potential at which a significant increase in current is observed.

  • Cathodic Scan: In a separate experiment, the potential of the working electrode is swept from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺). The cathodic stability limit is the potential at which a significant reduction current is observed, corresponding to electrolyte decomposition or lithium plating.

Cycling Performance Evaluation

Objective: To assess the long-term cycling stability of a lithium-ion cell with the given electrolyte.

Method: Galvanostatic Cycling

  • Cell Assembly: A coin cell (e.g., CR2032) is assembled with a chosen cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) and anode (e.g., graphite), separated by a microporous separator soaked in the electrolyte.

  • Formation Cycles: The cell undergoes several initial cycles at a low C-rate (e.g., C/10) to form a stable solid electrolyte interphase (SEI) on the anode.

  • Long-Term Cycling: The cell is then cycled at a higher C-rate (e.g., C/2 or 1C) for a large number of cycles (e.g., 100-500 cycles) within a defined voltage window (e.g., 3.0 V to 4.2 V).

  • Data Collection: The discharge capacity and coulombic efficiency are recorded for each cycle.

  • Performance Metrics: The capacity retention (percentage of the initial capacity remaining after a certain number of cycles) and the average coulombic efficiency are calculated to evaluate the cycling stability.

Safety Characterization: Flammability Test

Objective: To evaluate the flammability of the electrolyte.

Method: Self-Extinguishing Time (SET) Test [8]

  • Sample Preparation: A piece of absorbent material (e.g., glass fiber separator) of a known weight is soaked in the electrolyte.

  • Ignition: The soaked material is exposed to a flame for a short, defined period (e.g., 3 seconds).

  • Time Measurement: The time it takes for the flame to self-extinguish after the ignition source is removed is measured.

  • SET Calculation: The SET is often normalized by the weight of the electrolyte absorbed by the material. A lower SET value indicates lower flammability.

Mandatory Visualization

Logical Relationship of Electrolyte Properties

ElectrolyteProperties cluster_solvent Solvent Properties cluster_performance Electrolyte Performance Viscosity Viscosity IonicConductivity Ionic Conductivity Viscosity->IonicConductivity inversely affects DielectricConstant Dielectric Constant DielectricConstant->IonicConductivity directly affects FlashPoint Flash Point Safety Safety FlashPoint->Safety directly affects ThermalStability Thermal Stability ThermalStability->Safety directly affects CyclingPerformance Cycling Performance IonicConductivity->CyclingPerformance affects rate capability ESW Electrochemical Stability Window ESW->CyclingPerformance enables high voltage SEI_Formation SEI Formation SEI_Formation->CyclingPerformance critical for stability Safety->CyclingPerformance impacts long-term reliability

Caption: Interplay of solvent properties and electrolyte performance.

Experimental Workflow for Electrolyte Evaluation

ExperimentalWorkflow cluster_prep Preparation cluster_physchem Physicochemical Characterization cluster_electrochem Electrochemical Characterization cluster_safety Safety Assessment Prep Electrolyte Preparation Viscosity Viscosity Measurement Prep->Viscosity Conductivity Ionic Conductivity (EIS) Prep->Conductivity ESW Electrochemical Stability Window (LSV) Prep->ESW Cycling Cycling Performance (Galvanostatic) Prep->Cycling Flammability Flammability Test (SET) Prep->Flammability Thermal Thermal Stability (DSC/TGA) Prep->Thermal

Caption: Workflow for comprehensive electrolyte evaluation.

Discussion and Conclusion

The primary advantage of this compound over traditional carbonate electrolytes lies in its superior thermal stability and higher flash point, which directly translates to enhanced safety of the lithium-ion battery.[2] Its wider electrochemical stability window also opens up possibilities for use with high-voltage cathode materials, potentially leading to batteries with higher energy densities.

However, the high viscosity and lower dielectric constant of 3-MS compared to ethylene carbonate are significant drawbacks.[3][4] The high viscosity impedes ion transport, resulting in lower ionic conductivity, which can limit the rate performance of the battery. The lower dielectric constant may also affect the dissolution of lithium salts, potentially leading to lower charge carrier concentration.

Much of the existing research focuses on sulfolane (a close structural analog to 3-MS) as a co-solvent with carbonates. These studies have shown that even partial substitution of carbonates with sulfolane can improve the thermal and oxidative stability of the electrolyte. For instance, an electrolyte with 20 vol.% sulfolane in an EC-DMC mixture exhibited a high ionic conductivity of 7.45 mS/cm⁻¹ and improved cycling stability.

For this compound to be a viable standalone replacement for carbonate electrolytes, further research is needed to address its high viscosity. This could involve the development of novel co-solvents or additives that can reduce viscosity without compromising its excellent safety profile. Furthermore, more direct comparative studies benchmarking electrolytes based solely on 3-MS against standard carbonate electrolytes are crucial to fully elucidate its potential and guide future research and development in this area.

References

A Comparative Environmental Assessment of 3-Methylsulfolane and Other Industrial Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an industrial solvent is a critical decision in chemical synthesis and manufacturing, with significant implications for process efficiency, safety, and environmental impact. As the chemical industry increasingly shifts towards greener and more sustainable practices, a thorough evaluation of the environmental footprint of commonly used solvents is paramount. This guide provides a comparative environmental impact assessment of 3-Methylsulfolane against a selection of other widely used industrial solvents: N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Toluene, and Acetone.

The following sections present a summary of quantitative data on key environmental indicators, detailed experimental protocols for assessing these impacts, and visual representations of experimental workflows and logical relationships to aid in solvent selection.

Data Presentation: A Comparative Overview

The environmental impact of a solvent is multifaceted, encompassing its potential to contribute to air and water pollution, its persistence in the environment, and its toxicity to aquatic life. The following table summarizes key quantitative data for this compound and the selected alternative solvents. It is important to note the significant lack of publicly available experimental data for the environmental properties of this compound, a critical data gap that should be addressed through experimental testing.

Table 1: Comparative Environmental Impact Data of Industrial Solvents

SolventVapor Pressure (at 20°C)Biodegradability (OECD 301)Aquatic Toxicity (LC50)
This compound Data not availableData not availableData not available
N-Methyl-2-pyrrolidone (NMP) 0.29 mmHg[1]Readily biodegradable[1]>500 mg/L (Fish, 96h)
Dimethyl Sulfoxide (DMSO) 0.42 mmHg[2]Readily biodegradable>25,000 mg/L (Fish, 96h)[3]
Dimethylformamide (DMF) 2.6 mmHg[4]Readily biodegradable[5]7,100 mg/L (Bluegill, 96h)[6]
Toluene 28.5 Torr (28.5 mmHg)[7]Readily biodegradable5.5 mg/L (Rainbow Trout, 96h)
Acetone 184.5 Torr (184.5 mmHg)[8]Readily biodegradable[9]5,540 mg/L (Rainbow Trout, 96h)[10]

Note: The lack of data for this compound highlights the necessity for experimental evaluation to enable a comprehensive environmental risk assessment.

Mandatory Visualization

To facilitate a clearer understanding of the experimental processes and the decision-making framework for solvent selection, the following diagrams are provided.

Experimental_Workflow_Biodegradability cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis A Test Substance (e.g., this compound) D Test Flasks (Substance + Medium + Inoculum) A->D B Mineral Medium B->D E Control Flasks (Medium + Inoculum) B->E F Reference Flasks (e.g., Sodium Benzoate) B->F C Inoculum (Activated Sludge) C->D C->E C->F G Measure CO2 Evolution or O2 Consumption D->G E->G F->G H Calculate % Biodegradation G->H

Figure 1: Experimental workflow for OECD 301 biodegradability testing.

Solvent_Selection_Framework A Define Application Requirements (e.g., Polarity, Boiling Point) B Identify Potential Solvents A->B C Evaluate Environmental Impact B->C H Perform Experimental Validation (if data is lacking) B->H Data Gap D Low VOC Emissions? C->D Assess D->B No, Re-evaluate E Readily Biodegradable? D->E Yes E->B No, Re-evaluate F Low Aquatic Toxicity? E->F Yes F->B No, Re-evaluate G Select Optimal Solvent F->G Yes H->C

Figure 2: Logical framework for environmentally conscious solvent selection.

Experimental Protocols

Accurate and reproducible data are the foundation of a reliable environmental impact assessment. The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized OECD guidelines.

OECD 301: Ready Biodegradability

This series of tests is designed to determine the potential for a chemical substance to be rapidly biodegraded by microorganisms. The "CO2 Evolution Test" (OECD 301B) is a commonly used method.

Objective: To measure the amount of carbon dioxide produced when a test substance is exposed to a microbial inoculum over a 28-day period.

Methodology:

  • Test Setup: A known concentration of the test substance (e.g., this compound) is added to a mineral medium, which is then inoculated with a small amount of activated sludge from a sewage treatment plant.

  • Control and Reference: Parallel flasks are prepared: a blank control containing only the inoculum and mineral medium (to measure background CO2 evolution) and a reference control with a readily biodegradable substance like sodium benzoate (to ensure the inoculum is active).

  • Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-22°C) for 28 days. The flasks are continuously stirred or shaken to ensure aerobic conditions.

  • CO2 Measurement: The CO2 evolved from the biodegradation process is trapped in a potassium hydroxide solution. The amount of CO2 is determined by titrating the remaining hydroxide or by measuring the total inorganic carbon.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2), after subtracting the CO2 produced in the blank control. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test.[11]

OECD 203: Fish, Acute Toxicity Test

This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

Objective: To assess the acute toxicity of a chemical to fish.

Methodology:

  • Test Organisms: A sensitive fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected. The fish are acclimated to the test conditions before the experiment.

  • Test Concentrations: A range of concentrations of the test substance are prepared in dilution water. A control group is exposed only to the dilution water.

  • Exposure: Fish are placed in the test chambers containing the different concentrations of the test substance. The exposure period is typically 96 hours.

  • Observations: The number of dead or moribund fish in each test concentration and the control is recorded at 24, 48, 72, and 96 hours. Any sublethal effects, such as abnormal behavior or appearance, are also noted.

  • Water Quality: Water quality parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test to ensure they remain within acceptable limits for the test species.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods (e.g., probit analysis) based on the mortality data at the end of the 96-hour exposure period.[12]

Conclusion

The selection of an industrial solvent requires a careful balance of performance, safety, and environmental considerations. While this compound exhibits some properties of a "green solvent," such as potentially low volatility, the current lack of comprehensive environmental data makes a full assessment of its impact challenging. For solvents like NMP, DMSO, and Acetone, a greater body of evidence suggests they are readily biodegradable and have low to moderate aquatic toxicity. Toluene, while also biodegradable, presents a higher aquatic toxicity concern. DMF is readily biodegradable but carries significant health warnings.

For researchers, scientists, and drug development professionals, it is crucial to consider these environmental parameters alongside the specific requirements of their applications. Where data is lacking, as is the case for this compound, conducting standardized environmental tests, such as those outlined in the OECD guidelines, is strongly recommended to make informed and environmentally responsible decisions. This proactive approach will not only contribute to safer and more sustainable chemical practices but also ensure compliance with evolving environmental regulations.

References

A Comparative Guide to 3-Methylsulfolane as a Co-Solvent in Electrochemical Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking to advance energy storage solutions, the choice of electrolyte co-solvent is critical. This guide provides an objective comparison of 3-Methylsulfolane (3-MeSL) with established co-solvents such as sulfolane (SL), propylene carbonate (PC), and dimethyl carbonate (DMC), supported by experimental data on key electrochemical performance metrics.

Executive Summary

This compound (3-MeSL) emerges as a promising, safer alternative to conventional carbonate co-solvents in lithium-ion batteries. Its high thermal and electrochemical stability, comparable to sulfolane, suggests its potential for high-voltage applications. While its inherent viscosity may slightly compromise ionic conductivity compared to linear carbonates like DMC, the overall performance, particularly in terms of safety and stability, positions 3-MeSL as a compelling candidate for next-generation electrolyte formulations. This guide synthesizes available data to facilitate an informed evaluation of 3-MeSL for specific electrochemical applications.

Performance Comparison of Electrolyte Co-Solvents

The following tables summarize the key performance indicators for electrolytes containing 3-MeSL and other common co-solvents. The data is compiled from various research sources to provide a comparative overview.

Table 1: Physicochemical Properties of Co-Solvents

PropertyThis compound (3-MeSL)Sulfolane (SL)Propylene Carbonate (PC)Dimethyl Carbonate (DMC)
Molecular FormulaC₅H₁₀O₂SC₄H₈O₂SC₄H₆O₃C₃H₆O₃
Molecular Weight ( g/mol )134.19120.17102.0990.08
Boiling Point (°C)27628524290
Melting Point (°C)-1.528.5-48.84.6
Dielectric Constant (at 30°C)29.743.364.93.1

Table 2: Electrochemical Performance Data of Electrolytes (with 1M LiPF₆)

Performance MetricElectrolyte with 3-MeSL (estimated)Electrolyte with SLElectrolyte with PC/DMC
Ionic Conductivity (mS/cm at 25°C) 1 - 5~2-8 (in mixtures)~7-12
Viscosity (cP at 25°C) HighHigh (10.3)Low (PC: 2.53, DMC: 0.59)
Electrochemical Stability Window (V vs. Li/Li⁺) > 5.0> 5.0[1]~4.5
Cycling Stability (Capacity Retention after 100 cycles) GoodGood (with carbonates)Moderate to Good
Rate Capability ModerateModerateGood

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

Ionic Conductivity Measurement

Ionic conductivity is determined using electrochemical impedance spectroscopy (EIS).

  • Cell Assembly: A symmetric cell is assembled in an argon-filled glovebox using two stainless steel blocking electrodes separated by a separator soaked in the electrolyte under investigation.

  • EIS Measurement: The cell is connected to a potentiostat with an EIS module. An AC voltage of small amplitude (e.g., 10 mV) is applied across a frequency range (e.g., 100 kHz to 0.1 Hz).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = d / (Rb * A), where 'd' is the thickness of the separator and 'A' is the area of the electrode.

Viscosity Measurement

Viscosity is typically measured using a rheometer or a viscometer.

  • Sample Preparation: A sufficient amount of the electrolyte is prepared and maintained at a constant temperature (e.g., 25°C) in a controlled environment.

  • Measurement: The viscosity of the electrolyte is measured according to the instrument's operating procedure. For a cone-and-plate rheometer, the sample is placed between the plate and the cone, and the torque required to rotate the cone at a specific angular velocity is measured.

  • Data Recording: The viscosity is recorded in centipoise (cP) or Pascal-seconds (Pa·s).

Electrochemical Stability Window (ESW) Determination

The ESW is determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

  • Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox, consisting of a working electrode (e.g., platinum or glassy carbon), a lithium metal reference electrode, and a lithium metal counter electrode.

  • Voltammetry Scan: The potential of the working electrode is scanned from the open-circuit potential to a high potential (anodic scan) and a low potential (cathodic scan) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The anodic and cathodic stability limits are determined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively.

Cycling Stability and Rate Capability Evaluation

These performance metrics are evaluated using galvanostatic cycling of a lithium-ion cell.

  • Cell Assembly: A coin cell (e.g., CR2032) is assembled with a specific cathode (e.g., LiCoO₂) and anode (e.g., graphite), separated by a separator soaked in the electrolyte.

  • Formation Cycles: The cell undergoes a few initial cycles at a low C-rate (e.g., C/10) to form a stable solid electrolyte interphase (SEI).

  • Cycling Stability Test: The cell is cycled for a specified number of cycles (e.g., 100 cycles) at a constant C-rate (e.g., C/2), and the discharge capacity is recorded for each cycle. Capacity retention is calculated as the percentage of the initial discharge capacity.

  • Rate Capability Test: The cell is cycled at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C), and the discharge capacity at each rate is measured to evaluate its ability to perform under different current loads.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the electrochemical performance of a novel co-solvent like this compound.

cluster_prep Electrolyte Preparation cluster_physicochem Physicochemical Characterization cluster_electrochem Electrochemical Characterization cluster_analysis Performance Analysis & Comparison Solvent_Mixing Solvent Mixing (3-MeSL + Carbonates) Salt_Dissolution Lithium Salt Dissolution (e.g., LiPF6) Solvent_Mixing->Salt_Dissolution Viscosity Viscosity Measurement Salt_Dissolution->Viscosity Conductivity Ionic Conductivity (EIS) Salt_Dissolution->Conductivity ESW Electrochemical Stability Window (CV/LSV) Salt_Dissolution->ESW Cycling Cycling Performance (Galvanostatic Cycling) Salt_Dissolution->Cycling Data_Analysis Data Analysis Viscosity->Data_Analysis Conductivity->Data_Analysis ESW->Data_Analysis Rate Rate Capability Cycling->Rate Rate->Data_Analysis Comparison Comparison with Standard Electrolytes Data_Analysis->Comparison

References

A Comparative Guide to the Solvation Properties of Sulfolane and Other Aprotic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unveiling Solvation Characteristics: A Quantitative Comparison

The solvation properties of a solvent are dictated by a combination of factors, including its polarity, polarizability, and its ability to act as a hydrogen bond donor or acceptor. These characteristics are quantified by empirical solvent parameters such as the Kamlet-Taft parameters (α, β, and π*) and Gutmann's donor (DN) and acceptor (AN) numbers.

Kamlet-Taft Parameters:

  • α (Hydrogen Bond Acidity): Represents the solvent's ability to donate a proton in a solvent-solute hydrogen bond.

  • β (Hydrogen Bond Basicity): Represents the solvent's ability to accept a proton in a solvent-solute hydrogen bond.

  • π* (Polarity/Polarizability): Describes the solvent's non-specific dipolarity and polarizability effects.

Gutmann's Donor and Acceptor Numbers:

  • DN (Donor Number): A measure of the solvent's Lewis basicity, or its ability to donate an electron pair.

  • AN (Acceptor Number): A measure of the solvent's Lewis acidity, or its ability to accept an electron pair.

The following tables summarize the experimentally determined solvation parameters for sulfolane, NMP, and DMSO, providing a clear basis for comparison.

Table 1: Kamlet-Taft Solvatochromic Parameters

Solventα (Hydrogen Bond Acidity)β (Hydrogen Bond Basicity)π* (Polarity/Polarizability)
Sulfolane0.000.390.98
N-Methyl-2-pyrrolidone (NMP)0.000.770.92
Dimethyl Sulfoxide (DMSO)0.000.761.00

Table 2: Gutmann's Donor and Acceptor Numbers

SolventDonor Number (DN)Acceptor Number (AN)
Sulfolane14.819.2
N-Methyl-2-pyrrolidone (NMP)27.313.3
Dimethyl Sulfoxide (DMSO)29.819.3

Experimental Determination of Solvation Parameters

The quantitative data presented in this guide are derived from established experimental protocols. Understanding these methodologies is crucial for the critical evaluation and application of these parameters in research and development.

Determination of Kamlet-Taft Parameters

The Kamlet-Taft parameters are determined using UV-Vis spectroscopy by observing the solvatochromic shifts of specific probe dyes in the solvent of interest. The selection of appropriate dyes is critical for accurate measurements.

Experimental Workflow for Kamlet-Taft Parameter Determination

G cluster_pi π* Determination cluster_beta β Determination cluster_alpha α Determination pi_probe Prepare solution of N,N-diethyl-4-nitroaniline (or similar π* probe) pi_spec Record UV-Vis spectrum pi_probe->pi_spec pi_lambda Determine λ_max pi_spec->pi_lambda pi_calc Calculate π* using the established equation pi_lambda->pi_calc beta_probe Prepare solution of 4-nitroaniline (or similar β probe) beta_spec Record UV-Vis spectrum beta_probe->beta_spec beta_lambda Determine λ_max beta_spec->beta_lambda beta_calc Calculate β using the established equation beta_lambda->beta_calc alpha_probe Prepare solution of Reichardt's dye (or similar α probe) alpha_spec Record UV-Vis spectrum alpha_probe->alpha_spec alpha_lambda Determine λ_max alpha_spec->alpha_lambda alpha_calc Calculate α using the E_T(30) scale alpha_lambda->alpha_calc

Caption: Workflow for the experimental determination of Kamlet-Taft parameters.

Protocol for π* (Polarity/Polarizability):

  • A solution of a suitable solvatochromic probe, such as N,N-diethyl-4-nitroaniline, is prepared in the solvent being tested.

  • The UV-Vis absorption spectrum of the solution is recorded.

  • The wavelength of maximum absorbance (λmax) is determined.

  • The π* value is calculated using a linear solvation energy relationship that correlates the observed spectral shift to the known π* values of a series of reference solvents.

Protocol for β (Hydrogen Bond Basicity):

  • A solution of a hydrogen bond donor probe, typically 4-nitroaniline, is prepared in the test solvent.

  • The UV-Vis spectrum is recorded, and the λmax is identified.

  • The β value is calculated by comparing the solvatochromic shift to that observed in non-hydrogen-bond-accepting solvents.

Protocol for α (Hydrogen Bond Acidity):

  • A solution of a hydrogen bond acceptor probe, most commonly Reichardt's dye, is prepared.

  • The UV-Vis spectrum is measured to find the λmax of the intramolecular charge-transfer band.

  • The transition energy (ET) is calculated from λmax.

  • The ET(30) value is then normalized to the ET values of tetramethylsilane (TMS) and water to yield the α parameter.

Determination of Gutmann's Donor and Acceptor Numbers

Gutmann's donor and acceptor numbers provide a measure of the Lewis acidity and basicity of a solvent.

Experimental Workflow for Gutmann Number Determination

G cluster_dn Donor Number (DN) Determination cluster_an Acceptor Number (AN) Determination dn_reagents React solvent with SbCl5 in 1,2-dichloroethane dn_calorimetry Measure enthalpy of reaction by calorimetry dn_reagents->dn_calorimetry dn_calc DN = -ΔH (kcal/mol) dn_calorimetry->dn_calc an_reagents Dissolve triethylphosphine oxide (Et3PO) in the solvent an_nmr Record 31P NMR spectrum an_reagents->an_nmr an_shift Measure chemical shift (δ) of Et3PO an_nmr->an_shift an_calc Calculate AN from the chemical shift an_shift->an_calc

Caption: Workflow for determining Gutmann's Donor and Acceptor Numbers.

Protocol for Donor Number (DN): The donor number is defined as the negative enthalpy value for the 1:1 adduct formation between a Lewis base (the solvent) and the standard Lewis acid antimony pentachloride (SbCl5) in a dilute solution of the non-coordinating solvent 1,2-dichloroethane.[2]

  • The solvent of interest is reacted with SbCl5 in 1,2-dichloroethane.

  • The heat of reaction (enthalpy, ΔH) is measured using calorimetry.

  • The Donor Number is the negative of this enthalpy value, expressed in kcal/mol.

Protocol for Acceptor Number (AN): The acceptor number is a measure of the Lewis acidity of a solvent and is determined using 31P NMR spectroscopy with triethylphosphine oxide (Et3PO) as a probe molecule.

  • Triethylphosphine oxide is dissolved in the solvent to be tested.

  • The 31P NMR spectrum of the solution is recorded.

  • The chemical shift (δ) of the 31P nucleus in Et3PO is measured.

  • The Acceptor Number is calculated from the observed chemical shift relative to the shifts of Et3PO in the reference solvents hexane (AN = 0) and SbCl5 in 1,2-dichloroethane (AN = 100).

Logical Relationships of Solvation Parameters

The various solvation parameters are not entirely independent but are logically interrelated, each describing a different facet of the solvent's interaction potential.

G solvent Solvent Properties lewis Lewis Acidity/Basicity solvent->lewis h_bond Hydrogen Bonding solvent->h_bond dipolar Dipolarity/ Polarizability solvent->dipolar an Acceptor Number (AN) lewis->an measures dn Donor Number (DN) lewis->dn measures alpha Kamlet-Taft α h_bond->alpha describes donor ability beta Kamlet-Taft β h_bond->beta describes acceptor ability pi_star Kamlet-Taft π* dipolar->pi_star describes

Caption: Interrelation of key solvation parameter concepts.

Conclusion

This guide provides a concise yet comprehensive comparison of the solvation properties of sulfolane with NMP and DMSO. The tabulated data and detailed experimental protocols offer a valuable resource for researchers in selecting the optimal solvent for their specific applications. While sulfolane exhibits a lower hydrogen bond basicity and donor number compared to NMP and DMSO, its high polarity/polarizability and moderate acceptor number make it a unique and powerful solvent. The lack of comprehensive experimental data for derivatives like 3-Methylsulfolane underscores the need for further research to fully explore the potential of this class of solvents in advancing chemical and pharmaceutical sciences.

References

Validating Analytical Methods for 3-Methylsulfolane Detection: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 3-Methylsulfolane, a compound that may be present as a process-related impurity. Validating these methods against certified standards is crucial for regulatory compliance and patient safety. This document outlines established analytical techniques, provides detailed experimental protocols, and presents performance data to aid in the selection and validation of the most appropriate method for your laboratory.

Understanding the Analyte: this compound

This compound (CAS No. 872-93-5) is a sulfur-containing heterocyclic organic compound.[1] While not a common pharmaceutical ingredient, it can be a process-related impurity or a starting material in chemical syntheses. Its potential presence in active pharmaceutical ingredients (APIs) necessitates sensitive and reliable analytical methods for its detection and control.

The Importance of Certified Reference Standards

Comparative Analysis of Analytical Methods

Gas Chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID) is the most common and effective technique for the analysis of semi-volatile organic compounds like this compound.[2][6][7] The choice between GC-MS and GC-FID depends on the required sensitivity and selectivity.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio.Separates compounds similarly to GC-MS, but detection is based on the ionization of the analyte in a hydrogen-air flame.
Selectivity High. Can distinguish between compounds with similar retention times but different mass spectra.Moderate. Relies on chromatographic separation for selectivity.
Sensitivity High. Can achieve low limits of detection (LOD) and quantification (LOQ), often in the parts-per-million (ppm) to parts-per-billion (ppb) range.Moderate. Generally less sensitive than GC-MS.
Confirmation Provides structural information through mass fragmentation patterns, aiding in definitive identification.Identification is based solely on retention time.
Typical LOD 0.1 - 1 ppm1 - 10 ppm
Typical LOQ 0.3 - 3 ppm3 - 30 ppm
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 90 - 110%90 - 110%
Precision (%RSD) < 15%< 15%

Genotoxicity Considerations

In the context of pharmaceuticals, it is crucial to assess impurities for their potential to be genotoxic, meaning they can damage DNA and potentially cause cancer.[8][9] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[5][10]

There is no direct experimental data on the genotoxicity of this compound. However, data for the structurally similar compound, sulfolane, indicates that it is not genotoxic.[4][11][12] A computational toxicology assessment, using Quantitative Structure-Activity Relationship ((Q)SAR) methodologies, can be performed to predict the genotoxic potential of this compound. The absence of known structural alerts for mutagenicity in the this compound molecule, combined with the negative data for sulfolane, suggests a low probability of genotoxic potential. However, for regulatory purposes, a formal assessment according to ICH M7 guidelines is recommended.

Experimental Protocols

Below are detailed protocols for the analysis of this compound using GC-MS. These protocols can be adapted and validated for specific sample matrices.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from aqueous sample matrices.

Objective: To isolate this compound from the sample matrix and concentrate it into an organic solvent compatible with GC-MS analysis.

Materials:

  • Sample containing this compound

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Internal Standard (IS) solution (e.g., d8-Sulfolane)

  • Sodium Chloride (for salting out)

  • Anhydrous Sodium Sulfate (for drying)

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Pipette a known volume (e.g., 1 mL) of the sample into a centrifuge tube.

  • Add a specific volume of the internal standard solution.

  • Add an equal volume of the extraction solvent (e.g., 1 mL of DCM).

  • Add a small amount of sodium chloride to improve extraction efficiency.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer (bottom layer for DCM) to a clean tube containing a small amount of anhydrous sodium sulfate.

  • Vortex briefly and allow to stand for 5 minutes.

  • Transfer the dried extract to a GC vial for analysis.

LLE_Workflow cluster_sample_prep Sample Preparation Sample 1. Sample Aliquot Add_IS 2. Add Internal Standard Sample->Add_IS Add_Solvent 3. Add Extraction Solvent Add_IS->Add_Solvent Vortex_1 4. Vortex Add_Solvent->Vortex_1 Centrifuge 5. Centrifuge Vortex_1->Centrifuge Separate 6. Separate Organic Layer Centrifuge->Separate Dry 7. Dry with Na2SO4 Separate->Dry Transfer 8. Transfer to GC Vial Dry->Transfer

Liquid-Liquid Extraction Workflow for this compound.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Autosampler

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (for this compound, C5H10O2S, MW: 134.20): m/z 134 (Molecular Ion), 68, 56 (Fragment Ions)

  • Ions to Monitor (for d8-Sulfolane, C4D8O2S, MW: 128.22): m/z 128 (Molecular Ion), 64 (Fragment Ions)

GCMS_Analysis_Workflow cluster_gcms_analysis GC-MS Analysis Injection 1. Sample Injection (Autosampler) Separation 2. Chromatographic Separation (GC) Injection->Separation Ionization 3. Ionization (EI Source) Separation->Ionization Mass_Analysis 4. Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection 5. Detection (SIM Mode) Mass_Analysis->Detection Data_Processing 6. Data Processing and Quantification Detection->Data_Processing

GC-MS Analysis Workflow for this compound.

Conclusion

The validation of analytical methods for the detection of impurities like this compound is a critical activity in pharmaceutical development and manufacturing. While a specific certified reference material for this compound may not be readily available, high-purity standards can be used with appropriate characterization. Gas Chromatography, particularly GC-MS, offers a sensitive, selective, and robust method for the analysis of this compound. By following the detailed protocols and considering the performance data presented in this guide, researchers can confidently develop and validate analytical methods that meet stringent regulatory requirements and ensure the quality and safety of pharmaceutical products.

References

Safety Operating Guide

Safe Disposal of 3-Methylsulfolane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for 3-Methylsulfolane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health effects. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory tract irritation.[1][2] Prolonged or repeated exposure may cause damage to organs.[2][3] Adherence to safety protocols is crucial to minimize exposure risks.

Hazard ClassificationDescriptionPrimary References
Acute Toxicity (Oral) Toxic if swallowed.[2][3]GHS Category 3
Eye Irritation Causes serious eye irritation.[2][3]GHS Category 2
Skin Irritation Causes skin irritation.[1]-
Respiratory Irritation Causes respiratory tract irritation.[1]-
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[2][3]GHS Category 2

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal preparation, ensure the following PPE is worn:

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[2][4]

  • Skin Protection: Wear suitable protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: In areas with inadequate ventilation or if vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Safe Handling Practices:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Avoid direct contact with skin and eyes, and prevent inhalation of vapor or mist.[1][2]

  • Facilities should be equipped with an eyewash station and a safety shower.[1]

Step 2: Waste Characterization and Segregation

Proper disposal begins with correct waste identification.

  • Hazardous Waste Determination: As a chemical waste generator, you must determine if the discarded this compound is classified as hazardous waste.[1] This determination should be made in accordance with US EPA guidelines (40 CFR Part 261.3) and any applicable state and local regulations.[1][6][7]

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures. It is incompatible with strong oxidizing agents.[1]

  • Labeling: Label the waste container clearly as "Hazardous Waste: this compound" and include any other required hazard warnings.

Step 3: Spill Management and Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Remove all non-essential personnel from the area and ensure adequate ventilation.[2][4]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[2]

  • Containment: Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or earth.[1][4][5]

  • Collection: Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[2][4]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning water for disposal. Do not allow wash water to enter drains.[8]

Step 4: Final Disposal Procedures

The final disposal method must comply with all federal, state, and local environmental regulations.[5][8]

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department should be the primary point of contact for specific disposal protocols.

  • Licensed Waste Disposal Service: The most common and recommended method is to contact a licensed professional waste disposal service to handle the material.[6][7]

  • Incineration: Where permitted, this compound may be burned in a chemical incinerator equipped with an afterburner and scrubber system.[5]

  • Recycling: If the material is unused and uncontaminated, recycling may be an option. Consult the manufacturer or local authorities for recycling possibilities.[5][8]

  • Contaminated Packaging: Containers that held this compound must be treated as hazardous waste. They can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or punctured to prevent reuse and disposed of in a sanitary landfill.[2][8]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain or into any sewer system.[6][9]

  • DO NOT contaminate ponds, waterways, or soil.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste this compound Generated ppe Step 1: Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Consult SDS & Regulations) ppe->characterize spill_check Is this a spill? characterize->spill_check spill_proc Follow Spill Cleanup Procedure (Absorb, Collect, Contain) spill_check->spill_proc Yes container Step 3: Place in Labeled, Sealed Hazardous Waste Container spill_check->container No spill_proc->container ehs Step 4: Contact Environmental Health & Safety (EHS) container->ehs disposal_options Select Disposal Method (Based on EHS Guidance) ehs->disposal_options incinerate Chemical Incineration disposal_options->incinerate Permitted licensed_facility Licensed Hazardous Waste Facility disposal_options->licensed_facility Standard recycle Recycle/Recondition (Uncontaminated Only) disposal_options->recycle Applicable

References

Essential Safety and Operational Guidance for 3-Methylsulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of 3-Methylsulfolane, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Key Physical and Chemical Properties

Understanding the properties of this compound is the first step in safe handling.

PropertyValueReference
Molecular Formula C5H10O2S[1]
Molecular Weight 134.20 g/mol [1]
Appearance Colorless liquid[2]
Flash Point 163 °C (325.40 °F)[2]
Boiling Point 104 °C at 0.4 kPa

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure[1][3]. It is also irritating to the skin and respiratory system[2]. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Wear appropriate protective gloves. Nitrile gloves are suitable for short-term protection against a broad range of chemicals.[2][4]To prevent skin contact and potential absorption.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles meeting ANSI Z.87.1 standards. A face shield may be required for splash hazards.[4][5]To protect against splashes that can cause serious eye irritation.[3]
Skin and Body Protection Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure. Ensure shoes cover the entire foot.[2][4]To minimize skin contact with the chemical.[2]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4]To prevent irritation of the respiratory tract from vapors or mists.[2]

Operational and Handling Procedures

Adherence to proper operational procedures is critical to minimize exposure and ensure a safe laboratory environment.

Standard Operating Workflow for this compound

Standard Operating Procedure for this compound prep Preparation - Don appropriate PPE - Work in a well-ventilated area - Ensure eyewash and safety shower are accessible handling Handling - Avoid contact with skin and eyes - Avoid breathing vapor, mist, or gas - Use non-sparking tools prep->handling Proceed with caution storage Storage - Store in a cool, dry place - Keep container tightly closed - Store away from incompatible materials (e.g., strong oxidizing agents) handling->storage After use disposal Disposal - Follow local, state, and federal regulations - Dispose of in a suitable, labeled container handling->disposal For waste

Caption: Standard operating procedure for using this compound.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[2][3]

Spill Management and Disposal Plan

Accidental releases must be handled promptly and safely. A clear disposal plan is essential for environmental and personal safety.

This compound Spill Response Workflow

This compound Spill Response spill Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ppe Don appropriate PPE spill->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand, earth) ppe->contain collect Collect absorbed material into a suitable container for disposal contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose

Caption: Logical workflow for handling a this compound spill.

Disposal Plan

Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal[2].

  • Waste Characterization : Determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or other regional regulations[2].

  • Containment : Collect waste this compound and contaminated materials in a suitable, closed, and properly labeled container[3].

  • Disposal Method : Consult with a licensed professional waste disposal service. Chemical incineration with an afterburner and scrubber system may be a suitable option. Do not dispose of down the drain or in the general trash[3]. Containers should be triple-rinsed (or equivalent) before recycling or reconditioning[3].

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.